2-Phenylbenzyl bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXZHJJUKFXNDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294737 | |
| Record name | 2-Phenylbenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19853-09-9 | |
| Record name | 19853-09-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylbenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-2-phenylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Phenylbenzyl Bromide: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylbenzyl bromide, also known as 2-(bromomethyl)biphenyl (CAS No. 19853-09-9), is a versatile bifunctional organic compound that serves as a valuable building block in synthetic chemistry.[1] Its structure, featuring a reactive benzylic bromide connected to a biphenyl scaffold, imparts a unique chemical reactivity that makes it a strategic intermediate in the synthesis of complex polycyclic aromatic systems and pharmacologically relevant molecules. The biphenyl moiety itself is a prevalent structural motif in medicinal chemistry, often utilized as a pharmacophore or a scaffold to orient other functional groups.[2][3]
This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, established synthesis protocols with mechanistic insights, characteristic reactions, and its utility as a precursor in synthetic applications, including those relevant to drug discovery.
Part 1: Core Properties and Identification
Correctly identifying and characterizing a chemical reagent is the foundation of reproducible and successful research. This section details the fundamental properties of this compound.
Chemical and Physical Data
This compound is a dense, high-boiling liquid under standard conditions. Its properties are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 19853-09-9 | [4] |
| Molecular Formula | C₁₃H₁₁Br | [4] |
| Molecular Weight | 247.13 g/mol | [4] |
| Appearance | Liquid | |
| Boiling Point | 120-125 °C at 0.1 mmHg | |
| Density | 1.353 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.6280 | |
| Synonyms | 2-(Bromomethyl)biphenyl |
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the identity and purity of this compound. The expected spectral features are as follows:
-
¹H NMR: The most characteristic signal is a singlet for the two benzylic protons of the bromomethyl group (-CH₂Br), typically appearing in the downfield region around δ 4.5 ppm .[5] The aromatic protons will appear as a complex multiplet further downfield, generally between δ 7.2 and 7.6 ppm.
-
¹³C NMR: The carbon of the bromomethyl group is expected to resonate around δ 33 ppm . Multiple signals will be present in the aromatic region (typically δ 127-142 ppm).
-
Infrared (IR) Spectroscopy: The spectrum will be dominated by peaks characteristic of the aromatic rings, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1475-1600 cm⁻¹ region.[6] A key, albeit weaker, C-Br stretching vibration is expected in the fingerprint region, typically between 500-600 cm⁻¹.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks (M⁺ and M+2 ) of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[7] A prominent fragment corresponds to the loss of the bromine radical (M-Br) to form the stable 2-phenylbenzyl cation at m/z 167.
Part 2: Synthesis and Mechanism
The most common and efficient method for synthesizing this compound is through the free-radical bromination of its hydrocarbon precursor, 2-methylbiphenyl. This transformation is a classic example of the Wohl-Ziegler reaction.[8][9][10]
Wohl-Ziegler Bromination: The Core Reaction
The Wohl-Ziegler reaction facilitates the selective bromination of allylic and benzylic positions.[8][9][11] The reaction employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄).[9]
The key to the reaction's selectivity is maintaining a very low concentration of molecular bromine (Br₂) in the reaction mixture.[12][13] This low concentration is achieved by the in-situ generation of Br₂ from the reaction of NBS with trace amounts of HBr. This condition favors the radical substitution pathway at the benzylic position over ionic addition reactions to the aromatic ring.
Caption: Mechanism of the Wohl-Ziegler Bromination.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the benzylic bromination of 2-methylbiphenyl.
Materials:
-
2-Methylbiphenyl
-
N-Bromosuccinimide (NBS), recrystallized from water
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbiphenyl (1 equivalent) in anhydrous CCl₄.
-
Reagent Addition: Add NBS (1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. The reaction can be initiated using a heat lamp. The reaction is complete when the dense NBS has been consumed and the lighter succinimide floats at the surface. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide and wash it with a small amount of CCl₄.
-
Quenching: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be further purified by vacuum distillation.
Part 3: Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the reactivity of the benzylic bromide, which makes it an excellent electrophile for a variety of nucleophilic substitution reactions.
Duality of Mechanism: Sₙ1 and Sₙ2 Pathways
This compound, as a primary benzylic halide, can react via both Sₙ1 and Sₙ2 mechanisms, depending on the reaction conditions. This dual reactivity is a cornerstone of its versatility.
-
Sₙ2 Reaction: With strong, sterically unhindered nucleophiles in polar aprotic solvents, the Sₙ2 pathway is favored. The nucleophile attacks the electrophilic carbon in a concerted step, displacing the bromide ion.
-
Sₙ1 Reaction: In the presence of weak nucleophiles and polar protic solvents, the Sₙ1 mechanism can dominate. The departure of the bromide ion is the rate-determining step, forming a primary benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized across the adjacent phenyl ring, making the Sₙ1 pathway accessible despite the primary nature of the halide.
Caption: Competing Sₙ1 and Sₙ2 reaction pathways.
Key Application: Intramolecular Cyclization to 9H-Fluorene
A powerful application of this compound is its use as a precursor for the synthesis of the 9H-fluorene core. This is typically achieved via an intramolecular Friedel-Crafts-type alkylation reaction, promoted by a Lewis acid catalyst.
Caption: Synthesis of 9H-fluorene from this compound.
Detailed Protocol: Synthesis of 9H-Fluorene
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), add a solution of this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Catalyst Addition: Cool the solution in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 equivalents), portion-wise.
-
Reaction: Stir the mixture at 0 °C and then allow it to warm to room temperature. The reaction proceeds with the evolution of HBr gas. Monitor the reaction's completion using TLC.
-
Workup: Carefully quench the reaction by pouring it over crushed ice and dilute HCl.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude 9H-fluorene can be purified by recrystallization (e.g., from ethanol) or column chromatography.
Part 4: Relevance in Drug Development
The biphenylmethyl bromide scaffold is a cornerstone in the synthesis of numerous pharmaceutical agents. While direct applications of the 2-phenyl isomer are less documented in marketed drugs compared to its 4-substituted isomers, its synthetic utility is exemplified by the synthesis of the sartan class of antihypertensive drugs.
The Sartan Case Study: A Structural Analogy
The synthesis of angiotensin II receptor blockers like Losartan, Valsartan, and Irbesartan heavily relies on a key intermediate, 4'-(bromomethyl)-2'-cyanobiphenyl.[14][15] This molecule shares the same core scaffold as this compound. The synthesis involves the alkylation of a heterocyclic core (an imidazole derivative) with the bromomethylbiphenyl intermediate.[14][16] This step highlights the critical role of the reactive benzylic bromide in forging the final complex drug molecule. The principles of this alkylation are directly translatable to reactions involving this compound, demonstrating its potential for creating diverse molecular architectures for drug discovery campaigns.
Part 5: Safety and Handling
As a senior scientist, ensuring laboratory safety is paramount. This compound is a corrosive and hazardous chemical that requires careful handling.
Hazard Profile
-
GHS Classification: Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1).
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.
-
Signal Word: Danger.
Handling and Storage
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles along with a face shield.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Toxicology and Environmental Fate
Conclusion
This compound is a reagent of significant value in organic synthesis. Its well-defined properties, accessible synthesis via the Wohl-Ziegler reaction, and versatile reactivity through dual Sₙ1/Sₙ2 pathways make it an important tool for chemists. Its utility in constructing complex frameworks, such as the 9H-fluorene core, and its structural relationship to key intermediates in major pharmaceutical products like the sartans, underscore its importance for researchers in both academic and industrial settings. Adherence to strict safety protocols is essential when handling this corrosive and reactive compound.
References
- 1. 2-(bromomethyl)biphenyl | Sigma-Aldrich [sigmaaldrich.com]
- 2. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blumberginstitute.org [blumberginstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. theinternet.io [theinternet.io]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 10. This compound (19853-09-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 11. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Wohl-Ziegler Reaction [organic-chemistry.org]
- 13. scribd.com [scribd.com]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. scispace.com [scispace.com]
- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 19853-09-9 Name: this compound [xixisys.com]
- 18. Burning question: Rethinking organohalide degradation strategy for bioremediation applications - PMC [pmc.ncbi.nlm.nih.gov]
2-Phenylbenzyl bromide synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Phenylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (also known as 2-(bromomethyl)-1,1'-biphenyl). This key organic intermediate is of significant interest in medicinal chemistry and materials science. This document will delve into the prevalent synthetic methodology, the underlying reaction mechanism, detailed experimental protocols, and a thorough analysis of the techniques used for its characterization. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven insights.
Introduction: The Significance of this compound
This compound is a halogenated hydrocarbon featuring a biphenyl scaffold with a reactive bromomethyl group.[1][2] This structural motif makes it a valuable building block in organic synthesis. The presence of the biphenyl group imparts specific steric and electronic properties, while the benzylic bromide serves as an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 2-phenylbenzyl moiety into a wide array of molecular frameworks, a critical step in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
Synthesis of this compound: A Mechanistic and Practical Approach
The most efficient and widely adopted method for the synthesis of this compound is the free-radical bromination of 2-methylbiphenyl.[3] This reaction, a variation of the Wohl-Ziegler reaction, offers high regioselectivity for the benzylic position.[4][5]
The Rationale Behind the Wohl-Ziegler Bromination
The selective bromination of the benzylic methyl group in the presence of two aromatic rings is achieved through a free-radical chain mechanism. Here's a breakdown of the critical components and their roles:
-
Substrate: 2-Methylbiphenyl provides the carbon skeleton. The benzylic C-H bonds of the methyl group are significantly weaker than the C-H bonds of the aromatic rings, making them susceptible to hydrogen abstraction by a bromine radical. The resulting benzylic radical is resonance-stabilized by the adjacent phenyl ring, which further favors its formation.[6][7]
-
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice.[4][8] Unlike molecular bromine (Br₂), which can lead to undesirable electrophilic aromatic substitution, NBS provides a low, constant concentration of bromine radicals.[4][9] This is crucial for maintaining the radical pathway and ensuring high selectivity for the benzylic position.
-
Radical Initiator: The reaction requires an initiator to generate the initial bromine radicals. This is typically achieved using either a chemical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means (UV irradiation).[5][6] These initiators decompose upon heating or exposure to light to form radicals, which then initiate the chain reaction.
-
Solvent: A non-polar, anhydrous solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN) is typically used.[6][8] These solvents are inert to the reaction conditions and effectively dissolve the reactants. Acetonitrile is often preferred due to the toxicity associated with carbon tetrachloride.[6][10]
Reaction Mechanism
The reaction proceeds through the following steps:
-
Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to generate radicals. These radicals then react with NBS to produce a bromine radical (Br•).
-
Propagation:
-
The bromine radical abstracts a hydrogen atom from the methyl group of 2-methylbiphenyl to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr).
-
The HBr reacts with NBS to generate a molecule of bromine (Br₂).[11]
-
The benzylic radical then reacts with Br₂ to form the desired product, this compound, and another bromine radical, which continues the chain reaction.
-
-
Termination: The reaction is terminated when two radicals combine.
The overall synthetic scheme can be visualized as follows:
Caption: Synthesis of this compound from 2-Methylbiphenyl.
Detailed Experimental Protocol
Safety Precautions: this compound is a corrosive and lachrymatory compound.[12] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[13]
Materials:
-
2-Methylbiphenyl
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous carbon tetrachloride (or acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylbiphenyl (1 equivalent).
-
Add the anhydrous solvent (e.g., carbon tetrachloride or acetonitrile) to dissolve the 2-methylbiphenyl.
-
Add N-bromosuccinimide (1.1 equivalents) and AIBN (0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically complete within 2-4 hours and can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature, and then place it in an ice bath to precipitate the succinimide byproduct.
-
Filter the mixture to remove the succinimide.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on silica gel.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are routinely employed.
Physical Properties
A summary of the key physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₁Br | [1] |
| Molecular Weight | 247.13 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 120-125 °C at 0.1 mmHg | [1] |
| Density | 1.353 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.6280 | [1] |
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure of this compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is a powerful tool for confirming the structure. Key expected signals include:
-
A singlet for the two protons of the bromomethyl group (-CH₂Br), typically in the range of δ 4.5-4.8 ppm.
-
A complex multiplet for the aromatic protons of the biphenyl system, generally observed between δ 7.2-7.6 ppm.
-
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. Expected signals include:
-
A signal for the bromomethyl carbon (-CH₂Br) around δ 33-35 ppm.
-
Multiple signals in the aromatic region (δ 125-145 ppm) corresponding to the different carbon atoms of the biphenyl rings.
-
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum helps to identify the functional groups present in the molecule. Characteristic absorption bands for this compound include:
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2920-2960 cm⁻¹
-
C=C stretching (aromatic): ~1400-1600 cm⁻¹
-
C-Br stretching: ~600-700 cm⁻¹
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 246 and 248. A prominent fragment ion peak corresponding to the loss of the bromine atom (M-Br)⁺ at m/z 167 (the 2-phenylbenzyl carbocation) is also expected.
Characterization Workflow
The logical flow for the comprehensive characterization of synthesized this compound is depicted below.
Caption: A typical workflow for the characterization of this compound.
Conclusion
This guide has provided a detailed and practical overview of the synthesis and characterization of this compound. The selective benzylic bromination of 2-methylbiphenyl using N-bromosuccinimide and a radical initiator stands as the most effective synthetic route. A thorough understanding of the underlying free-radical mechanism is key to optimizing reaction conditions and achieving high yields. Comprehensive characterization using a combination of physical and spectroscopic methods is imperative to ensure the identity and purity of the final product. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
References
- 1. This compound 97 19853-09-9 [sigmaaldrich.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound (19853-09-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Free Radical Bromination of 2-Methylbutane and Analysis by 1H NMR Spectroscopy [chemeducator.org]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. Wohl-Ziegler Reaction [organic-chemistry.org]
- 10. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
A Technical Guide to the Safe Handling and Management of 2-Phenylbenzyl Bromide in a Research and Development Environment
This document provides a comprehensive technical overview of the safety protocols and handling precautions for 2-phenylbenzyl bromide (CAS RN: 19853-09-9). It is intended for researchers, chemists, and drug development professionals who utilize this reagent in a laboratory setting. The guide moves beyond mere procedural steps to explain the underlying chemical principles and toxicological risks, ensuring a culture of safety through informed practice.
Compound Profile: Physicochemical Properties and Hazard Identification
This compound is a halogenated hydrocarbon utilized as a synthetic intermediate, for instance, in the preparation of polyarylfluorenes.[1] Its reactivity, which makes it a valuable building block, is also the source of its significant hazards. Understanding its properties is the first step in a robust safety assessment.
Physicochemical Data
A summary of the essential physical and chemical properties of this compound is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 19853-09-9 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₁Br | [1][3][4] |
| Molecular Weight | 247.13 g/mol | [1][3] |
| Appearance | Liquid | [1] |
| Boiling Point | 120-125 °C @ 0.1 mmHg | [1] |
| Density | 1.353 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.6280 | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |
Toxicological Profile and Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) as a dangerous substance. The primary hazards are severe skin corrosion and serious eye damage.[1]
-
GHS Pictogram: GHS05 (Corrosion)[1]
-
Signal Word: Danger[1]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[1]
While specific toxicological data for this compound is not extensively documented, its chemical structure, a benzylic bromide, places it in a class of potent alkylating agents and lachrymators. For a more complete understanding of its potential effects, it is instructive to consider the well-documented hazards of the parent compound, benzyl bromide. Benzyl bromide is a strong lachrymator (tear-inducing agent) and is severely irritating to the eyes, skin, and mucous membranes of the respiratory tract.[5] Exposure can lead to intense pain, chemical burns, and difficulty breathing, with the potential for permanent eye damage from significant contact.[5][6] Given these properties, it is imperative to treat this compound with the same high level of caution, assuming it possesses similar corrosive and lachrymatory characteristics.
The Risk Assessment Framework: A Proactive Approach to Safety
A systematic risk assessment is mandatory before any work with this compound commences. This process is not a one-time checklist but a continuous cycle of evaluation and improvement. The goal is to identify potential exposure scenarios and implement robust control measures to mitigate them.
References
An In-depth Technical Guide on the Electrophilic Potential of 2-Phenylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical analysis of the electrophilic potential of 2-phenylbenzyl bromide (also known as 2-(bromomethyl)biphenyl). Moving beyond a standard data sheet, this document synthesizes fundamental principles of physical organic chemistry with practical, field-proven insights to offer a predictive understanding of this reagent's reactivity. Here, we delve into the mechanistic dichotomy of its substitution reactions, the nuanced effects of its ortho-phenyl substituent, and its applications in advanced organic synthesis.
Introduction: The Structural and Electronic Landscape of this compound
This compound, with the chemical formula C₁₃H₁₁Br and CAS number 19853-09-9, is a halogenated hydrocarbon featuring a biphenyl scaffold with a bromomethyl group at the 2-position.[1][2] This structural arrangement positions it as a benzylic halide, a class of compounds renowned for their utility as electrophiles in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[3] The electrophilicity of this compound is centered at the benzylic carbon, which is rendered electron-deficient by the electronegative bromine atom, making it susceptible to attack by nucleophiles.[3]
However, the presence of a phenyl group at the ortho position introduces significant steric and electronic complexities that distinguish its reactivity from that of unsubstituted benzyl bromide. Understanding these nuances is critical for predicting its behavior and optimizing reaction conditions in synthetic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 19853-09-9 |
| Molecular Formula | C₁₃H₁₁Br |
| Molecular Weight | 247.13 g/mol |
| Appearance | Liquid |
| Boiling Point | 120-125 °C at 0.1 mmHg |
| Density | 1.353 g/mL at 25 °C |
| Refractive Index | n20/D 1.6280 |
Source: Sigma-Aldrich[2]
The Duality of Reactivity: Sₙ1 vs. Sₙ2 Pathways
Benzylic halides, including this compound, are capable of undergoing nucleophilic substitution through both unimolecular (Sₙ1) and bimolecular (Sₙ2) mechanisms. The operative pathway is dictated by the reaction conditions, namely the nature of the nucleophile, the solvent, and the structure of the electrophile itself.
The Sₙ1 Mechanism: A Carbocation-Driven Pathway
The Sₙ1 pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate. For benzylic halides, the resulting benzyl carbocation is stabilized by resonance, which delocalizes the positive charge across the aromatic ring. This inherent stability makes the Sₙ1 mechanism a viable pathway, particularly with weak nucleophiles and in polar protic solvents that can solvate both the departing halide anion and the carbocation intermediate.
For this compound, the ortho-phenyl group can further influence the stability of the carbocation. While it may exert a mild electron-withdrawing inductive effect, it can also participate in stabilizing the positive charge through resonance, although this effect is likely to be less pronounced than that of the primary phenyl ring.
The Sₙ2 Mechanism: A Concerted Attack
The Sₙ2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. This pathway is favored by strong nucleophiles and polar aprotic solvents. A critical factor governing the rate of Sₙ2 reactions is steric hindrance around the electrophilic carbon.
In the case of this compound, the bulky ortho-phenyl group is expected to create significant steric hindrance, impeding the backside attack of the nucleophile.[4][5] This steric congestion would likely disfavor the Sₙ2 pathway compared to unsubstituted benzyl bromide. The phenyl group is considerably larger than a hydrogen atom, and its proximity to the reaction center will likely slow down the rate of an Sₙ2 reaction.[4][5]
Diagram 1: Mechanistic Pathways of this compound
Caption: Sₙ1 and Sₙ2 reaction pathways for this compound.
Quantifying Electrophilicity: A Computational Perspective
Density Functional Theory (DFT) provides a powerful tool for quantifying the electrophilicity of molecules. Key parameters derived from DFT calculations, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the global electrophilicity index (ω), offer valuable insights into a molecule's reactivity. A lower LUMO energy indicates a greater willingness to accept electrons, while a higher electrophilicity index signifies a stronger electrophile.
Table 2: Key DFT-Derived Reactivity Descriptors
| Descriptor | Formula | Interpretation |
| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | The escaping tendency of an electron from a stable system. |
| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = μ² / 2η | A measure of the energy lowering of a system when it accepts electrons. |
Source: BenchChem[1]
A comparative DFT study of this compound, 4-phenylbenzyl bromide, and unsubstituted benzyl bromide would be highly informative. It is hypothesized that the 2-phenyl isomer would exhibit a slightly higher LUMO energy compared to the 4-phenyl isomer due to steric hindrance potentially disrupting coplanarity and reducing the electronic influence of the second phenyl ring.
Diagram 2: Workflow for Computational Analysis of Electrophilicity
Caption: A typical workflow for the computational analysis of electrophilicity.
Practical Applications and Experimental Protocols
This compound is a valuable precursor in various synthetic transformations, most notably in the synthesis of fluorene derivatives and in alkylation reactions.
Synthesis of 9H-Fluorene Derivatives
One of the key applications of this compound is in the synthesis of the 9H-fluorene skeleton through intramolecular cyclization. This transformation typically proceeds via a Friedel-Crafts-type reaction, often promoted by a Lewis acid.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic Sₙ2 reaction for the formation of ethers from an alkoxide and an alkyl halide.[1][6][7] Given the steric hindrance of this compound, forcing conditions (e.g., higher temperatures, stronger base) may be required to achieve reasonable yields.
Protocol: Williamson Ether Synthesis with this compound (Hypothetical)
-
Alkoxide Formation: To a solution of the desired alcohol in a suitable aprotic solvent (e.g., dry THF or DMF), add one equivalent of a strong base (e.g., sodium hydride). Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Alkylation: Add a solution of this compound (1 equivalent) in the same solvent to the alkoxide solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Suzuki-Miyaura Cross-Coupling
This compound can also serve as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form diarylmethanes.[8][9] This reaction is tolerant of a wide range of functional groups and typically proceeds under mild conditions.[10]
Protocol: Suzuki-Miyaura Cross-Coupling of this compound
-
Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature and add water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion and Future Outlook
This compound presents a fascinating case study in electrophilic reactivity. Its benzylic nature predisposes it to nucleophilic substitution, while the ortho-phenyl substituent introduces a layer of complexity that modulates its reactivity profile. The steric hindrance imposed by the 2-phenyl group likely disfavors the Sₙ2 pathway, making the Sₙ1 mechanism more competitive, especially under conditions that favor carbocation formation.
For researchers in drug development and materials science, a thorough understanding of these competing factors is paramount for the rational design of synthetic routes. While this guide provides a robust theoretical framework, further experimental and computational studies are warranted to provide a more quantitative and predictive model of this compound's electrophilic potential. Specifically, kinetic studies comparing its solvolysis rates with other phenylbenzyl bromide isomers would provide invaluable data on the steric and electronic effects of the ortho-phenyl group.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. 2-フェニルベンジルブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. home.sandiego.edu [home.sandiego.edu]
An In-depth Technical Guide to the Solubility of 2-Phenylbenzyl bromide in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Phenylbenzyl bromide (also known as 2-(Bromomethyl)biphenyl), a key intermediate in various organic syntheses. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, collates available qualitative data, and presents a robust, step-by-step experimental protocol for the quantitative determination of its solubility in a range of organic solvents. By combining theoretical insights with practical, field-proven methodologies, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation strategies involving this compound.
Introduction: The Significance of this compound and Its Solubility
This compound (C₁₃H₁₁Br) is a bifunctional organic molecule featuring a biphenyl backbone and a reactive benzyl bromide moiety. This unique structure makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and materials science precursors. The biphenyl group imparts specific steric and electronic properties, while the benzyl bromide group serves as a versatile electrophile for introducing the 2-phenylbenzyl group into various molecular scaffolds.
The solubility of a compound is a critical physicochemical parameter that dictates its utility in a laboratory and industrial setting. For researchers and drug development professionals, a thorough understanding of the solubility of this compound is paramount for:
-
Reaction Kinetics: Ensuring that reactants are in the same phase is fundamental for achieving optimal reaction rates and yields.
-
Purification Strategies: The selection of appropriate solvents is crucial for effective crystallization, precipitation, and chromatographic separation.
-
Formulation and Drug Delivery: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts its bioavailability and the choice of delivery vehicle.
-
Handling and Storage: Proper solvent selection is necessary for preparing stable stock solutions and ensuring long-term compound integrity.
This guide provides a foundational understanding of the factors influencing the solubility of this compound and equips the reader with the practical knowledge to determine this critical parameter for their specific applications.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamic favorability of the dissolution process.[1] This principle is rooted in the nature and magnitude of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
Physicochemical Properties of this compound
A comprehensive understanding of the molecular properties of this compound is the first step in predicting its solubility profile.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁Br | |
| Molecular Weight | 247.13 g/mol | |
| Appearance | Liquid (at 25 °C) | |
| Density | 1.353 g/mL at 25 °C | |
| Boiling Point | 120-125 °C at 0.1 mmHg | |
| Refractive Index | n20/D 1.6280 |
Analysis of Intermolecular Forces
The solubility of this compound is a result of the interplay of the following intermolecular forces:
-
Van der Waals Forces: As a moderately large organic molecule, London dispersion forces are a significant contributor to the intermolecular attractions between this compound molecules and between the solute and non-polar or weakly polar solvents. The biphenyl group, in particular, contributes to a large surface area for these interactions.
-
Dipole-Dipole Interactions: The carbon-bromine bond in the benzyl bromide moiety introduces a permanent dipole moment into the molecule, allowing for dipole-dipole interactions with polar solvent molecules.
-
π-π Stacking: The two phenyl rings of the biphenyl group can participate in π-π stacking interactions with aromatic solvents.
This compound is considered a non-polar to moderately polar compound. The large, non-polar biphenyl component dominates the molecular character, while the bromomethyl group adds a degree of polarity. It is incapable of acting as a hydrogen bond donor and is a very weak hydrogen bond acceptor.
Predicting Solubility in Different Classes of Organic Solvents
Based on the "like dissolves like" principle and the molecular characteristics of this compound, we can predict its general solubility behavior in various classes of organic solvents:
-
Non-Polar Solvents (e.g., Hexane, Toluene, Benzene): Due to the predominantly non-polar nature of the biphenyl backbone, this compound is expected to exhibit good solubility in non-polar solvents.[2] Dispersion forces and, in the case of aromatic solvents, π-π stacking will be the primary driving forces for dissolution.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents possess a significant dipole moment and can effectively solvate the polar bromomethyl group of this compound. Given their ability to also engage in dispersion forces with the biphenyl portion of the molecule, good solubility is anticipated in this class of solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): While these solvents are polar, their primary intermolecular force is hydrogen bonding. Since this compound cannot participate significantly in hydrogen bonding, its solubility in protic solvents may be more limited compared to aprotic solvents of similar polarity. However, the alkyl chains of the alcohols can interact favorably with the biphenyl group, and some degree of solubility is still expected.
-
Highly Polar Solvents (e.g., Water, Dimethyl Sulfoxide): Due to the large, non-polar hydrocarbon structure, this compound is expected to have very low solubility in water.[1] While DMSO is a highly polar aprotic solvent, the significant difference in polarity between it and the largely non-polar solute will likely limit miscibility.
The following diagram illustrates the key molecular features of this compound that influence its solubility.
References
An In-depth Technical Guide to 2-Phenylbenzyl Bromide: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylbenzyl bromide, also known as 2-(bromomethyl)biphenyl, is a versatile organic reagent that has found significant applications in medicinal chemistry and materials science. Its unique structural motif, featuring a biphenyl backbone with a reactive benzylic bromide, makes it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the discovery and history of this compound, its primary synthetic routes with detailed experimental protocols, an analysis of its chemical reactivity, and a survey of its applications in the development of pharmaceuticals and advanced materials.
Introduction and Physicochemical Properties
This compound (C₁₃H₁₁Br) is a halogenated hydrocarbon characterized by a biphenyl structure with a bromomethyl group at the 2-position. This arrangement confers a high degree of reactivity to the benzylic position, making it an excellent electrophile for various nucleophilic substitution reactions.
| Property | Value | Reference |
| CAS Number | 19853-09-9 | |
| Molecular Formula | C₁₃H₁₁Br | |
| Molecular Weight | 247.13 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 120-125 °C at 0.1 mmHg | |
| Density | 1.353 g/mL at 25 °C | |
| Refractive Index | n20/D 1.6280 |
Historical Context and Discovery
While a singular, seminal paper detailing the "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for biphenyl compounds and benzylic halogenations. The synthesis of biphenyl derivatives has a rich history dating back to the 19th century with reactions like the Wurtz-Fittig and Ullmann reactions.[1] The advent of modern cross-coupling reactions, such as the Suzuki and Stille couplings, has further expanded the accessibility of substituted biphenyl precursors.
The functionalization of benzylic positions through radical halogenation, particularly the Wohl-Ziegler bromination, was a significant advancement in organic synthesis.[2][3] This reaction, which utilizes N-bromosuccinimide (NBS) and a radical initiator, provides a selective method for introducing a bromine atom at the benzylic position of alkyl-substituted aromatic compounds. It is through the application of these established synthetic principles to 2-methylbiphenyl that this compound became a readily accessible and valuable reagent.
Synthesis of this compound
The most common and efficient method for the laboratory-scale synthesis of this compound is the Wohl-Ziegler bromination of 2-methylbiphenyl.[4] This free-radical chain reaction offers high selectivity for the benzylic position over aromatic bromination.
Wohl-Ziegler Bromination of 2-Methylbiphenyl
This method involves the reaction of 2-methylbiphenyl with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.
References
The Biphenyl Cornerstone: A Technical Guide to 2-Phenylbenzyl Bromide in Advanced Organic Synthesis
Abstract
2-Phenylbenzyl bromide, also known as 2-(bromomethyl)biphenyl, is a pivotal precursor in the landscape of modern organic synthesis. Its structural motif, featuring a reactive benzylic bromide appended to a biphenyl scaffold, renders it an exceptionally versatile building block for constructing complex molecular architectures. This guide provides an in-depth technical exploration of this compound, from its synthesis and characterization to its critical applications in pharmaceutical development and materials science. We will dissect the causality behind key experimental protocols, focusing on its role in the industrial synthesis of the angiotensin II receptor blocker, Valsartan, and explore its utility in forming polycyclic aromatic systems. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful intermediate.
Introduction: The Strategic Importance of the Biphenylmethyl Halide Moiety
The biphenyl structure is a privileged scaffold in medicinal chemistry and materials science, offering a rigid yet tunable framework that can effectively orient functional groups in three-dimensional space. The introduction of a reactive handle, such as a bromomethyl group, at the 2-position of this scaffold creates a precursor of immense synthetic potential. This compound serves as a classic electrophile, poised for a variety of bond-forming reactions. Its benzylic position enhances reactivity towards nucleophilic substitution, while the biphenyl system itself can participate in or influence further aromatic functionalization.
The reactivity of the C-Br bond is significantly influenced by the adjacent phenyl ring, which can stabilize the transition state of both SN1 and SN2 reactions. In an SN1 pathway, the resulting benzylic carbocation is resonance-stabilized by the aromatic system. In an SN2 pathway, the transition state is also stabilized, making the benzyl bromide more reactive than a typical primary alkyl halide.[1][2] This inherent reactivity is the cornerstone of its utility, allowing for the construction of key C-N, C-O, and C-C bonds under controlled conditions.
Synthesis and Characterization of this compound
The most common and industrially scalable synthesis of this compound begins with 2-methylbiphenyl. The key transformation is a selective free-radical bromination of the benzylic methyl group, a reaction known as the Wohl-Ziegler bromination.[2][3]
The Wohl-Ziegler Bromination: Mechanism and Rationale
The Wohl-Ziegler reaction utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals in low concentration, which is crucial for achieving selectivity.[4][5] High concentrations of molecular bromine (Br₂) would favor electrophilic aromatic substitution on the biphenyl rings. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV light.
The mechanism proceeds through a radical chain reaction:
-
Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals, which then abstract a hydrogen atom from a trace amount of HBr to generate a bromine radical (Br•).
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the methyl group of 2-methylbiphenyl, forming a resonance-stabilized benzylic radical and HBr.
-
The HBr reacts with NBS to generate a low concentration of molecular bromine (Br₂).
-
The benzylic radical reacts with Br₂ to form the desired product, this compound, and a new bromine radical, which continues the chain.
-
-
Termination: Radicals combine to form non-radical species.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established industrial processes for benzylic brominations.[2][4]
Materials:
-
2-Methylbiphenyl (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.02 eq)
-
Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile.
Procedure:
-
A solution of 2-methylbiphenyl in CCl₄ is charged into a reaction vessel equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet.
-
NBS and a catalytic amount of AIBN are added to the solution.
-
The mixture is heated to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The reaction is initiated, often indicated by an increase in the reflux rate.
-
The reaction is monitored by TLC or GC until the starting material is consumed. The insoluble succinimide byproduct will float to the surface upon completion.[2]
-
The reaction mixture is cooled to room temperature, and the succinimide is removed by filtration.
-
The filtrate is washed sequentially with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by vacuum distillation or recrystallization.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the precursor before its use in subsequent steps.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁Br | |
| Molecular Weight | 247.13 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 120-125 °C / 0.1 mmHg | |
| Density | 1.353 g/mL at 25 °C | |
| Refractive Index | n20/D 1.6280 |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 500 MHz): δ 7.60-7.30 (m, 9H, Ar-H), 4.55 (s, 2H, -CH₂Br). The singlet at ~4.55 ppm is characteristic of the benzylic methylene protons adjacent to the bromine atom.
-
¹³C NMR (CDCl₃, 125 MHz): Key signals include the benzylic carbon around δ 33.0 (-CH₂Br) and a complex aromatic region between δ 127.0 and 141.0.
-
FTIR (KBr, cm⁻¹): Characteristic peaks include C-H stretching of the aromatic rings (~3060 cm⁻¹), C=C stretching in the aromatic rings (~1600, 1480, 1440 cm⁻¹), and the C-Br stretching frequency (~670 cm⁻¹).[6]
-
Mass Spectrometry (EI): The mass spectrum would show the molecular ion peak (M⁺) and the isotopic peak for bromine (M+2⁺) in an approximate 1:1 ratio. A prominent peak would correspond to the loss of Br (m/z = 167), forming the stable biphenylmethyl cation.[7]
Core Application: Keystone Intermediate in Valsartan Synthesis
The most significant application of this compound and its analogues is in the synthesis of the "sartan" class of antihypertensive drugs. The synthesis of Valsartan provides a compelling case study in multistep organic synthesis where this precursor plays a central role. The overall strategy involves building the biphenyltetrazole moiety and attaching the acylated valine side chain. While many routes exist, a common pathway involves the alkylation of an L-valine ester with a biphenylmethyl halide.
Synthetic Strategy for Valsartan
A convergent synthesis strategy is typically employed. One key fragment is the L-valine derivative, and the other is the biphenyl core, which is derived from this compound or a related intermediate like 4-(bromomethyl)-2'-cyanobiphenyl.
Detailed Protocol for Key Steps
Step 1: Nucleophilic Substitution (N-Alkylation) The first key step is the SN2 reaction between the L-valine methyl ester and the biphenylmethyl bromide intermediate. The choice of base and solvent is critical to ensure high yield and prevent racemization of the chiral center in valine.
-
Protocol: L-valine methyl ester hydrochloride (1.0 eq) is treated with a base such as diisopropylethylamine (DIPEA) or potassium carbonate in a polar aprotic solvent like DMF.[8] 4-(bromomethyl)-2'-cyanobiphenyl (1.0 eq) is added, and the reaction is typically heated to drive the substitution to completion.
-
Causality: A non-nucleophilic, hindered base like DIPEA is used to deprotonate the amine without competing as a nucleophile. DMF is an excellent solvent for SN2 reactions as it solvates the cation while leaving the nucleophile relatively free and reactive.
Step 2: N-Acylation The secondary amine formed in the previous step is acylated with valeryl chloride to introduce the pentanoyl side chain.
-
Protocol: The N-alkylated intermediate is dissolved in a solvent like toluene or dichloromethane. A base, often a tertiary amine like triethylamine or DIPEA, is added, followed by the slow addition of valeryl chloride at a controlled temperature (e.g., 10-20°C).[9]
-
Causality: The base is required to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion. Slow addition and temperature control are necessary to manage the exothermicity of the reaction.
Step 3 & 4: Tetrazole Formation and Hydrolysis The cyano group on the biphenyl ring is converted into a tetrazole ring, a crucial pharmacophore for angiotensin II receptor antagonism. This is typically achieved by cycloaddition with an azide source, often using organotin compounds or Lewis acids to facilitate the reaction.[1][10] The final step is the hydrolysis of the methyl ester to yield the carboxylic acid of Valsartan.
-
Protocol: The acylated nitrile intermediate is heated with an azide source, such as sodium azide, in a high-boiling solvent like DMF. A catalyst like zinc chloride or triethylamine hydrochloride is often used.[10] Following tetrazole formation, the resulting ester is hydrolyzed using an aqueous base (e.g., NaOH or Ba(OH)₂), followed by acidic workup to precipitate Valsartan.[8]
-
Causality: The [3+2] cycloaddition of an azide to a nitrile is a thermally demanding process. The Lewis acid catalyst coordinates to the nitrile nitrogen, making it more electrophilic and accelerating the cycloaddition. The final basic hydrolysis is a standard saponification of the ester to the carboxylate salt, which upon acidification yields the final active pharmaceutical ingredient.
Versatility in Synthesis: Beyond Pharmaceuticals
The utility of this compound extends beyond the synthesis of sartans. Its structure is pre-disposed to intramolecular cyclization reactions to form important polycyclic aromatic hydrocarbons.
Synthesis of 9H-Fluorenes
The 9H-fluorene core is a valuable structure in organic electronics (e.g., for OLEDs) and photoluminescent materials. This compound can be a precursor to 9-substituted fluorenes through the formation of a Grignard or organolithium reagent followed by intramolecular cyclization, or through direct intramolecular Friedel-Crafts type reactions. A more direct route involves the reaction of phenyllithium with fluorenone to produce 9-phenyl-9-fluorenol, which is then converted to 9-bromo-9-phenylfluorene.[11] While not a direct use of this compound, this highlights the synthetic accessibility of related structures.
Synthesis of Phenanthridines
Phenanthridine is another important heterocyclic scaffold found in several alkaloids and biologically active molecules.[12] Synthetic strategies often rely on the intramolecular cyclization of ortho-functionalized biphenyls. This compound can be elaborated into precursors suitable for such cyclizations. For example, conversion of the bromomethyl group to an aldehyde, followed by formation of an oxime, sets the stage for a photochemically-mediated cyclization to afford the phenanthridine core.[12]
Safety, Handling, and Disposal
As a Senior Application Scientist, it is imperative to emphasize that robust science is safe science. This compound and related benzylic bromides require careful handling due to their chemical properties.
5.1. Hazard Profile
-
Corrosive: Causes severe skin burns and eye damage.
-
Lachrymator: It is a strong eye irritant and causes tearing.[13][14] All handling must be performed in a certified chemical fume hood.
-
Reactivity: Reacts with water, bases, amines, and alcohols. It is sensitive to moisture and light.[13]
5.2. Safe Handling Protocol
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[13][15]
-
Engineering Controls: All manipulations, including weighing and transfers, must be conducted within a chemical fume hood to prevent inhalation of vapors.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place, away from incompatible materials.[13]
5.3. Waste Disposal
-
NBS-containing waste: Waste from the synthesis (e.g., filtered succinimide, aqueous washes) may contain residual NBS. NBS is an oxidizer and should not be mixed with organic waste. It should be collected separately and quenched, if necessary, before being disposed of as hazardous waste according to institutional guidelines.[9][16]
-
Halogenated Organic Waste: this compound and solutions containing it should be disposed of in a designated halogenated organic waste container. Do not mix with non-halogenated waste streams. All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[17]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the efficient construction of complex, high-value molecules. Its enhanced reactivity, governed by the benzylic position and biphenyl scaffold, allows for predictable and high-yielding transformations. As demonstrated through the industrial synthesis of Valsartan, its application is central to modern pharmaceutical manufacturing. Furthermore, its potential for creating diverse polycyclic systems underscores its versatility. For the research scientist and drug development professional, a thorough understanding of the synthesis, reactivity, and safe handling of this compound is essential for unlocking its full potential in the pursuit of novel molecular entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. scribd.com [scribd.com]
- 6. This compound(19853-09-9)FT-IR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. carlroth.com [carlroth.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. BJOC - Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine [beilstein-journals.org]
- 13. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 14. fishersci.com [fishersci.com]
- 15. westliberty.edu [westliberty.edu]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 9H-Fluorene via Intramolecular Friedel-Crafts Cyclization of 2-Phenylbenzyl Bromide
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of 9H-fluorene, a foundational structure in medicinal chemistry and materials science. The protocol details an efficient and cost-effective intramolecular Friedel-Crafts alkylation of the readily available 2-phenylbenzyl bromide. Utilizing anhydrous iron(III) chloride (FeCl₃) as a Lewis acid catalyst, this method offers a robust pathway to the fluorenyl scaffold. This document is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the reaction dynamics for researchers, scientists, and professionals in drug development.
Introduction and Scientific Background
The 9H-fluorene core is a privileged bicyclic aromatic hydrocarbon that is a constituent of numerous polycyclic aromatic compounds. Its unique electronic properties and rigid, planar structure make it a sought-after building block in the development of organic light-emitting diodes (OLEDs), photovoltaic materials, and as a scaffold for pharmacologically active molecules.
The synthesis of 9H-fluorene described herein proceeds via an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation.[1][2] This classic yet powerful reaction involves the formation of a new carbon-carbon bond to construct the five-membered ring of the fluorene system. The choice of this compound as the starting material is strategic; the benzylic bromide is a reactive electrophile precursor, and the biphenyl moiety provides the necessary aromatic nucleophile and electrophile in close proximity for efficient cyclization.
The causality behind this synthetic approach lies in the generation of a benzylic carbocation, or a highly polarized Lewis acid-base complex, upon interaction of the benzylic bromide with a Lewis acid.[2] This electrophilic species is then attacked by the adjacent phenyl ring, leading to the formation of the fluorene ring system. Anhydrous iron(III) chloride (FeCl₃) is selected as the catalyst due to its effectiveness in promoting Friedel-Crafts reactions, lower cost, and reduced toxicity compared to other Lewis acids like aluminum chloride.
Reaction Mechanism and Workflow
The synthesis of 9H-fluorene from this compound is a classic example of an intramolecular Friedel-Crafts alkylation. The reaction proceeds through the following key steps:
-
Activation of the Electrophile: The Lewis acid, anhydrous FeCl₃, coordinates to the bromine atom of this compound. This polarization of the C-Br bond makes the benzylic carbon significantly more electrophilic, facilitating the departure of the bromide ion and the formation of a benzylic carbocation intermediate.
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich adjacent phenyl ring acts as a nucleophile, attacking the electrophilic benzylic carbon. This intramolecular attack leads to the formation of a new carbon-carbon bond and a six-membered ring intermediate, a cyclohexadienyl cation (also known as an arenium ion).
-
Rearomatization: A proton is eliminated from the cyclohexadienyl cation intermediate, restoring the aromaticity of the newly formed fluorene ring system. This proton is typically abstracted by the [FeCl₃Br]⁻ complex, regenerating the FeCl₃ catalyst and forming HBr as a byproduct.
The overall workflow for this synthesis is depicted in the following diagram:
Caption: Experimental workflow for the synthesis of 9H-fluorene.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| This compound | ≥97% | Commercially Available | 19853-09-9 | Corrosive, handle with care. |
| Anhydrous Iron(III) Chloride (FeCl₃) | ≥98% | Commercially Available | 7705-08-0 | Hygroscopic, handle in a dry atmosphere. |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available | 75-09-2 | Use in a well-ventilated fume hood. |
| Deionized Water | N/A | In-house | 7732-18-5 | |
| Saturated Sodium Bicarbonate Solution | N/A | In-house preparation | 144-55-8 | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | 7487-88-9 | |
| Methanol | Reagent Grade | Commercially Available | 67-56-1 | For recrystallization. |
| Standard Glassware | N/A | N/A | N/A | Dried in an oven prior to use. |
| Magnetic Stirrer with Hotplate | N/A | N/A | N/A | |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Commercially Available | N/A |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (5.0 g, 20.2 mmol).
-
Dissolve the starting material in 100 mL of anhydrous dichloromethane.
-
-
Catalyst Addition and Reaction:
-
Carefully add anhydrous iron(III) chloride (3.6 g, 22.2 mmol, 1.1 equivalents) to the stirred solution in portions. The addition is exothermic, and the reaction mixture will typically turn dark brown or black.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The starting material will have a different Rf value than the 9H-fluorene product.
-
-
Work-up and Isolation:
-
Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by slowly pouring the mixture into a beaker containing 100 mL of ice-cold water with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude 9H-fluorene by recrystallization.[3][4] Dissolve the crude solid in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven.
-
Characterization and Expected Results
The identity and purity of the synthesized 9H-fluorene can be confirmed by standard analytical techniques.
| Parameter | Expected Value/Observation |
| Appearance | White crystalline solid |
| Yield | Typically 70-85% |
| Melting Point | 116-117 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.79 (d, J=7.5 Hz, 2H), 7.55 (d, J=7.4 Hz, 2H), 7.39 (t, J=7.4 Hz, 2H), 7.31 (t, J=7.3 Hz, 2H), 3.89 (s, 2H).[5] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 143.1, 141.6, 126.7, 126.6, 124.9, 119.8, 36.6. |
Safety and Handling Precautions
-
This compound is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]
-
Anhydrous Iron(III) Chloride is corrosive and hygroscopic. Avoid contact with skin and eyes. Handle in a dry environment to prevent decomposition.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst (due to moisture). | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Use freshly opened or properly stored anhydrous FeCl₃. |
| Insufficient reaction time. | Continue to monitor the reaction by TLC until the starting material is consumed. | |
| Formation of polymeric byproducts | Reaction temperature is too high. | Maintain the reaction at room temperature. Exothermic addition of the catalyst can be controlled by slow, portion-wise addition and cooling in an ice bath if necessary. |
| Difficulty in recrystallization | Impurities preventing crystallization. | If the product "oils out," try scratching the inside of the flask with a glass rod or adding a seed crystal of pure 9H-fluorene. If the issue persists, consider purification by column chromatography on silica gel.[8] |
Conclusion
The intramolecular Friedel-Crafts cyclization of this compound using anhydrous FeCl₃ is an effective and reliable method for the synthesis of 9H-fluorene. This application note provides a detailed and scientifically grounded protocol that can be readily implemented in a standard organic chemistry laboratory. The combination of a clear procedural outline, mechanistic insights, and practical troubleshooting advice is intended to empower researchers to successfully synthesize this important molecular scaffold for a wide range of applications in drug discovery and materials science.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scribd.com [scribd.com]
- 4. RECRYSTALIZATION | PPTX [slideshare.net]
- 5. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. westliberty.edu [westliberty.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
The Role of 2-Phenylbenzyl Bromide in the Synthesis of Advanced Polyarylfluorenes: An Application Note for Researchers
Introduction: The Significance of Polyarylfluorenes
Polyfluorenes (PFs) are a prominent class of conjugated polymers that have garnered significant attention in the field of organic electronics. Their exceptional properties, including high photoluminescence quantum yields, excellent charge transport characteristics, and good thermal and chemical stability, make them highly desirable materials for a wide range of applications. These applications include organic light-emitting diodes (OLEDs), flexible solar cells, lasers, and field-effect transistors.[1] A key strategy for fine-tuning the optoelectronic properties of these materials is the introduction of aryl substituents at the C9 position of the fluorene monomer, leading to the formation of poly(9,9-diarylfluorene)s.[1][2] This structural modification not only enhances solubility and processability but also plays a crucial role in controlling the polymer's electronic structure and morphology.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the pivotal role of 2-phenylbenzyl bromide in the synthesis of these advanced polyarylfluorenes. We will delve into the mechanistic underpinnings of its use, provide field-proven experimental protocols, and offer insights into the characterization of the resulting polymers.
The Causality Behind Experimental Choices: Why this compound?
The synthesis of polyarylfluorenes typically involves the polymerization of appropriately functionalized fluorene monomers. The journey to these high-performance polymers often begins with the strategic synthesis of the monomer itself. This compound emerges as a critical starting material for introducing a phenyl group at the 9-position of the fluorene core.
The rationale for this choice is rooted in the reactivity and structural features of this compound. The benzylic bromide is a highly effective electrophile, making it amenable to nucleophilic substitution reactions. This reactivity is harnessed in the synthesis of the 9-phenylfluorene precursor, a key building block for the final monomer.
Synthetic Pathways to Polyarylfluorenes
Two primary synthetic routes are commonly employed for the polymerization of fluorene-based monomers: Suzuki coupling and Grignard reactions. Both methodologies can be adapted for the synthesis of polyarylfluorenes, with the initial monomer synthesis being a crucial determinant of the final polymer's properties.
Monomer Synthesis: The Gateway to Functional Polymers
The synthesis of the 9,9-diarylfluorene monomer is a foundational step. A common approach involves the reaction of a fluorene derivative with an appropriate aryl halide. For introducing a phenyl group, a Grignard reaction is a powerful tool.
Caption: Synthesis of a 2,7-dibromo-9-phenylfluorene monomer.
While this compound is not directly used in this specific Grignard approach to the monomer, it is a crucial precursor for creating related diarylfluorene structures where one of the aryl groups is a benzylphenyl moiety. The fundamental principles of nucleophilic attack by the Grignard reagent on the fluorenone carbonyl are central.[3][4][5][6]
Polymerization via Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern polymer chemistry for synthesizing conjugated polymers.[7][8][9][10][11] It involves the palladium-catalyzed reaction between an organoboron compound and an organohalide. For polyfluorene synthesis, this typically translates to the polymerization of a dibromo-fluorene monomer with a diboronic acid or ester comonomer, or the self-polymerization of a fluorene monomer bearing both a halide and a boronic acid/ester functional group (AB-type polymerization).[11]
Caption: AA/BB-type Suzuki polycondensation for polyarylfluorene synthesis.
Detailed Experimental Protocols
The following protocols are provided as a representative guide. Researchers should adapt these procedures based on the specific target polymer and available laboratory equipment.
Protocol 1: Synthesis of 9-Phenyl-9H-fluoren-9-ol
This protocol describes the synthesis of a key intermediate for 9-phenylfluorene monomers.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|
| Fluorenone | 180.21 | 10.0 g | 0.0555 |
| Magnesium Turnings | 24.31 | 1.48 g | 0.0609 |
| Bromobenzene | 157.01 | 9.56 g (6.37 mL) | 0.0609 |
| Anhydrous Diethyl Ether | - | 100 mL | - |
| Saturated NH4Cl (aq) | - | 50 mL | - |
| Hydrochloric Acid (1M) | - | As needed | - |
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add the magnesium turnings. Add a small crystal of iodine to activate the magnesium.
-
Dissolve the bromobenzene in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).
-
Reaction with Fluorenone: Dissolve the fluorenone in 50 mL of anhydrous diethyl ether and cool the solution in an ice bath.
-
Slowly add the prepared Grignard reagent to the fluorenone solution via a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Acidify the mixture with 1M HCl until the solid magnesium salts dissolve.
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 9-phenyl-9H-fluoren-9-ol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Suzuki Polycondensation of a Dibromo-9-phenylfluorene Monomer
This protocol outlines a general procedure for the synthesis of a polyarylfluorene.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|
| 2,7-Dibromo-9-phenylfluorene | 412.12 | 1.00 g | 0.00243 |
| 1,4-Benzenediboronic Acid | 165.82 | 0.403 g | 0.00243 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.028 g | 0.0000243 |
| Potassium Carbonate (2M aq) | - | 5 mL | - |
| Toluene | - | 20 mL | - |
| Aliquat 336 | - | 2-3 drops | - |
Procedure:
-
In a Schlenk flask, combine the 2,7-dibromo-9-phenylfluorene monomer, 1,4-benzenediboronic acid, and tetrakis(triphenylphosphine)palladium(0).
-
Add the toluene and the aqueous potassium carbonate solution.
-
Add a few drops of Aliquat 336 as a phase-transfer catalyst.
-
Degas the mixture by bubbling argon through it for 30 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours.
-
Polymer Isolation: Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (e.g., 200 mL).
-
Collect the polymer by filtration and wash it sequentially with water, methanol, and acetone to remove any residual catalyst and unreacted monomers.
-
Dry the polymer in a vacuum oven overnight. The resulting polyarylfluorene can be further purified by Soxhlet extraction or reprecipitation.
Characterization of Polyarylfluorenes
A comprehensive characterization of the synthesized polyarylfluorenes is essential to understand their structure-property relationships.
Key Characterization Techniques:
| Technique | Information Obtained |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the chemical structure of the monomer and the polymer, and can provide information on polymer end-groups. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. |
| UV-Visible Absorption Spectroscopy | Investigates the electronic absorption properties and provides information about the polymer's conjugation length. |
| Photoluminescence (PL) Spectroscopy | Characterizes the emission properties of the polymer, including the emission maximum and quantum yield. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer. |
| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg) and other thermal transitions. |
Conclusion and Future Outlook
This compound and its derivatives are indispensable tools in the synthesis of advanced polyarylfluorenes. The ability to precisely introduce aryl substituents at the C9 position of the fluorene monomer allows for the fine-tuning of the resulting polymer's optoelectronic and physical properties. The synthetic protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore this exciting class of materials. Future research will likely focus on the development of novel fluorene monomers derived from functionalized benzyl bromides to create polymers with tailored properties for specific applications in next-generation organic electronics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. leah4sci.com [leah4sci.com]
- 7. Progress in the Suzuki polycondensation of fluorene monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] Progress in the Suzuki polycondensation of fluorene monomers | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
The Biphenylmethyl Moiety: Strategic Applications of 2-Phenylbenzyl Bromide in Medicinal Chemistry
Introduction: The Strategic Importance of the 2-Phenylbenzyl Scaffold
In the landscape of modern medicinal chemistry, the biphenyl scaffold serves as a cornerstone for the design of therapeutic agents targeting a multitude of physiological pathways. Within this structural class, 2-Phenylbenzyl bromide (also known as 2-(bromomethyl)biphenyl) has emerged as a preeminent synthetic intermediate. Its utility extends beyond that of a simple alkylating agent; it provides a strategic handle for the introduction of the critical biphenylmethyl moiety, a pharmacophoric element integral to the efficacy of numerous blockbuster drugs.
The reactivity of the benzylic bromide offers a reliable and efficient means for C-N and C-O bond formation, making it an indispensable tool for the construction of complex heterocyclic systems. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a primary focus on its pivotal role in the synthesis of Angiotensin II Receptor Blockers (ARBs). We will delve into detailed synthetic protocols, the rationale behind experimental choices, and the broader potential of the 2-phenylbenzyl scaffold in drug discovery.
Core Application: Synthesis of Angiotensin II Receptor Blockers (Sartans)
The most prominent application of this compound and its functionalized derivatives, such as 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, is in the industrial-scale synthesis of the "sartan" class of antihypertensive drugs.[1][2][3] These drugs selectively block the AT1 receptor, preventing the vasoconstrictive effects of angiotensin II and thereby lowering blood pressure.[3] The biphenyl scaffold is essential for mimicking the peptide structure of angiotensin II and achieving high receptor affinity.[4]
The key synthetic transformation involving this compound in sartan synthesis is the N-alkylation of a heterocyclic core, typically an imidazole or a tetrazole. This reaction establishes the crucial link between the biphenyl moiety and the rest of the pharmacophore.
Logical Workflow for Sartan Intermediate Synthesis
The synthesis of a key intermediate for Losartan, a prototypical sartan, illustrates the central role of this compound's nitrile analogue. The workflow involves the alkylation of a substituted imidazole, followed by subsequent functional group transformations.
Caption: General workflow for the synthesis of Losartan from key starting materials.
Experimental Protocols: N-Alkylation of Heterocycles
The success of sartan synthesis hinges on the efficient and regioselective N-alkylation of the imidazole or tetrazole core. The choice of reaction conditions is critical and depends on the specific substrate and desired scale of the reaction. Below are two detailed protocols for the N-alkylation of an imidazole, a foundational reaction that can be adapted for more complex substrates like those in sartan synthesis.
Protocol 1: N-Alkylation using a Mild Base (Potassium Carbonate)
This method is widely used due to its operational simplicity and the use of a relatively mild and inexpensive base. It is suitable for a broad range of substrates.[5]
Rationale for Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the N-H of the imidazole, enhancing its nucleophilicity. It is a solid, which simplifies work-up through filtration.
-
Solvent (Acetonitrile): Acetonitrile (CH₃CN) is a polar aprotic solvent that effectively dissolves the organic reactants while having limited solubility for the inorganic base and the resulting bromide salt, which can help drive the reaction forward. It also has a convenient boiling point for reflux conditions.
-
Temperature: Heating the reaction to reflux increases the reaction rate, ensuring completion in a reasonable timeframe.
Materials:
-
Imidazole (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq) to the stirred suspension.
-
Add this compound (1.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imidazole is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide, washing the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: N-Alkylation using a Strong Base (Sodium Hydride)
For less reactive or sterically hindered substrates, a stronger base such as sodium hydride (NaH) is often employed to ensure complete deprotonation of the heterocycle. This method requires anhydrous conditions and an inert atmosphere.[5]
Rationale for Experimental Choices:
-
Base (NaH): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole, generating the highly nucleophilic imidazolide anion. The reaction produces hydrogen gas, which must be safely vented.
-
Solvent (THF or DMF): Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable polar aprotic solvents that do not react with sodium hydride. DMF can often lead to faster reaction rates due to its higher polarity and boiling point.
-
Inert Atmosphere: An inert atmosphere (nitrogen or argon) is crucial to prevent sodium hydride from reacting with moisture and oxygen in the air.
-
Temperature Control: The initial deprotonation is often performed at 0 °C to control the exothermic reaction and the rate of hydrogen evolution. The subsequent alkylation can then be conducted at room temperature or with gentle heating.
Materials:
-
Imidazole (1.0 eq)
-
This compound (1.05 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes (2x) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of imidazole (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.05 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Partition the mixture between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify by column chromatography on silica gel.
Phase Transfer Catalysis in Industrial Synthesis
For large-scale industrial applications, phase transfer catalysis (PTC) is often the method of choice for the N-alkylation step in sartan synthesis.[6][7] This technique is highly efficient and avoids the need for strictly anhydrous conditions or strong, hazardous bases like sodium hydride.
Caption: Mechanism of Phase Transfer Catalysis for N-alkylation.
In this process, the deprotonated heterocycle (in the aqueous phase with a base like NaOH) is transported by a phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) into the organic phase, where it can react with the this compound.[6] This method offers high yields, mild reaction conditions, and simplified work-up procedures.
Quantitative Data and Comparative Analysis
| Reaction Type | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Lab Scale | K₂CO₃ | Acetonitrile | None | Reflux | 4-8 | 70-90 | [1] |
| Lab Scale | NaH | THF / DMF | None | 0 to RT | 2-4 | 85-95 | [5] |
| Industrial | NaOH (aq) | Toluene | TBAB | RT - 45 | 8-30 | >90 | [6][8] |
Note: Yields are highly dependent on the specific substrates and reaction scale.
Beyond Sartans: Emerging Applications
While the synthesis of ARBs is the most established application, the 2-phenylbenzyl moiety is being explored in other areas of medicinal chemistry. The biphenyl structure is a privileged scaffold, and attaching it via the flexible benzyl linker allows for optimal positioning within protein binding pockets.
-
Anticancer Agents: Novel derivatives incorporating the 2-phenylbenzylamino moiety have been synthesized and evaluated for their antiproliferative activity. For example, 2-arylalkylamino-4-amino-5-aroylthiazoles have been investigated as apoptosis-inducing anticancer agents.[9]
-
Antimicrobial Activity: Benzyl bromide derivatives, in general, have shown potential as antibacterial and antifungal agents.[10][11] The lipophilic nature of the biphenyl group can enhance membrane permeability, a desirable trait for antimicrobial drug candidates.
Conclusion and Future Perspectives
This compound is a versatile and powerful reagent in medicinal chemistry, primarily valued for its role in the efficient synthesis of Angiotensin II Receptor Blockers. The N-alkylation reactions it facilitates are robust, scalable, and can be finely tuned through the judicious choice of base, solvent, and catalytic system. The detailed protocols provided herein offer a solid foundation for researchers working on the synthesis of sartans and related heterocyclic compounds.
As drug discovery continues to evolve, the strategic incorporation of privileged scaffolds like the biphenyl moiety will remain a key strategy. The continued exploration of this compound and its derivatives is likely to uncover novel applications in the development of new therapeutic agents for a wide range of diseases, from cancer to infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. benchchem.com [benchchem.com]
- 6. US7915425B2 - Process for the preparation of losartan - Google Patents [patents.google.com]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. KR20080039333A - Method of manufacturing Losartan - Google Patents [patents.google.com]
- 9. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jchr.org [jchr.org]
- 11. researchgate.net [researchgate.net]
The Strategic Role of 2-Phenylbenzyl Bromide in Advanced Polymer Synthesis: Application Notes and Protocols
Introduction: In the landscape of modern polymer chemistry, precision and control over macromolecular architecture are paramount for the development of advanced materials with tailored functionalities. Controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have revolutionized the synthesis of well-defined polymers with predictable molecular weights, low polydispersities, and specific end-group functionalities.[1][2] Within this context, the choice of initiator is a critical determinant of the final polymer structure and properties. 2-Phenylbenzyl bromide emerges as a strategic initiator candidate, offering a unique combination of reliable initiation for a range of monomers and the introduction of a versatile phenyl moiety at the polymer chain end. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in polymer synthesis, complete with detailed protocols and mechanistic insights.
Part 1: The Significance of this compound as a Functional Initiator
This compound, a halogenated hydrocarbon, serves as an effective initiator for controlled radical polymerization, particularly ATRP.[] Its benzylic bromide structure is sufficiently reactive to be activated by a transition metal catalyst, typically a copper(I) complex, to generate a radical species that initiates polymerization.[1][4] The key advantages of employing this compound include:
-
Controlled Initiation: The initiation rate from benzyl halides can be comparable to the propagation rate, which is a prerequisite for achieving polymers with narrow molecular weight distributions (low Ð).[5]
-
Chain-End Functionality: The initiator fragment, in this case, the 2-phenylbenzyl group, becomes the α-end of the polymer chain. This introduces a stable and versatile phenyl group at the chain terminus.[1]
-
Versatility in Monomer Scope: Benzyl halide initiators are effective for the polymerization of a variety of monomers, most notably styrenes and acrylates.[1][][6]
-
Platform for Advanced Architectures: Polymers synthesized with this compound can act as macroinitiators for the synthesis of more complex structures like block copolymers.[7][8][9]
The following sections will delve into the practical applications and detailed methodologies for leveraging this compound in polymer synthesis.
Part 2: Application in Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust method for synthesizing well-defined polymers. The general mechanism involves the reversible activation of a dormant species (the polymer chain with a terminal halogen) by a transition metal complex.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Protocol 1: ATRP of Styrene using this compound
This protocol outlines the synthesis of polystyrene with a 2-phenylbenzyl end-group.
Materials:
-
Styrene (inhibitor removed)
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Argon gas
-
Schlenk flask and standard glassware
Procedure:
-
Catalyst and Ligand Preparation: To a dry Schlenk flask under an argon atmosphere, add CuBr (e.g., 0.1 mmol) and a magnetic stir bar.
-
Monomer and Solvent Addition: Add anisole (e.g., 5 mL) and styrene (e.g., 5 mL, 43.6 mmol) to the Schlenk flask via a degassed syringe.
-
Ligand Addition: Add PMDETA (e.g., 0.1 mmol) to the reaction mixture. The solution should turn green/blue, indicating the formation of the copper-ligand complex.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Injection: While the mixture is under argon, inject this compound (e.g., 0.1 mmol) to start the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at 110 °C and stir.
-
Monitoring and Termination: Monitor the reaction progress by taking samples periodically and analyzing for monomer conversion by ¹H NMR. After the desired time or conversion, terminate the polymerization by exposing the reaction mixture to air and diluting with a suitable solvent like tetrahydrofuran (THF).
-
Purification: Precipitate the polymer by adding the THF solution dropwise into a large excess of a non-solvent such as cold methanol. Filter the white precipitate and dry under vacuum to a constant weight.
Characterization:
-
¹H NMR: To confirm the polymer structure and calculate monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).
| Parameter | Target Value | Expected Outcome |
| [Styrene]₀/[Initiator]₀ | 100 | Mn (theoretical) ≈ 10,400 g/mol |
| [Initiator]₀/[CuBr]₀/[PMDETA]₀ | 1/1/1 | Controlled polymerization |
| Temperature | 110 °C | Reasonable polymerization rate |
| Polydispersity (Đ) | < 1.3 | Well-controlled polymerization |
Part 3: Application as a Macroinitiator for Block Copolymer Synthesis
Polymers synthesized using this compound retain a terminal bromine atom, making them excellent macroinitiators for the synthesis of block copolymers.
Caption: Workflow for block copolymer synthesis using a macroinitiator.
Protocol 2: Synthesis of Polystyrene-b-poly(methyl acrylate) (PS-b-PMA)
This protocol describes the chain extension of a polystyrene macroinitiator with methyl acrylate.
Materials:
-
Polystyrene macroinitiator (PS-Br, synthesized as in Protocol 1)
-
Methyl acrylate (MA, inhibitor removed)
-
Copper(I) bromide (CuBr)
-
PMDETA
-
Anisole
-
Argon gas
-
Schlenk flask and standard glassware
Procedure:
-
Macroinitiator Preparation: In a dry Schlenk flask under argon, dissolve the PS-Br macroinitiator (e.g., 0.05 mmol) in anisole (e.g., 5 mL).
-
Catalyst and Ligand Addition: Add CuBr (e.g., 0.05 mmol) and PMDETA (e.g., 0.05 mmol) to the flask.
-
Monomer Addition: Add methyl acrylate (e.g., 5 mL, 55.5 mmol) via a degassed syringe.
-
Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture.
-
Polymerization: Place the flask in a preheated oil bath at 90 °C and stir.
-
Termination and Purification: Follow the same termination and purification steps as in Protocol 1.
Characterization:
-
GPC: A clear shift to higher molecular weight compared to the PS-Br macroinitiator will confirm the formation of the block copolymer.
-
¹H NMR: Integration of characteristic peaks for both polystyrene and poly(methyl acrylate) will confirm the block copolymer composition.
Part 4: Post-Polymerization Modification of the Phenyl End-Group
The 2-phenylbenzyl end-group introduced by the initiator offers a site for post-polymerization modification, allowing for the introduction of further functionalities.[10][11][12][13][14] For example, electrophilic substitution reactions such as nitration or sulfonation can be performed on the terminal phenyl ring, followed by reduction to introduce amine or other reactive groups.
Caption: A potential pathway for post-polymerization modification.
This functionalization can be crucial for applications such as bioconjugation, surface attachment, or the development of responsive materials. The specific conditions for these modifications would need to be carefully optimized to avoid degradation of the polymer backbone.
Conclusion
This compound is a valuable tool in the polymer chemist's arsenal for the synthesis of well-defined polymers with a versatile aromatic end-group. Its utility as an initiator in ATRP enables the controlled synthesis of homopolymers and provides a straightforward route to macroinitiators for block copolymerization. Furthermore, the terminal phenyl group serves as a handle for post-polymerization modifications, opening avenues for the creation of highly functional and complex macromolecular architectures. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers to explore the full potential of this compound in their polymer synthesis endeavors.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. harth-research-group.org [harth-research-group.org]
- 8. Frontiers | Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods [frontiersin.org]
- 9. Block Copolymers: Synthesis, Self-Assembly, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Post-polymerization modification of monomer units - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Application Notes and Protocols for the Williamson Ether Synthesis of 2-Phenylbenzyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides a detailed experimental procedure for the synthesis of ethers from 2-phenylbenzyl bromide via the Williamson ether synthesis. The protocol is designed to be a self-validating system, offering in-depth explanations for experimental choices and addressing potential challenges, such as steric hindrance and competing side reactions.
Introduction: The Strategic Importance of 2-Phenylbenzyl Ethers
The Williamson ether synthesis, a classic yet powerful transformation in organic chemistry, facilitates the formation of an ether linkage through the reaction of an alkoxide with an organohalide.[1] This SN2 reaction is of broad utility in both academic and industrial settings for the preparation of symmetrical and unsymmetrical ethers.[1] The synthesis of ethers from this compound is of particular interest in medicinal chemistry and materials science. The 2-phenylbenzyl moiety, a biphenylmethane derivative, is a structural motif found in various biologically active compounds and functional materials. Its incorporation into molecules via an ether linkage can significantly influence their pharmacological and physicochemical properties.
This application note will detail a robust protocol for the synthesis of 2-phenylbenzyl ethers, using this compound as the electrophile. We will explore the critical parameters of this reaction, including the choice of base, solvent, and reaction conditions, with a special focus on mitigating potential side reactions arising from the steric bulk of the 2-phenylbenzyl group.
Reaction Mechanism and Stereochemistry
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this concerted process, the alkoxide nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide) from the backside, leading to an inversion of stereochemistry if the carbon is a chiral center.[2]
Key Mechanistic Steps:
-
Deprotonation: A strong base is used to deprotonate an alcohol, forming a more nucleophilic alkoxide.
-
Nucleophilic Attack: The resulting alkoxide attacks the electrophilic carbon of this compound.
-
Displacement: The bromide ion is displaced as the leaving group, forming the desired ether and a salt byproduct.
Experimental Workflow Overview
Caption: A generalized workflow for the Williamson ether synthesis of 2-phenylbenzyl ethers.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | Handle with care, lachrymator. |
| Anhydrous Ethanol | ≥99.5% | Commercially available | Or other alcohol of choice. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially available | Highly reactive with water.[3] |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Commercially available | Use a dry, nitrogen-flushed solvent. |
| Ethyl acetate | ACS grade | Commercially available | For extraction and chromatography. |
| Hexanes | ACS grade | Commercially available | For chromatography. |
| Saturated aqueous NH4Cl | - | Prepared in-house | For quenching the reaction. |
| Brine (saturated aq. NaCl) | - | Prepared in-house | For washing during extraction. |
| Anhydrous Magnesium Sulfate (MgSO4) | - | Commercially available | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially available | For column chromatography. |
Experimental Protocol: Synthesis of 2-Phenylbenzyl Ethyl Ether
This protocol details the synthesis of 2-phenylbenzyl ethyl ether as a representative example. The procedure can be adapted for other primary or secondary alcohols.
Reaction Setup and Alkoxide Formation
-
Rationale: The use of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial for the complete deprotonation of the alcohol to form the alkoxide.[2] Anhydrous DMF is an excellent polar aprotic solvent for this reaction as it solvates the sodium cation, leaving the alkoxide anion more nucleophilic.[4] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive NaH and the resulting alkoxide by atmospheric moisture.[3]
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add sodium hydride (1.2 equivalents, as a 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil. Carefully decant the hexanes after each wash. Caution: The hexanes washings will contain residual NaH and should be quenched carefully with isopropanol in a separate flask.[3]
-
Add anhydrous DMF (5 mL per mmol of the limiting reagent) to the flask.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add a solution of anhydrous ethanol (1.0 equivalent) in anhydrous DMF (2 mL per mmol of ethanol) to the NaH suspension via the dropping funnel over 15-20 minutes. Vigorous hydrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium ethoxide.
Ether Formation
-
Rationale: The addition of this compound to the pre-formed alkoxide initiates the SN2 reaction. While this compound is a primary halide, the ortho-phenyl group can introduce steric hindrance, potentially slowing down the reaction and favoring the competing E2 elimination pathway.[2][5] Maintaining a moderate reaction temperature helps to favor the substitution reaction over elimination.
Procedure:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF (3 mL per mmol of bromide) dropwise to the stirred alkoxide solution over 20-30 minutes.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Reaction Monitoring
-
Rationale: TLC is a crucial technique to monitor the consumption of the starting materials and the formation of the product, allowing for the determination of the reaction's endpoint. A suitable eluent system will provide good separation between the starting materials and the product.
Procedure:
-
Prepare a TLC plate and spot a small aliquot of the reaction mixture, alongside the starting this compound and the alcohol.
-
Develop the plate in a suitable eluent system, such as 10-20% ethyl acetate in hexanes.
-
Visualize the spots under UV light (254 nm). The reaction is complete when the starting bromide spot has been consumed.
Work-up and Purification
-
Rationale: The work-up procedure is designed to quench any unreacted sodium hydride, remove the DMF solvent and inorganic byproducts, and isolate the crude product. Careful quenching of NaH is critical for safety. Column chromatography is an effective method for purifying the final ether product from any unreacted starting materials or side products.[4]
Procedure:
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride until gas evolution ceases. Caution: This is an exothermic process.[6]
-
Transfer the mixture to a separatory funnel and add deionized water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient eluent of ethyl acetate in hexanes (e.g., 0% to 15% ethyl acetate).[7]
Results and Discussion: Anticipated Outcomes and Troubleshooting
Expected Yield: Moderate to good yields (60-80%) are expected, though this can be influenced by the steric bulk of the alcohol used.
Potential Side Reactions:
-
E2 Elimination: The primary competing side reaction is the E2 elimination of HBr from this compound, which would lead to the formation of 2-phenyl-styrene. This is more likely with sterically hindered alkoxides and at higher reaction temperatures.[8] Using a less hindered alcohol and maintaining a lower reaction temperature can help to minimize this side product.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low or no product formation | Incomplete deprotonation of the alcohol (wet reagents/solvent). | Ensure all reagents and glassware are scrupulously dried. Use freshly opened anhydrous solvents. |
| Low reactivity of the halide due to steric hindrance. | Increase the reaction time or slightly elevate the temperature (e.g., to 40-50 °C), while carefully monitoring for elimination products. | |
| Significant elimination product observed | Reaction temperature is too high. | Maintain a lower reaction temperature (0 °C to room temperature). |
| Sterically bulky alkoxide used. | If possible, choose a less sterically demanding alcohol. |
Characterization of 2-Phenylbenzyl Ethyl Ether
The purified product should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
1H NMR (CDCl3, 400 MHz):
-
Aromatic protons: Multiplets in the range of δ 7.2-7.6 ppm.
-
Benzylic protons (-O-CH2-Ar): A singlet at approximately δ 4.5-4.7 ppm. For reference, the benzylic protons in benzyl ethyl ether appear around δ 4.5 ppm.
-
Ethyl group protons (-O-CH2CH3): A quartet at approximately δ 3.5-3.7 ppm.
-
Ethyl group protons (-OCH2CH3): A triplet at approximately δ 1.2-1.4 ppm.
-
-
13C NMR (CDCl3, 101 MHz):
-
Aromatic carbons: Signals in the range of δ 125-142 ppm.
-
Benzylic carbon (-O-CH2-Ar): A signal around δ 70-75 ppm. For reference, the benzylic carbon in benzyl ethyl ether appears at δ 72.1 ppm.
-
Ethyl group carbon (-O-CH2CH3): A signal around δ 66-68 ppm.
-
Ethyl group carbon (-OCH2CH3): A signal around δ 15 ppm.
-
-
Infrared (IR) Spectroscopy (thin film):
-
C-O-C stretch: A strong, characteristic absorption in the range of 1050-1150 cm-1.[9]
-
C-H sp3 stretch: Absorptions just below 3000 cm-1.
-
C-H sp2 (aromatic) stretch: Absorptions just above 3000 cm-1.
-
C=C aromatic stretch: Absorptions in the range of 1450-1600 cm-1.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show the molecular ion peak (M+) corresponding to the calculated mass of the product.
-
Safety Precautions
-
This compound: Is a lachrymator and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Sodium Hydride (NaH): Is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas.[3] It should be handled under an inert atmosphere and away from any sources of moisture. Quenching of NaH should be done slowly and carefully in a controlled manner.[3][6]
-
Anhydrous Dimethylformamide (DMF): Is a combustible liquid and a suspected carcinogen. It can be absorbed through the skin. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this experiment. Ensure that a fire extinguisher and safety shower are readily accessible.
Conclusion
The Williamson ether synthesis provides a reliable and versatile method for the preparation of 2-phenylbenzyl ethers. By carefully controlling the reaction conditions, particularly the choice of a strong base, anhydrous solvents, and moderate temperatures, the formation of the desired ether product can be maximized while minimizing the competing elimination side reaction. The detailed protocol and troubleshooting guide provided in this application note offer a solid foundation for researchers to successfully synthesize and characterize these valuable compounds for their applications in drug discovery and materials science.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. Preparation by Williamson’s synthesis - Vrindawan Coaching Center [coaching-center.in]
- 5. jk-sci.com [jk-sci.com]
- 6. orgsyn.org [orgsyn.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. rsc.org [rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Intramolecular C-H Bond Activation of 2-Phenylbenzyl Bromide for the Synthesis of Fluorenes
Audience: Researchers, scientists, and drug development professionals in the fields of organic synthesis, medicinal chemistry, and materials science.
Introduction: The Strategic Synthesis of Fluorenes via C-H Activation
The fluorene scaffold is a privileged structural motif present in a wide array of functional materials, pharmaceuticals, and natural products. Its rigid, planar, and electron-rich nature imparts unique photophysical and electronic properties, making fluorene derivatives highly sought after in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. In the realm of medicinal chemistry, the fluorene core is a key component of various biologically active compounds.
Traditionally, the synthesis of fluorenes has relied on multi-step classical methods that often require harsh conditions and pre-functionalized starting materials. The advent of transition metal-catalyzed C-H bond activation has revolutionized the synthesis of such polycyclic aromatic hydrocarbons, offering a more atom- and step-economical approach. This application note provides a detailed guide to the palladium-catalyzed intramolecular C-H activation of 2-phenylbenzyl bromide and its analogues, a powerful strategy for the direct construction of the fluorene ring system. This method leverages the proximity of a C-H bond on one aromatic ring to a palladium center anchored on the other, facilitating a highly efficient cyclization.
Mechanistic Insights: The Palladium Catalytic Cycle
The intramolecular C-H arylation of this compound to form fluorene proceeds through a well-established palladium-catalyzed cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The catalytic cycle can be broadly divided into three key stages: oxidative addition, intramolecular C-H activation (cyclometalation), and reductive elimination.
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst undergoing oxidative addition into the carbon-bromine (C-Br) bond of this compound. This step forms a Pd(II) intermediate. The choice of phosphine ligands is critical here, as they modulate the electron density and steric environment of the palladium center, influencing the rate and efficiency of this step.
-
Intramolecular C-H Activation/Cyclometalation: The resulting aryl-Pd(II) complex then undergoes an intramolecular C-H activation. The palladium center, positioned by the biphenyl backbone, abstracts a hydrogen atom from the ortho-position of the adjacent phenyl ring. This is often the rate-determining step and is typically facilitated by a base. The base assists in the deprotonation of the C-H bond, leading to the formation of a five-membered palladacycle intermediate. This concerted metalation-deprotonation (CMD) pathway is a common mechanism in Pd-catalyzed C-H activation.
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed C-C bond from the palladacycle. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle, and releases the fluorene product.
Below is a graphical representation of the proposed catalytic cycle:
Detailed Application Notes and Protocols
The synthesis of fluorenes via palladium-catalyzed intramolecular C-H activation of 2-arylbenzyl halides has been shown to be a robust and versatile method.[1][2] The following protocols are based on established literature procedures and can be adapted for a range of substituted this compound derivatives.
Protocol 1: Room Temperature Synthesis of 9H-Fluorene[1]
This protocol is particularly advantageous due to its mild reaction conditions, proceeding efficiently at room temperature.
Materials:
-
2-Phenylbenzyl chloride (or bromide)
-
Palladium(II) chloride bis(triphenylphosphine) [PdCl₂(PPh₃)₂]
-
Pivalic acid
-
Cesium carbonate (Cs₂CO₃), dried
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask (10 mL)
-
Magnetic stirrer and stir bar
-
Vacuum line and argon or nitrogen source
-
Standard glassware for workup and purification
Procedure:
-
Preparation of the Reaction Vessel: In a glovebox, charge a 10 mL Schlenk flask with dried Cs₂CO₃ (0.50 mmol). Remove the flask from the glovebox and dry it by heating under vacuum for at least 5 minutes.
-
Addition of Catalyst and Ligand: Backfill the flask with argon. Add PdCl₂(PPh₃)₂ (0.0020 mmol, 1.0 mol%) and pivalic acid (0.20 mmol, 1.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Addition of Solvent and Substrate: Add anhydrous THF (0.50 mL) followed by 2-phenylbenzyl chloride (0.20 mmol).
-
Reaction: Stir the mixture at 25 °C for 18 hours.
-
Workup:
-
Quench the reaction by adding water (5 mL) and ethyl acetate (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, wash with brine (5 mL), and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane/acetone mixture) to yield 9H-fluorene as a colorless solid.
-
Optimization of Reaction Parameters
The yield and efficiency of the fluorene synthesis can be influenced by several factors. The following table summarizes key parameters and their typical ranges based on literature precedents for similar transformations.
| Parameter | Recommended Conditions | Rationale and Expert Insights |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common and effective precursor. Pre-catalysts like PdCl₂(PPh₃)₂ can also be highly efficient. The choice may depend on the specific substrate and ligand. |
| Ligand | PPh₃, P(t-Bu)₃, Buchwald-type phosphines | Triphenylphosphine is a cost-effective and often sufficient ligand. More electron-rich and bulky phosphines can sometimes improve catalytic activity, especially for more challenging substrates. Pivalic acid can act as a co-catalyst, facilitating the C-H activation step.[1] |
| Base | Cs₂CO₃, K₂CO₃, KOAc | A carbonate or acetate base is crucial for the deprotonation step in the C-H activation. Cs₂CO₃ is often found to be superior due to its higher solubility in organic solvents. |
| Solvent | THF, Dioxane, DMF, Toluene | The choice of solvent can significantly impact the reaction rate and yield. Anhydrous conditions are generally recommended to avoid catalyst deactivation. |
| Temperature | 25 °C to 120 °C | While room temperature reactions are possible[1], heating may be required for less reactive substrates to achieve reasonable reaction times and conversions. |
| Atmosphere | Inert (Argon or Nitrogen) | An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst. |
Substrate Scope and Limitations
This methodology has been shown to be applicable to a range of 2-arylbenzyl halides, tolerating both electron-donating and electron-withdrawing substituents on either aromatic ring.[2] However, substrates with sterically demanding groups at the ortho-positions may exhibit lower reactivity due to steric hindrance during the cyclometalation step. Additionally, substrates with functional groups that can coordinate strongly to the palladium center (e.g., certain nitrogen or sulfur-containing heterocycles) may require careful optimization of reaction conditions to avoid catalyst inhibition.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently dry conditions- Inappropriate base or solvent | - Use a fresh batch of palladium catalyst.- Ensure all glassware is oven-dried and solvents are anhydrous.- Screen different bases (e.g., K₂CO₃, KOAc) and solvents (e.g., Dioxane, DMF). |
| Formation of Side Products | - Homocoupling of the starting material- Protodehalogenation | - Adjust the catalyst-to-ligand ratio.- Lower the reaction temperature.- Ensure a strictly inert atmosphere. |
| Incomplete Reaction | - Catalyst deactivation- Insufficient reaction time | - Increase catalyst loading slightly.- Use a more robust ligand.- Extend the reaction time and monitor by TLC or GC-MS. |
Conclusion
The palladium-catalyzed intramolecular C-H activation of this compound and its derivatives represents a highly efficient and versatile strategy for the synthesis of fluorenes. This approach offers significant advantages over traditional methods in terms of atom economy, step efficiency, and functional group tolerance. The provided protocols and technical insights serve as a valuable resource for researchers aiming to employ this powerful transformation in their synthetic endeavors, from fundamental research to the development of novel functional materials and therapeutic agents.
References
Application and Protocol for the Scale-Up Synthesis of Fluorene Derivatives from 2-Phenylbenzyl Bromide
Abstract
This comprehensive guide details a robust and scalable two-step synthetic strategy for the preparation of the fluorene core, starting from the readily available 2-phenylbenzyl bromide. The protocol is designed for researchers, scientists, and drug development professionals engaged in process chemistry and scale-up operations. The synthesis involves the initial conversion of this compound to 2-biphenylmethanol, a key intermediate, followed by an efficient intramolecular Friedel-Crafts alkylation to yield the fluorene scaffold. This document provides in-depth technical insights, step-by-step protocols, and critical considerations for process scale-up, including reaction kinetics, heat transfer, and purification.
Introduction: The Significance and Challenges of Fluorene Synthesis
Fluorene and its derivatives are a cornerstone in the development of advanced materials and pharmaceuticals. Their unique photophysical properties make them indispensable in organic light-emitting diodes (OLEDs), while their rigid, planar structure serves as a valuable scaffold in medicinal chemistry. The transition from laboratory-scale synthesis to industrial production, however, presents significant challenges. These include ensuring consistent product quality, managing reaction exotherms, and developing efficient purification methods.[1] This guide provides a systematic approach to address these challenges in the context of synthesizing the fluorene core from this compound.
Synthetic Strategy: A Two-Step Approach to the Fluorene Core
While direct intramolecular cyclization of this compound to fluorene is conceivable, a more controlled and higher-yielding approach on a larger scale involves a two-step process. This strategy enhances process safety and product purity. The overall synthetic workflow is depicted below.
Caption: A two-step synthetic route from this compound to the fluorene core, followed by further functionalization.
Detailed Protocols and Mechanistic Insights
Step 1: Scale-Up Synthesis of 2-Biphenylmethanol
The initial step involves the hydrolysis of this compound to 2-biphenylmethanol. This transformation is crucial for introducing the hydroxyl group necessary for the subsequent acid-catalyzed cyclization.
Reaction Mechanism:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 2-Phenylbenzyl Bromide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-phenylbenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve reaction yields, minimize side products, and troubleshoot common issues encountered with this specific, yet powerful, transformation. The coupling of benzylic halides presents unique challenges compared to standard aryl halides, and this document provides in-depth, field-proven insights to navigate them effectively.
Section 1: Foundational Concepts & Key Parameters (FAQs)
This section addresses the fundamental principles governing the reaction, providing the causal explanations behind key experimental choices.
Q1: What is the general catalytic cycle for the Suzuki-Miyaura coupling of a benzylic bromide?
A1: The reaction follows the well-established palladium-catalyzed cycle, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The base is critical for activating the organoboron species to facilitate the transmetalation step.[3][4]
The catalytic cycle begins with an active Pd(0) species. This species undergoes oxidative addition with the this compound. It's important to note that oxidative addition with benzylic halides can proceed with inversion of stereochemistry.[5] The resulting Pd(II) complex then reacts with a boronate species (formed by the interaction of the boronic acid with the base) in the transmetalation step.[6] Finally, the desired diarylmethane product is formed through reductive elimination, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
Technical Support Center: 2-Phenylbenzyl Bromide Synthesis
Welcome to the Technical Support Center for 2-Phenylbenzyl Bromide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate. As a lachrymatory and reactive compound, ensuring its purity is paramount for successful downstream applications and reproducibility. This document provides in-depth, experience-driven answers to common issues encountered during its synthesis, focusing on the identification and mitigation of impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What are the most common impurities in a this compound synthesis via radical bromination?
When synthesizing this compound from 2-methylbiphenyl using N-bromosuccinimide (NBS), several impurities can arise from the reaction's nature. Understanding these is the first step toward minimizing them.
The primary synthesis route is the Wohl-Ziegler reaction, a free-radical bromination at the benzylic position.[1][2] The core impurities stem from incomplete reaction, over-reaction, side reactions, and degradation.
Commonly Observed Impurities:
| Impurity | Source / Cause | Typical Analytical Signature (¹H NMR) |
| 2-Methylbiphenyl | Unreacted starting material. | Singlet around δ 2.2-2.3 ppm (CH₃) |
| 2-Phenylbenzylidene Bromide | Dibromination at the benzylic position. | Singlet around δ 6.5-6.7 ppm (CHBr₂) |
| Succinimide | Byproduct from NBS. | Broad singlet around δ 2.5-2.7 ppm (CH₂CH₂) |
| 2-Phenylbenzyl Alcohol | Hydrolysis of the product by moisture. | Singlet around δ 4.5-4.7 ppm (CH₂OH), broad OH signal |
| Ring-Brominated Species | Electrophilic aromatic substitution. | Complex changes in the aromatic region (δ 7.0-8.0 ppm) |
Causality Insight: The benzylic C-H bonds of 2-methylbiphenyl are susceptible to radical abstraction, initiating the desired reaction. However, the benzylic radical formed is stabilized by the adjacent phenyl ring, which also makes the product, this compound, susceptible to further reactions or degradation. The key to a clean reaction is controlling the radical concentration and reaction conditions to favor mono-bromination.
Question 2: My reaction seems to have a significant amount of dibrominated byproduct. How can I prevent this?
The formation of 2-phenylbenzylidene bromide is a classic case of over-reaction. This occurs when the desired product competes with the starting material for the brominating agent.
Root Causes & Mitigation Strategies:
-
Stoichiometry of NBS: Using a significant excess of NBS is the most common cause.
-
Solution: Employ a slight excess, typically 1.05 to 1.1 equivalents of NBS relative to 2-methylbiphenyl.[3] This ensures the starting material is consumed without providing enough brominating agent to extensively react with the product.
-
-
High Local Concentration of Radicals/Bromine: If the reaction is initiated too aggressively or if HBr byproduct builds up, it can accelerate further bromination.
-
Solution:
-
Slow Addition: Add the radical initiator (e.g., AIBN or benzoyl peroxide) portion-wise or as a solution over time to maintain a steady, low concentration of radicals.
-
Efficient Stirring: Ensure the reaction mixture is homogenous to prevent localized "hot spots" of high reactant concentration.
-
-
-
Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed increases the probability of side reactions.
-
Solution: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction once the 2-methylbiphenyl is consumed.
-
Below is a diagram illustrating the kinetic competition leading to the dibrominated impurity.
References
Technical Support Center: Purification of 2-Phenylbenzyl Bromide Reaction Products
Welcome to the technical support center for the purification of 2-phenylbenzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this valuable synthetic intermediate. Here, we address common challenges through practical, in-depth FAQs and troubleshooting guides, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. The most common method is the radical bromination of 2-methylbiphenyl using N-Bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide.[1][2]
Key impurities to anticipate include:
-
Unreacted Starting Material: 2-methylbiphenyl.
-
Reaction Byproducts: Succinimide, which is formed from NBS during the reaction.[1]
-
Over-brominated Species: 2-(Dibromomethyl)biphenyl can form if the reaction is not carefully controlled.
-
Side-Reaction Products: Electrophilic aromatic substitution on one of the phenyl rings can occur, leading to ring-brominated isomers, especially if reaction conditions favor ionic pathways (e.g., presence of acid, polar solvents).
-
Hydrolysis Products: this compound is susceptible to hydrolysis, especially during aqueous work-ups, forming 2-phenylbenzyl alcohol.[3]
Q2: How do I choose the most effective primary purification method for my crude product?
A: The optimal purification strategy depends on the physical state of your crude product and the nature of the impurities. A preliminary analysis by Thin Layer Chromatography (TLC) is essential for making an informed decision.
The following decision tree provides a logical workflow for selecting a purification method:
Caption: Decision workflow for selecting a purification method.
Q3: What are the best practices for storing purified this compound to prevent decomposition?
A: this compound is a lachrymator and is sensitive to moisture and light.[4][5] Improper storage can lead to hydrolysis and the formation of other degradation products.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Keep in a cool, dark place. Refrigeration is recommended for long-term storage.
-
Container: Use a tightly sealed amber glass bottle to protect from light and moisture.
-
Stabilizers: For extended storage, adding a scavenger for HBr, such as powdered potassium carbonate or a copper wire, can help prevent acid-catalyzed decomposition.[6]
Troubleshooting Guides
Issue: Column Chromatography
Q: My product and an unknown impurity are co-eluting or have very close Rf values on the TLC plate. How can I achieve separation?
A: This is a common challenge that requires systematic optimization of your chromatographic conditions.
-
Re-evaluate Your Solvent System: The key is to alter the selectivity of the separation.
-
Change Solvent Polarity Gradient: Switch from a standard ethyl acetate/hexane system to one incorporating a different solvent class. For instance, using dichloromethane (DCM) can alter the interactions with the silica surface. A toluene/hexane mixture can also be effective for separating aromatic compounds.
-
Use Additives: For very difficult separations, adding a small percentage (~0.5-1%) of a more polar solvent like methanol or a less polar one like toluene to your primary eluent system can significantly impact the resolution between spots.
-
-
Optimize Column Parameters:
-
Lower Loading: Reduce the amount of crude material loaded onto the column relative to the amount of silica gel (aim for a 1:50 to 1:100 mass ratio of crude to silica).
-
Finer Silica: Use a smaller particle size silica gel (e.g., 230-400 mesh) to increase the surface area and improve separation efficiency.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel or Celite before loading it onto the column often results in a tighter band and better separation compared to wet (liquid) loading.[7]
-
Q: My product appears as a long streak on the TLC plate and I'm getting low recovery from my silica gel column. What is happening?
A: Streaking and low recovery are classic signs of product decomposition on the silica gel. Benzylic bromides can be sensitive to the acidic nature of standard silica gel.
-
Mechanism of Degradation: The acidic silanol groups (Si-OH) on the silica surface can catalyze the hydrolysis of the bromide to the corresponding alcohol or promote elimination reactions.
-
Solution 1: Deactivate the Silica: Before running the column, flush the packed silica gel with your eluent system containing 1% triethylamine. This neutralizes the acidic sites and significantly reduces the chance of degradation.
-
Solution 2: Use a Different Stationary Phase: Switch to a less acidic stationary phase. Neutral alumina is an excellent alternative for purifying acid-sensitive compounds.[3] A quick plug filtration through alumina can sometimes be sufficient to remove polar impurities without the risk of degradation.[3]
Issue: Recrystallization
Q: I'm trying to recrystallize my crude this compound, but it keeps "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts in the hot solvent or its solubility limit is exceeded at a temperature above its melting point, forming a liquid phase instead of crystallizing upon cooling.
-
Cause 1: Insufficient Solvent: You may not be using enough solvent to keep the compound dissolved at the elevated temperature. Try adding more hot solvent until the oil fully dissolves, then allow it to cool slowly.
-
Cause 2: Cooling Too Quickly: Rapid cooling encourages precipitation of an amorphous oil rather than the ordered growth of a crystal lattice. Allow the flask to cool slowly to room temperature, and only then move it to an ice bath or refrigerator.
-
Cause 3: High Impurity Load: Significant amounts of impurities can depress the melting point of the mixture, making it more prone to oiling out. Try purifying the material first with a quick column or filtration through a silica/alumina plug to remove the bulk of impurities before attempting recrystallization.
-
Solution: Change the Solvent System: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. Experiment with different solvent systems. A mixed solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can be very effective. For example, dissolving the crude product in a minimal amount of a hot solvent like ethyl acetate or toluene and then slowly adding a non-solvent like hexane or heptane until turbidity persists is a common technique.[8][9]
Experimental Protocols
Protocol 1: General Aqueous Work-up
This procedure is designed to remove water-soluble byproducts like succinimide and inorganic salts after the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (to neutralize any acidic byproducts like HBr).[10]
-
A 10% aqueous solution of sodium thiosulfate if the solution has a yellow/orange tint from residual bromine.[6]
-
Water.
-
Brine (saturated aqueous NaCl) to facilitate the removal of dissolved water from the organic layer.
-
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude material is now ready for further purification.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system that gives the product an Rf value of ~0.25-0.35. A common starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing:
-
Plug a glass column with cotton or glass wool. Add a layer of sand.
-
Pack the column with silica gel using either the "dry pack" or "wet slurry" method.[7] Ensure the silica bed is level and free of cracks.
-
Add another layer of sand on top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like DCM.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply positive pressure (using a pump or bulb) to achieve a solvent flow rate of approximately 2 inches/minute.
-
Collect fractions and monitor the elution by TLC.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Summary
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Polarity |
| This compound | 247.13[11][12] | 120-125 / 0.1 mmHg[13] | N/A (Liquid) | Moderately Polar |
| 2-Methylbiphenyl | 168.24 | 255-258 / 760 mmHg | N/A (Liquid) | Non-polar |
| 2-(Dibromomethyl)biphenyl | 326.02 | Decomposes | N/A | More polar than product |
| Succinimide | 99.09 | 287-289 / 760 mmHg | 125-127 | Very Polar |
| 2-Phenylbenzyl alcohol | 184.23 | 303-304 / 760 mmHg | 46-49 | More polar than product |
Table 2: Example Eluent Systems for Chromatography
| Eluent System (v/v) | Target Compound | Expected Rf (Approximate) | Notes |
| 5% Ethyl Acetate / 95% Hexanes | 2-Methylbiphenyl | 0.8 - 0.9 | Good for eluting non-polar starting material. |
| 10-15% Ethyl Acetate / 90-85% Hexanes | This compound | 0.3 - 0.4 | A good starting point for product elution. |
| 5-10% DCM / 95-90% Hexanes | This compound | 0.25 - 0.35 | Offers different selectivity, may resolve difficult impurities. |
| 30-50% Ethyl Acetate / 70-50% Hexanes | 2-Phenylbenzyl alcohol | 0.2 - 0.3 | For eluting more polar hydrolysis byproducts. |
References
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 5. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sciencemadness.org [sciencemadness.org]
- 7. orgsyn.org [orgsyn.org]
- 8. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 9. CN1648114A - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. calpaclab.com [calpaclab.com]
- 12. 2-フェニルベンジルブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 2-フェニルベンジルブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Troubleshooting Failed 2-Phenylbenzyl Bromide Syntheses
Welcome to the technical support center for 2-Phenylbenzyl bromide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in the synthesis of this critical reagent. Here, we address common failure modes with in-depth, evidence-based solutions, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: My radical bromination of 2-methylbiphenyl is resulting in a very low yield of this compound. What are the likely causes?
Low yields are the most common issue in the benzylic bromination of 2-methylbiphenyl. The root cause often lies in the delicate balance required for efficient radical chain propagation.
-
Suboptimal Initiator Concentration or Decomposition: The radical initiator, typically Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), is crucial for starting the chain reaction. If the initiator concentration is too low, the rate of initiation will be slow, leading to an incomplete reaction. Conversely, if the initiator is added all at once at a high temperature, it may decompose too quickly, terminating the reaction prematurely.
-
Insufficient Light Source (for photo-initiation): When using light to initiate the reaction, the lamp's intensity and wavelength are critical. An inadequate light source will not generate enough bromine radicals to sustain the chain reaction.
-
Presence of Radical Inhibitors: Oxygen is a notorious inhibitor of radical reactions. Failure to properly degas the solvent and reaction mixture can lead to the quenching of radical intermediates, effectively stopping the reaction. Phenolic impurities in the starting material or solvent can also act as inhibitors.
-
Incorrect Reaction Temperature: The reaction temperature must be high enough to facilitate the homolytic cleavage of the initiator (typically 60-80 °C for AIBN in CCl₄) but not so high as to promote side reactions like elimination or further bromination.
Troubleshooting Steps:
-
Verify Initiator Quality and Addition: Use a fresh, properly stored initiator. Consider adding the initiator in portions over the course of the reaction to maintain a steady concentration of radicals.
-
Ensure an Inert Atmosphere: Degas your solvent thoroughly (e.g., by sparging with nitrogen or argon for 30-60 minutes) before adding reagents. Maintain a positive pressure of an inert gas throughout the reaction.
-
Optimize Temperature Control: Use an oil bath and a contact thermometer to maintain a stable and accurate reaction temperature.
Q2: I am observing multiple spots on my TLC plate post-reaction, indicating significant byproduct formation. What are these impurities and how can I avoid them?
The formation of byproducts is often linked to the reaction conditions and the reactivity of the substrate. The most common impurities in this synthesis are dibrominated products and products of aromatic bromination.
-
Over-bromination: The primary product, this compound, contains a benzylic proton that can be abstracted to form a new radical, which can then react with bromine to yield 2-phenylbenzylidene dibromide. This is more likely to occur if the concentration of the brominating agent (NBS) is too high or if the reaction is allowed to run for too long.
-
Aromatic Bromination: Although benzylic bromination is favored under radical conditions, competitive electrophilic aromatic substitution on the electron-rich biphenyl system can occur, especially if trace amounts of acid are present, which can generate Br⁺. This leads to bromination on one of the aromatic rings.
-
Hydrolysis of NBS: N-Bromosuccinimide (NBS) can be hydrolyzed by water to form succinimide and hypobromous acid, which can complicate the reaction. It is crucial to use a dry, non-polar solvent.
Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| NBS Stoichiometry | Use 1.0-1.1 equivalents of NBS. | Minimizes the chance of dibromination. |
| Solvent | Use dry, non-polar solvents like CCl₄ or cyclohexane. | Reduces the risk of NBS hydrolysis and aromatic bromination. |
| Reaction Monitoring | Monitor the reaction closely by TLC or GC. | Stop the reaction as soon as the starting material is consumed to prevent over-reaction. |
| Radical Scavengers | Ensure no phenolic impurities are present. | Phenols will trap radicals and inhibit the desired reaction. |
Below is a diagram illustrating the decision-making process for troubleshooting byproduct formation.
Caption: Troubleshooting byproduct formation in benzylic bromination.
Q3: My reaction has stalled; the starting material is not being fully consumed even after prolonged reaction time. Why is this happening?
A stalled reaction is a clear sign that the radical chain process has been terminated.
-
Initiator Depletion: As discussed in Q1, the initiator has a finite half-life at a given temperature. If the initial amount was insufficient or if it decomposed too rapidly, the reaction will stop once the concentration of radicals falls below a critical threshold.
-
Accumulation of Inhibitors: If there is a slow ingress of air into the reaction vessel, or if inhibitors are generated as byproducts, the radical chain can be progressively quenched.
-
Precipitation of Reagents/Products: If the concentration of reagents is too high, the product or byproducts (like succinimide) may precipitate from the solution, coating the surface of the NBS and preventing it from reacting. The succinimide byproduct is denser than the solvent and can physically block the reaction.
Workflow for Addressing a Stalled Reaction:
Caption: Step-by-step workflow for diagnosing a stalled reaction.
Q4: How do I effectively purify this compound from the reaction mixture?
Purification can be challenging due to the lachrymatory nature of the product and the similarity in polarity of the byproducts.
-
Initial Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water to remove any remaining succinimide and with a dilute sodium bisulfite solution to quench any unreacted bromine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification Technique:
-
Recrystallization: This is often the most effective method for removing both more and less polar impurities. A mixed solvent system, such as hexanes/ethyl acetate, is commonly employed. The crude product is dissolved in a minimum amount of a more soluble solvent (like ethyl acetate or dichloromethane) and then a less soluble solvent (like hexanes) is added until the solution becomes cloudy. Cooling the mixture should induce crystallization of the desired product.
-
Column Chromatography: If recrystallization fails to provide a pure product, silica gel chromatography can be used. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. However, be aware that benzyl bromides can be sensitive to silica gel, and decomposition can occur if the chromatography is too slow. Using a less acidic silica gel or deactivating it with a small amount of triethylamine in the eluent can mitigate this.
-
Experimental Protocol: Radical Bromination of 2-Methylbiphenyl
This protocol is a standard starting point and may require optimization based on your specific setup and results.
-
Preparation:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methylbiphenyl (1.0 eq).
-
Add a suitable solvent (e.g., carbon tetrachloride or cyclohexane) to achieve a concentration of approximately 0.2-0.5 M.
-
Degas the solution by bubbling nitrogen or argon through it for 30 minutes.
-
-
Reagent Addition:
-
Add N-Bromosuccinimide (NBS, 1.05 eq).
-
Add a catalytic amount of a radical initiator, such as AIBN (0.02-0.1 eq).
-
-
Reaction:
-
Heat the mixture to reflux (approximately 77 °C for CCl₄) with vigorous stirring.
-
Irradiate the flask with a UV lamp or a 100-250W incandescent lamp, if not using a thermal initiator at its optimal decomposition temperature.
-
Monitor the reaction progress by TLC, observing the disappearance of the starting material. The reaction is typically complete within 1-4 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and filter to remove the succinimide.
-
Wash the filtrate sequentially with water and saturated aqueous sodium bisulfite.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a hexanes/ethyl acetate mixture.
-
preventing side reactions with 2-Phenylbenzyl bromide
Welcome to the technical support center for 2-phenylbenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you mitigate common side reactions and optimize your synthetic outcomes.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during your experiments with this compound, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Low Yield of the Desired SN2 Product and Formation of an Alkene Byproduct
Question: I am attempting a Williamson ether synthesis using this compound and a sodium alkoxide, but I'm observing a low yield of my target ether and the formation of a significant amount of what appears to be 2-phenylstyrene. What is causing this, and how can I fix it?
Answer: This is a classic case of a competing elimination reaction (E2) outcompeting your desired nucleophilic substitution (SN2).[1][2]
-
The Root Cause: this compound, while a primary halide, has a hydrogen atom on the adjacent carbon (the benzylic position of the other phenyl ring) that can be abstracted by a strong base.[3] Your alkoxide is not only acting as a nucleophile but also as a strong base. The stability of the resulting conjugated double bond in the 2-phenylstyrene byproduct provides a thermodynamic driving force for the elimination pathway.[4]
-
Troubleshooting Steps:
-
Choice of Base: The strength of the base is critical. Strong, bulky bases will favor elimination. If you are using a strong, sterically unhindered base like sodium ethoxide, consider switching to a weaker or more sterically hindered base. For aryl ethers, bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often effective.[5] For dialkyl ethers, if you must use a strong base like sodium hydride (NaH) to deprotonate your alcohol, ensure you are not using a large excess.[5][6]
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution.[2] Run your reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and monitor the reaction progress by TLC.
-
Solvent Selection: The use of polar aprotic solvents such as DMF, DMSO, or acetonitrile can enhance the rate of SN2 reactions.[5][7] These solvents solvate the cation of your alkoxide but leave the anion relatively "naked" and more nucleophilic.[7]
-
| Parameter | To Favor SN2 (Ether Formation) | To Favor E2 (Alkene Formation) |
| Base | Weaker, less sterically hindered bases (e.g., K2CO3, NaH) | Strong, bulky bases (e.g., potassium tert-butoxide) |
| Temperature | Lower temperatures (0 °C to room temperature) | Higher temperatures |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetonitrile) | Solvents that favor elimination |
Below is a diagram illustrating the competition between the SN2 and E2 pathways.
Caption: Competing SN2 and E2 reaction pathways for this compound.
Issue 2: Presence of 2-Phenylbenzyl Alcohol in the Product Mixture
Question: After my reaction and workup, I am seeing a significant amount of 2-phenylbenzyl alcohol. My starting material was pure. What is the source of this impurity?
Answer: The presence of 2-phenylbenzyl alcohol is a strong indicator of hydrolysis of your starting material, this compound.[8][9]
-
The Root Cause: Benzyl bromides are susceptible to hydrolysis, which is an SN1-type reaction where water acts as the nucleophile.[10][11] This can happen if there is residual water in your reaction solvent or during the aqueous workup. The stability of the resulting benzylic carbocation intermediate facilitates this reaction.[10]
-
Troubleshooting Steps:
-
Anhydrous Reaction Conditions: Ensure your solvents and reagents are rigorously dried before use. Using freshly distilled solvents or solvents from a solvent purification system is recommended. For bases like sodium hydride, ensure it is a fresh dispersion and handled under an inert atmosphere (e.g., argon or nitrogen).[12]
-
Workup Procedure: When quenching the reaction, do so at a low temperature (e.g., 0 °C) and minimize the time the reaction mixture is in contact with the aqueous phase.
-
Phase-Transfer Catalysis: For reactions like the Williamson ether synthesis, employing a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide or 18-crown-6 can be highly effective.[13][14] The PTC brings the nucleophile into the organic phase, allowing the reaction to proceed under milder, often biphasic conditions, which can reduce contact with water and minimize hydrolysis.[13]
-
Caption: The pathway for the hydrolysis of this compound.
Issue 3: Formation of Poly-alkylated Products
Question: I am reacting this compound with a primary amine to synthesize a secondary amine, but I'm getting a mixture of secondary, tertiary, and even some quaternary ammonium salts. How can I achieve selective mono-alkylation?
Answer: This issue, known as over-alkylation, is a common challenge when alkylating amines.[15][16]
-
The Root Cause: The product of the initial alkylation (the secondary amine) is often more nucleophilic than the starting primary amine.[16] This means it can compete with the starting material for the remaining this compound, leading to a cascade of alkylation events.[17]
-
Troubleshooting Steps:
-
Stoichiometry Control: Use a large excess of the starting amine relative to the this compound. This statistically favors the alkylation of the more abundant primary amine. However, this can be atom-inefficient and may require a challenging purification to remove the excess amine.[15]
-
Alternative Synthetic Routes: For cleaner mono-alkylation, consider alternative methods such as reductive amination.[16] This involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced in situ.
-
Use of Protecting Groups: A more robust, though multi-step, approach is to use a protecting group on the amine. After the initial alkylation, the protecting group can be removed to yield the desired secondary amine.[15]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best way to store this compound?
-
Q2: How does the phenyl substituent affect the reactivity of the benzyl bromide?
-
Q3: Can I use this compound in Friedel-Crafts alkylation reactions?
-
A3: While benzyl halides are classic alkylating agents in Friedel-Crafts reactions, the benzylic carbocation formed from this compound can be prone to rearrangement. Furthermore, the product of the reaction will be activated towards further alkylation, potentially leading to poly-alkylated products. Careful control of reaction conditions would be necessary.
-
-
Q4: How can I effectively remove unreacted this compound from my reaction mixture?
-
A4: Unreacted this compound can often be removed via column chromatography on silica gel, typically eluting with a non-polar solvent system like hexane/ethyl acetate.[23][24][25] Another method is to quench the reaction mixture with a nucleophilic scavenger like triethylamine, which reacts with the excess benzyl bromide to form a water-soluble quaternary ammonium salt that can be removed during an aqueous workup.[23]
-
Experimental Protocol: A General Procedure for Williamson Ether Synthesis
This protocol provides a starting point for the synthesis of an ether using this compound and an alcohol, with considerations for minimizing side reactions.
-
Preparation:
-
Under an inert atmosphere (Argon or Nitrogen), add the desired alcohol (1.0 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the alcohol in a suitable volume of anhydrous DMF (e.g., 5-10 mL per mmol of alcohol).[12]
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotonation:
-
Slowly add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the cooled solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes, or until hydrogen evolution ceases.
-
-
Alkylation:
-
Re-cool the mixture to 0 °C.
-
Add this compound (1.1 equivalents) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed, as monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ether.[12]
-
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. wyzant.com [wyzant.com]
- 4. youtube.com [youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. studylib.net [studylib.net]
- 11. Benzyl bromide reacts with H2O in formic acid solution to yield benzy - askIITians [askiitians.com]
- 12. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. jetir.org [jetir.org]
- 14. researchgate.net [researchgate.net]
- 15. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 16. benchchem.com [benchchem.com]
- 17. Amine alkylation - Wikipedia [en.wikipedia.org]
- 18. chemicalbook.com [chemicalbook.com]
- 19. This compound | 19853-09-9 [m.chemicalbook.com]
- 20. homework.study.com [homework.study.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. rsc.org [rsc.org]
- 25. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]
stability of 2-Phenylbenzyl bromide under different reaction conditions
Welcome to the technical support center for 2-Phenylbenzyl Bromide (CAS 19853-09-9). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful application of this versatile reagent in your experiments. Our focus is on providing scientifically sound explanations for the stability and reactivity of this compound under various reaction conditions, enabling you to anticipate challenges and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
The stability of this compound is primarily dictated by its susceptibility to nucleophilic substitution reactions. As a benzylic bromide, the carbon-bromine bond is activated towards cleavage due to the resonance stabilization of the resulting carbocation intermediate.[1][2][3] Key factors influencing its stability include:
-
Nucleophilicity of the reaction medium: The presence of even weak nucleophiles, including solvents like water, alcohols, or amines, can lead to solvolysis or other substitution reactions.
-
Solvent Polarity: Polar protic solvents can facilitate the formation of the benzylic carbocation, accelerating SN1-type reactions.[4][5]
-
Temperature: Higher temperatures generally increase the rate of decomposition and side reactions.
-
Presence of Bases: Bases can promote elimination reactions or react as nucleophiles.
-
Light Exposure: While less commonly documented for this specific compound, benzylic halides can be susceptible to photolytic cleavage of the C-Br bond, initiating radical reactions.[6]
Q2: How should I properly store this compound to ensure its longevity?
To minimize degradation, this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen). The container should be tightly sealed to prevent exposure to moisture and atmospheric nucleophiles.[7] For long-term storage, refrigeration is recommended.
Q3: What are the expected decomposition products of this compound?
The most common decomposition pathway is hydrolysis or alcoholysis, leading to the formation of 2-phenylbenzyl alcohol and hydrobromic acid (HBr). In the presence of other nucleophiles, the corresponding substitution products will be formed. Under thermal stress, more complex decomposition pathways leading to various aromatic hydrocarbons can occur.[8][9]
Troubleshooting Guide
Problem 1: Low or no yield in a nucleophilic substitution reaction.
Possible Causes & Solutions:
-
Degradation of this compound: Before starting your reaction, it is crucial to assess the purity of your starting material, as it can degrade over time. Consider purification by distillation under reduced pressure if necessary.
-
Suboptimal Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. For SN2 reactions with strong nucleophiles, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt but not the nucleophile itself, thus increasing its reactivity. For reactions proceeding through an SN1 mechanism, polar protic solvents can be used, but be mindful of competing solvolysis.
-
Insufficient Reaction Temperature: While higher temperatures can lead to degradation, some nucleophilic substitution reactions require a certain activation energy. If your reaction is sluggish, a modest increase in temperature with careful monitoring might be beneficial.
-
Steric Hindrance: The bulky phenyl group at the ortho position can create some steric hindrance, potentially slowing down SN2 reactions with bulky nucleophiles. In such cases, longer reaction times or a slight increase in temperature may be necessary.
Problem 2: Formation of multiple unexpected side products.
Possible Causes & Solutions:
-
Solvolysis: If your reaction is run in a nucleophilic solvent (e.g., water, methanol, ethanol), you will likely observe the formation of the corresponding ether or alcohol as a side product.[4][10] To minimize this, use a non-nucleophilic solvent and ensure all reagents and glassware are thoroughly dried.
-
Elimination Reactions: In the presence of strong, non-nucleophilic bases, an E2 elimination reaction can occur, leading to the formation of 2-phenyl-stilbene. If your desired reaction is substitution, opt for a weaker, non-nucleophilic base or a nucleophile that is not strongly basic.
-
Lewis Acid-Promoted Side Reactions: When using Lewis acids to catalyze reactions with this compound, be aware that they can also promote side reactions, including Friedel-Crafts alkylation of other aromatic compounds present in the reaction mixture.[11][12][13] Careful control of stoichiometry and reaction temperature is crucial.
-
Radical Reactions: In the presence of radical initiators or upon exposure to UV light, benzylic bromides can undergo radical reactions.[11] Unless a radical pathway is desired, it is best to perform the reaction in the dark and avoid sources of radical initiation.
Data Summary: Stability & Reactivity
The following table summarizes the expected relative stability of this compound in common laboratory solvents, based on general principles of solvent effects on nucleophilic substitution reactions.
| Solvent | Solvent Type | Expected Relative Stability | Predominant Reaction Pathway |
| Hexane | Non-polar | High | SN2 (slow) |
| Toluene | Non-polar | High | SN2 (slow) |
| Dichloromethane | Polar Aprotic | Moderate | SN2 |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | SN2 |
| Acetonitrile | Polar Aprotic | Moderate-Low | SN1/SN2 |
| Acetone | Polar Aprotic | Moderate-Low | SN1/SN2 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Low | SN1/SN2 |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Low | SN1/SN2 |
| Methanol | Polar Protic | Low | Solvolysis (SN1/SN2) |
| Ethanol | Polar Protic | Low | Solvolysis (SN1/SN2) |
| Water | Polar Protic | Very Low | Hydrolysis (SN1) |
Note: The actual stability and reaction pathway will also depend on the specific nucleophile, temperature, and other reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a general guideline for the N-alkylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Amine of choice
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware, dried in an oven
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 eq) and anhydrous DMF.
-
Add the non-nucleophilic base (e.g., K₂CO₃, 1.5-2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Slowly add a solution of this compound (1.0-1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature or gently heat (e.g., 40-60 °C) while monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction mechanisms involving this compound.
Caption: SN1 Reaction Pathway of this compound.
Caption: SN2 Reaction Pathway of this compound.
References
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]
- 6. researchgate.net [researchgate.net]
- 7. 19853-09-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The thermal decomposition of the benzyl radical in a heated micro-reactor. II. Pyrolysis of the tropyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. chemrxiv.org [chemrxiv.org]
Navigating the Thermal Landscape of 2-Phenylbenzyl Bromide: A Technical Support Guide for Researchers
For Immediate Release
As a key reagent in the synthesis of complex molecules for pharmaceutical and materials science applications, 2-Phenylbenzyl bromide (also known as 2-(Bromomethyl)biphenyl) is a valuable tool for researchers. However, its reactivity, particularly in common exothermic reactions, necessitates a thorough understanding of thermal management to ensure both experimental success and laboratory safety. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving this compound.
Understanding the Thermal Risks: A Proactive Approach
Exothermic reactions, if not properly controlled, can pose significant hazards, including thermal runaways, which are rapid, uncontrolled increases in temperature and pressure. For a reactive compound like this compound, understanding its thermal stability and the potential for heat generation in various chemical transformations is paramount.
Key considerations before you begin:
-
Reaction Calorimetry: Whenever possible, reaction calorimetry should be performed to quantify the heat of reaction and determine the rate of heat release. This data is invaluable for safe scale-up and for designing appropriate cooling protocols.
-
Thermal Stability: While specific public data for this compound is limited, related compounds like nitrobenzyl bromides are known to decompose exothermically. It is prudent to assume that this compound may also be thermally sensitive, especially at elevated temperatures or in the presence of contaminants.
-
Safety Data Sheets (SDS): Always consult the SDS for this compound and all other reagents. The SDS provides crucial information on handling, storage, personal protective equipment (PPE), and emergency procedures. This compound is classified as causing severe skin burns and eye damage.[1]
Troubleshooting Guide: Common Exothermic Reactions and Control Strategies
Below are frequently asked questions and troubleshooting guides for common exothermic reactions where this compound may be utilized.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic hazards associated with this compound?
A1: The primary hazards stem from its use in highly exothermic reactions such as Friedel-Crafts alkylations, Grignard reactions, and Williamson ether syntheses. The reactivity of the benzylic bromide functional group can lead to rapid heat evolution. Additionally, the potential for thermal decomposition at elevated temperatures is a concern that requires careful temperature management.
Q2: How can I assess the potential for a thermal runaway in my reaction?
A2: A preliminary assessment can be made by considering the nature of the reaction. Reactions involving strong Lewis acids, organometallics, or strong bases are often highly exothermic. For a more quantitative assessment, techniques like Differential Scanning Calorimetry (DSC) can screen for decomposition temperatures, while Accelerating Rate Calorimetry (ARC) can simulate a worst-case adiabatic scenario to determine the time to maximum rate of a runaway reaction.
Q3: What are the immediate steps to take if I suspect a reaction is becoming uncontrollable?
A3:
-
Stop Reagent Addition: Immediately cease the addition of any reagents.
-
Enhance Cooling: Ensure the cooling bath is at the desired temperature and making good contact with the reaction flask. Add more cooling agent (e.g., ice, dry ice) if necessary.
-
Alert Personnel: Inform colleagues and your supervisor of the situation.
-
Prepare for Quenching: Have a suitable quenching agent readily available.
-
Evacuate if Necessary: If the reaction continues to accelerate and there is a risk of vessel rupture or explosion, evacuate the area immediately.
Troubleshooting Specific Reactions
Friedel-Crafts Alkylation
Friedel-Crafts reactions are notoriously exothermic, especially when using reactive alkylating agents like this compound and strong Lewis acid catalysts (e.g., AlCl₃).[2][3]
Problem: Rapid, uncontrolled temperature increase upon addition of the Lewis acid or this compound.
| Potential Cause | Recommended Solution | Causality |
| Reagent addition is too fast. | Add the limiting reagent (often the catalyst or the bromide) slowly and dropwise, using an addition funnel. | Slow addition allows the cooling system to dissipate the heat generated by the reaction, preventing accumulation of thermal energy. |
| Inadequate cooling. | Use a larger cooling bath (e.g., ice-water, dry ice/acetone). Ensure the reaction flask is adequately submerged and there is good heat transfer. | A larger thermal mass in the cooling bath can absorb more heat, maintaining a stable reaction temperature. |
| Poor stirring. | Use a mechanical stirrer for viscous reactions or larger scale experiments to ensure efficient heat distribution. | Inefficient stirring can create localized "hot spots" where the reaction rate accelerates, potentially initiating a runaway. |
| High concentration of reactants. | Dilute the reaction mixture with an appropriate inert solvent. | The solvent acts as a heat sink, absorbing some of the reaction enthalpy and moderating the temperature increase. |
Experimental Protocol: Controlled Friedel-Crafts Alkylation
-
Set up a multi-necked flask with a mechanical stirrer, a thermometer, a reflux condenser with a gas outlet to a scrubber, and an addition funnel.
-
Charge the flask with the aromatic substrate and a suitable solvent (e.g., dichloromethane, nitrobenzene).
-
Cool the flask to the desired initial temperature (e.g., 0 °C) using an appropriate cooling bath.
-
Slowly add the Lewis acid catalyst (e.g., AlCl₃) portion-wise, monitoring the temperature closely.
-
Dissolve this compound in a suitable solvent in the addition funnel.
-
Add the this compound solution dropwise to the reaction mixture, maintaining the target temperature.
-
After the addition is complete, allow the reaction to proceed at the controlled temperature until completion is confirmed by an appropriate analytical method (e.g., TLC, GC).
-
Quench the reaction by slowly and carefully pouring the reaction mixture over crushed ice and a suitable quenching agent (e.g., dilute HCl). This step is also exothermic and requires caution.
Grignard Reactions
The formation of a Grignard reagent from this compound and magnesium, and its subsequent reaction with an electrophile, can be highly exothermic.[4]
Problem: The reaction initiates with a sudden and vigorous exotherm after an induction period.
| Potential Cause | Recommended Solution | Causality |
| Induction period followed by rapid initiation. | Initiate the reaction with a small amount of the halide, and once started, add the remainder slowly to maintain a gentle reflux. | A controlled addition of the halide after initiation prevents the accumulation of unreacted starting material, which could lead to a sudden, large exotherm. |
| Moisture in the reaction. | Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water quenches the Grignard reagent in a highly exothermic reaction and also inhibits its formation. |
| Inadequate heat dissipation. | Use a suitable solvent with a boiling point that allows for reflux cooling (e.g., diethyl ether, THF). Have an ice bath ready to moderate the reaction if it becomes too vigorous. | The boiling of the solvent (reflux) provides an effective means of heat removal, helping to control the reaction temperature. |
Experimental Protocol: Controlled Grignard Reaction
-
Assemble an oven-dried, three-necked flask with a reflux condenser (topped with a drying tube or inert gas inlet), a magnetic stir bar, and an addition funnel.
-
Add magnesium turnings to the flask.
-
Add a small portion of a solution of this compound in anhydrous ether to the magnesium.
-
If the reaction does not start, gently warm the flask or add a crystal of iodine to activate the magnesium surface.
-
Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir until the magnesium is consumed.
-
Cool the reaction mixture in an ice bath before slowly adding the electrophile.
Williamson Ether Synthesis
This reaction, which involves the reaction of an alkoxide with this compound, can be exothermic, particularly when using a strong base like sodium hydride.[5][6]
Problem: Vigorous reaction and gas evolution upon addition of reagents.
| Potential Cause | Recommended Solution | Causality |
| Rapid addition of sodium hydride. | Add the sodium hydride portion-wise to the alcohol solution at a controlled temperature (e.g., 0 °C). | This controls the rate of hydrogen gas evolution and the exotherm from the deprotonation step. |
| Rapid addition of this compound. | Add the this compound dropwise to the formed alkoxide solution, maintaining a low temperature. | The SN2 reaction is exothermic, and slow addition prevents a rapid temperature rise. |
| Inappropriate solvent. | Use a solvent with a suitable boiling point and good heat transfer properties, such as THF or DMF. | The solvent helps to dissipate the heat generated during the reaction. |
Experimental Protocol: Controlled Williamson Ether Synthesis
-
In a flask under an inert atmosphere, dissolve the alcohol in an appropriate anhydrous solvent (e.g., THF, DMF).
-
Cool the solution in an ice bath.
-
Carefully add sodium hydride (as a mineral oil dispersion) in small portions, allowing the gas evolution to subside between additions.
-
Once the deprotonation is complete, add the this compound dropwise via a syringe or an addition funnel, while monitoring the internal temperature.
-
After the addition, allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. This step can also be exothermic.
Safe Scale-Up of Reactions
Scaling up reactions involving this compound requires careful consideration of the principles of chemical engineering. The surface-area-to-volume ratio decreases as the scale increases, which can significantly reduce the efficiency of heat removal.[7] Therefore, what is a manageable exotherm in the lab can become a dangerous runaway reaction on a larger scale.
Key Principles for Safe Scale-Up:
-
Calorimetric Data is Essential: Do not attempt to scale up a reaction without understanding its thermal profile.
-
Maintain Cooling Capacity: Ensure that the cooling system of the larger reactor is sufficient to handle the total heat output of the reaction.
-
Controlled Dosing: Implement a semi-batch process where one of the reactive components is added over time to control the rate of heat generation.
-
Emergency Preparedness: Have a clear and practiced plan for dealing with a loss of cooling or other process deviations.
By adhering to these principles and utilizing the troubleshooting guides provided, researchers can safely and effectively employ this compound in their synthetic endeavors.
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 19853-09-9 Name: this compound [xixisys.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 2-Phenylbenzyl Bromide Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guidance and frequently asked questions (FAQs) for the successful cross-coupling of 2-phenylbenzyl bromide. This guide is designed to move beyond simple protocol recitation, offering a rationale-driven approach to catalyst selection and reaction optimization, ensuring both success and a deeper understanding of the underlying chemical principles.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its successful incorporation into molecules via cross-coupling reactions is often a critical step in synthetic campaigns. However, the benzylic bromide moiety presents unique challenges, including a propensity for homocoupling and other side reactions. This guide will provide the necessary insights to navigate these challenges effectively.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of this compound, providing targeted solutions and the scientific reasoning behind them.
Q1: I am observing a low yield of my desired product. What are the likely causes and how can I improve it?
A1: Low yields are a frequent challenge in cross-coupling reactions. Several factors, often interconnected, can be responsible. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Catalyst Inactivity or Decomposition: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of low yields.
-
Troubleshooting:
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂, consider using a well-defined Pd(II) pre-catalyst that readily forms the active catalyst.
-
Ligand Choice: Bulky, electron-rich phosphine ligands like JohnPhos or SPhos can protect the palladium center and promote the desired catalytic cycle.[1][2]
-
Degas Solvents Thoroughly: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure all solvents and the reaction vessel are rigorously degassed.
-
-
-
Inefficient Transmetalation: The transfer of the organometallic reagent (e.g., boronic acid) to the palladium center can be a rate-limiting step.
-
Troubleshooting:
-
Base Selection: The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.[1][3] The base activates the boronic acid, facilitating transmetalation.
-
Solvent System: A mixture of an organic solvent and water (e.g., THF/H₂O or DMF/H₂O) can enhance the solubility of both the organic and inorganic reagents, promoting efficient reaction.[4][5]
-
-
-
Side Reactions: The reactivity of this compound can lead to undesired pathways.
-
Troubleshooting:
-
Homocoupling (Glaser Coupling): In Sonogashira couplings, the use of a copper co-catalyst can lead to homocoupling of the terminal alkyne.[6] Consider a copper-free protocol.
-
Hydrodehalogenation: This side reaction replaces the bromide with a hydrogen atom. It can be minimized by ensuring a highly active catalyst and efficient coupling partner.
-
Elimination: Although less common with benzylic bromides lacking a beta-hydrogen, it's a possibility to consider, especially with sterically hindered substrates.
-
-
Q2: I am seeing significant formation of a homocoupled product from my this compound. How can I suppress this side reaction?
A2: Homocoupling of the benzylic bromide is a common issue, arising from the high reactivity of the C(sp³)-Br bond.
Possible Causes & Solutions:
-
Slow Transmetalation: If the transmetalation step is slow, the oxidative addition product can undergo further reactions, including homocoupling.
-
Troubleshooting:
-
Optimize Ligand and Base: As mentioned previously, a well-chosen ligand and base can accelerate the transmetalation step, outcompeting the homocoupling pathway.
-
Increase Concentration of Coupling Partner: Using a slight excess of the nucleophilic coupling partner (e.g., 1.2-1.5 equivalents of boronic acid) can favor the desired cross-coupling reaction.
-
-
-
Reaction Temperature: Higher temperatures can sometimes promote side reactions.
-
Troubleshooting:
-
Lower the Temperature: While sufficient energy is needed for the reaction to proceed, excessively high temperatures can be detrimental. Microwave irradiation can sometimes offer better control over heating and shorter reaction times, potentially reducing side product formation.[1]
-
-
Q3: My catalyst appears to be turning black and precipitating out of the reaction mixture. What is happening and how can I prevent it?
A3: The formation of a black precipitate, often referred to as "palladium black," is a clear sign of catalyst decomposition and deactivation.
Possible Causes & Solutions:
-
Ligand Dissociation: If the ligand dissociates from the palladium center, the unprotected metal can agglomerate and precipitate.
-
Troubleshooting:
-
Use Chelating or Bulky Ligands: Bidentate ligands or bulky monodentate ligands form more stable complexes with palladium, preventing dissociation.[2]
-
Maintain an Inert Atmosphere: As stated before, oxygen can contribute to catalyst decomposition.
-
-
-
High Catalyst Loading: While counterintuitive, an excessively high catalyst concentration can sometimes lead to aggregation.
-
Troubleshooting:
-
Optimize Catalyst Loading: Typically, catalyst loading in the range of 1-5 mol% is sufficient. Higher loadings are not always better and can be wasteful.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this compound?
A1: The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C(sp³)-C(sp²) bonds (e.g., coupling with aryl or vinyl boronic acids). This is a robust and versatile reaction with a broad substrate scope.[1][4]
-
Sonogashira Coupling: Used for forming C(sp³)-C(sp) bonds by coupling with terminal alkynes. This reaction is highly valuable for introducing alkynyl moieties.[7]
-
Buchwald-Hartwig Amination: The go-to method for forming C(sp³)-N bonds by coupling with primary or secondary amines.[8][9]
Q2: What is the best general-purpose catalyst system for the Suzuki-Miyaura coupling of this compound?
A2: A highly effective and commonly used system is Pd(OAc)₂ as the palladium source in combination with a bulky, electron-rich phosphine ligand such as JohnPhos or SPhos .[1][2] A reliable base is K₂CO₃ or Cs₂CO₃ , and a suitable solvent system is DMF or a THF/water mixture .[1][4]
Q3: Can I use a copper co-catalyst in the Sonogashira coupling of this compound?
A3: While traditional Sonogashira couplings often employ a copper(I) co-catalyst, it can promote the undesirable homocoupling of the alkyne (Glaser coupling).[6] For benzylic bromides, it is often advantageous to use a copper-free Sonogashira protocol . This typically involves a palladium catalyst with a suitable phosphine ligand and an amine base.
Q4: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?
A4: The Buchwald-Hartwig amination requires careful selection of the base and ligand.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.
-
Ligand: The choice of ligand is crucial and often depends on the specific amine being coupled. Buchwald's biarylphosphine ligands are generally very effective.[2]
Part 3: Experimental Protocols & Data
Representative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
JohnPhos (4 mol%)
-
K₂CO₃ (2.0 equiv)
-
DMF (or THF/H₂O 10:1)
-
Anhydrous, degassed solvents
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, JohnPhos, and K₂CO₃.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂/SPhos | Pd(dppf)Cl₂ |
| Base | K₂CO₃ | Cs₂CO₃ | NaOtBu |
| Solvent | Toluene | THF/H₂O | Dioxane |
| Temperature | 110 °C | 80 °C | 100 °C |
| Typical Yield | Moderate | High | Moderate to High |
This table provides a general comparison of reaction conditions. Optimal conditions should be determined experimentally.
Part 4: Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to guide troubleshooting efforts for low-yielding reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02762J [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Work-up Procedures for Reactions Involving 2-Phenylbenzyl Bromide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for handling the work-up of chemical reactions involving 2-phenylbenzyl bromide. As a highly reactive benzylic halide, this reagent presents unique challenges that require careful consideration to ensure high yield and purity. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.
Section 1: Core Principles & Safety
Before addressing specific reaction types, it is critical to understand the inherent reactivity and handling requirements of this compound.
FAQ: Handling and Storage
Question: What are the essential safety precautions for handling this compound?
Answer: this compound (CAS 19853-09-9) is a potent lachrymator and corrosive material.[1] All manipulations must be conducted in a certified chemical fume hood.[1] Personal protective equipment (PPE), including chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[2]
The compound is sensitive to moisture and can hydrolyze. It is stable under recommended storage conditions (2-8°C, dry, tightly sealed), but should be kept away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[3][4][5]
Question: My reaction is complete. What is the most common and problematic side product I should anticipate during work-up?
Answer: The most common side product is 2-phenylbenzyl alcohol , which results from the hydrolysis of the starting material. The C-Br bond in this compound is highly labile due to the formation of a resonance-stabilized benzylic carbocation.[6][7] This makes it susceptible to reaction with any nucleophilic water present, particularly during aqueous extraction steps.[8] Careful planning of the work-up to minimize contact with water, especially under neutral or basic conditions, is paramount.
Section 2: Troubleshooting Nucleophilic Substitution Reactions
This section covers common issues encountered in reactions where this compound is used as an electrophile to alkylate nucleophiles like phenols, amines, or thiols (e.g., Williamson ether synthesis, N-alkylation).
FAQ: Incomplete Reactions and Side Products
Question: My TLC analysis shows a significant amount of unreacted starting material and a new, more polar spot that isn't my product. What is happening?
Answer: This scenario typically points to two issues:
-
Insufficient Reactivity: The reaction may not have gone to completion due to an insufficiently strong base, low temperature, or short reaction time. The base (e.g., K₂CO₃, NaH) must be strong enough to deprotonate your nucleophile effectively.[1]
-
Hydrolysis: The new, more polar spot is almost certainly 2-phenylbenzyl alcohol, the hydrolysis byproduct.[8] This indicates the presence of water in your reaction solvent (e.g., DMF, ACN) or reagents. Using anhydrous solvents and freshly dried reagents is critical.
Question: How can I effectively remove unreacted this compound from my non-polar product after the reaction?
Answer: Separating the slightly polar this compound from a non-polar product can be challenging via column chromatography due to similar retention factors (Rf).[9] Consider these two strategies:
-
Scavenging: After the reaction is complete, add a nucleophilic scavenger to consume the excess bromide. Triethylamine is a good choice as it reacts to form a quaternary ammonium salt, which is highly polar and easily removed by an aqueous wash.[10]
-
Optimized Chromatography: If scavenging is not an option, meticulous column chromatography is required. Use a low-polarity eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane mixtures) to maximize separation.[10][11]
Protocol: Standard Work-up for a Nucleophilic Substitution Reaction
-
Cool the Reaction: Once the reaction is deemed complete by TLC, cool the mixture to room temperature.
-
Quench (if necessary): If a reactive base like NaH was used, quench carefully by slowly adding a proton source like isopropanol or saturated aqueous NH₄Cl solution.[12]
-
Dilute: Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water (to remove polar solvents like DMF and inorganic salts).
-
Saturated aqueous NaHCO₃ (if an acidic byproduct is present).
-
Brine (saturated aqueous NaCl) to break emulsions and remove residual water.[13]
-
-
Dry and Concentrate: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify: Purify the crude material by column chromatography or recrystallization.
Section 3: Grignard Reagent Formation and Use
Using this compound to form a Grignard reagent (2-phenylbenzylmagnesium bromide) introduces challenges related to its formation and subsequent reactions.
FAQ: Grignard Reaction Troubleshooting
Question: My Grignard reaction won't initiate. The solution remains colorless, and there is no exotherm. What should I do?
Answer: Failure to initiate is the most common Grignard reaction problem. It is almost always due to the passivating layer of magnesium oxide on the magnesium turnings or the presence of moisture.[14][15]
-
Activation: Crush the magnesium turnings with a glass rod (under an inert atmosphere) to expose a fresh metal surface.[15] Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can also chemically activate the surface.[15]
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and that the ether solvent is truly anhydrous. Even trace water will quench the Grignard reagent as it forms.[16]
Question: My Grignard reaction worked, but my yield is low, and I've isolated a high-molecular-weight, non-polar byproduct. What is it?
Answer: You have likely formed a significant amount of the Wurtz coupling product , 1,2-bis(2-biphenyl)ethane. This occurs when the newly formed Grignard reagent attacks a molecule of unreacted this compound.[17] To minimize this, add the this compound solution slowly to the magnesium turnings. This maintains a low concentration of the bromide in the presence of excess magnesium, favoring Grignard formation over coupling.[17]
Workflow: Grignard Reaction and Work-up
Below is a workflow for a typical Grignard reaction followed by quenching with an electrophile (e.g., CO₂ or an aldehyde/ketone).
Caption: Workflow for Grignard synthesis and work-up.
Protocol: Acidic Work-up for Grignard Reaction
-
Prepare Quenching Solution: Prepare a beaker with crushed ice and add a sufficient amount of a weak acid, such as saturated aqueous NH₄Cl or 1 M H₂SO₄.[14][18]
-
Quench Reaction: Slowly and carefully pour the completed Grignard reaction mixture into the acidic ice solution with vigorous stirring. This protonates the intermediate alkoxide or carboxylate salt and dissolves the remaining magnesium salts (MgBr₂).[18]
-
Extract: Transfer the entire mixture to a separatory funnel. If layers do not separate well, add more organic solvent (e.g., diethyl ether). Separate the layers.
-
Wash: Wash the organic layer with water and then brine.
-
Isolate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.
Section 4: Palladium-Catalyzed Cross-Coupling Reactions
While the aryl rings of this compound are not typically the reactive sites in cross-coupling, this substrate might be used in specialized contexts, or its benzylic bromide functionality could interfere with a desired coupling at another site on the molecule.
FAQ: Cross-Coupling Complications
Question: I am trying to perform a Suzuki coupling on a different part of a molecule containing a this compound moiety. I am seeing a complex mixture and recovery of debrominated starting material. What's happening?
Answer: The this compound group is likely interfering.
-
Catalyst Interference: The benzylic bromide can undergo oxidative addition to the Pd(0) catalyst, consuming it and preventing it from participating in the desired Suzuki catalytic cycle.
-
Dehalogenation: The formation of 2-methylbiphenyl (the "debrominated" product) is a known side reaction in Suzuki couplings, often promoted by certain bases or hydride sources in the reaction mixture.[19][20]
-
Recommendation: It is highly advisable to protect the functionality that gives rise to the this compound or to introduce this group after the cross-coupling step. If this is not possible, screening different palladium catalysts and ligands that are less reactive towards benzylic halides may be necessary.[21]
Decision Tree: Purification Strategy
Choosing the right purification method is key to obtaining a pure product.
Caption: Decision tree for selecting a purification method.
Section 5: Data Summary
The following table provides a quick reference for analytical data commonly encountered when working with this compound and its derivatives.
| Compound | Typical TLC Rf (20% EtOAc/Hexane) | 1H NMR Signal (CDCl3, δ ppm) | Common Impurity |
| This compound | ~0.6 - 0.7 | ~4.5 (s, 2H, -CH₂Br) | 2-Phenylbenzyl alcohol |
| 2-Phenylbenzyl alcohol | ~0.2 - 0.3 | ~4.7 (s, 2H, -CH₂OH) | - |
| Wurtz Coupling Product | >0.8 | ~3.0 (s, 4H, -CH₂CH₂-) | Unreacted bromide |
Note: Rf values are approximate and can vary significantly based on the exact TLC plate, solvent system, and concentration.
References
- 1. Benzyl Bromide [commonorganicchemistry.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 19853-09-9 [m.chemicalbook.com]
- 6. quora.com [quora.com]
- 7. asccollegekolhar.in [asccollegekolhar.in]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. orgsyn.org [orgsyn.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. youtube.com [youtube.com]
- 16. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. reddit.com [reddit.com]
analytical techniques for monitoring 2-Phenylbenzyl bromide reaction progress
Welcome to the technical support center for the synthesis and analysis of 2-Phenylbenzyl bromide (also known as 2-(bromomethyl)biphenyl). This guide is designed for researchers, chemists, and drug development professionals who require robust analytical methods to monitor reaction progress, ensure product quality, and troubleshoot common experimental challenges. Here, we synthesize technical protocols with field-proven insights to support your work.
Introduction
The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates and advanced materials. Common synthetic routes include the free-radical bromination of 2-methylbiphenyl or the conversion of 2-phenylbenzyl alcohol. Regardless of the pathway, precise monitoring of the reaction is paramount to maximize yield, minimize impurity formation, and ensure a safe and reproducible process. Inadequate monitoring can lead to incomplete reactions, the formation of difficult-to-remove byproducts, or product degradation.
This guide provides a structured question-and-answer-based approach to address the common analytical challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Which analytical techniques are most suitable for monitoring the formation of this compound?
The choice of analytical technique depends on the specific reaction conditions, available equipment, and the level of detail required. The most common and effective methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Technique | Primary Use | Advantages | Disadvantages |
| TLC | Fast, qualitative reaction progress checks. | Inexpensive, rapid setup, provides immediate visual feedback.[1][2] | Not quantitative, lower resolution, potential for misinterpretation. |
| HPLC | Quantitative analysis of reaction conversion and purity. | Highly accurate and reproducible, suitable for non-volatile compounds, quantifies reactants, products, and byproducts.[3][4] | Requires method development, more expensive equipment, longer analysis time per sample. |
| GC-MS | Quantitative analysis and byproduct identification. | Excellent separation for volatile compounds, provides mass data for definitive peak identification.[5][6] | The compound may degrade at high injector temperatures; requires volatility. |
| ¹H NMR | Structural confirmation and reaction completion check. | Provides unambiguous structural information, can be quantitative with an internal standard.[7] | Low throughput, requires high-cost instrumentation, may not detect minor impurities. |
Q2: How do I correctly set up a Thin-Layer Chromatography (TLC) system to monitor my reaction?
TLC is the workhorse for real-time reaction monitoring. A properly executed TLC can tell you if your starting material is being consumed and if your product is forming.[8]
Core Principle: The polarity difference between the starting material (e.g., 2-methylbiphenyl, which is nonpolar) and the product (this compound, which is slightly more polar) allows for their separation on a polar stationary phase like silica gel.
A detailed protocol is provided in the "Experimental Protocols" section below. A key practice is "co-spotting," where the reaction mixture is spotted in the same lane as the starting material reference. This helps to definitively confirm the presence or absence of the starting material in the reaction mixture.[1]
Q3: My TLC plate shows multiple spots, and I'm not sure what they are. What's happening?
This is a common and important observation. Multiple spots indicate the presence of several compounds in your reaction mixture.
Caption: Troubleshooting guide for TLC analysis.
-
Unreacted Starting Material: The spot that has the same retention factor (Rf) as your starting material reference.
-
Desired Product: A new spot, typically with a lower Rf than the starting material (this compound is more polar than 2-methylbiphenyl).
-
Byproducts:
-
Spots between the starting material and product: Could be partially reacted intermediates.
-
Spots close to the product Rf: May indicate isomers or related impurities.
-
Spots at the baseline (Rf ≈ 0): Highly polar impurities, possibly from hydrolysis of the bromide to the alcohol if water is present.
-
Q4: When should I switch to HPLC for a more quantitative analysis?
Switch to HPLC when you need to determine the precise conversion rate, product purity, or when you need to resolve closely related impurities that are not separable by TLC. HPLC is essential for process optimization and quality control in drug development.[3][9]
A typical starting point for method development would be a reversed-phase C18 column with a mobile phase of acetonitrile and water. The aromatic rings in this compound allow for strong UV absorbance, making a DAD or UV-Vis detector ideal.[4]
Q5: I'm getting poor peak shape in my HPLC analysis. How can I troubleshoot this?
Poor peak shape compromises the accuracy of quantification. Here are common issues and solutions:
-
Peak Tailing: Often caused by secondary interactions between the analyte and the column's stationary phase.
-
Solution: Try adding a small amount of acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase to protonate silanol groups. Ensure your sample is fully dissolved in the mobile phase.
-
-
Peak Fronting: This typically indicates column overload.
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Broad Peaks: Can be caused by a variety of issues.
-
Solution: Check for leaks in the system, ensure the column temperature is stable, and verify that your column has not degraded. You may also need to increase the mobile phase flow rate.
-
Q6: Is Gas Chromatography-Mass Spectrometry (GC-MS) a good choice for this analysis?
Yes, GC-MS is an excellent tool, particularly for identifying unknown impurities.[5] this compound is sufficiently volatile and thermally stable for GC analysis.[10] The key advantage of MS detection is that it provides the mass-to-charge ratio of the analyte and its fragments, which can be used to confirm the identity of the product and elucidate the structure of byproducts.[6]
Q7: My product appears to be degrading in the GC injector. What can I do?
Benzyl bromides can be thermally labile. If you suspect degradation (e.g., observing peaks corresponding to 2-methylbiphenyl or other fragments), the injector temperature is the most likely cause.
-
Solution 1: Lower the injector temperature. Start at 200-220 °C and adjust as needed.[5]
-
Solution 2: Use a split/splitless injector and run in split mode (e.g., 20:1 split) to reduce the residence time of the analyte in the hot injector.
-
Solution 3: Ensure your GC liner is clean and deactivated. Active sites in a dirty liner can catalyze degradation.
Q8: How can ¹H NMR spectroscopy confirm my reaction's progress?
¹H NMR is a powerful tool for structural confirmation. To monitor the reaction, you would track the disappearance of a key resonance from the starting material and the appearance of a new, characteristic resonance for the product.
-
If starting from 2-methylbiphenyl: Look for the disappearance of the methyl singlet (–CH₃) at approximately δ 2.3 ppm.
-
The appearance of the product: A new singlet for the benzylic methylene protons (–CH₂Br) will appear further downfield, typically around δ 4.5 ppm.[7]
By comparing the integration of these two signals, you can estimate the reaction conversion.
Experimental Protocols
Protocol 1: TLC Monitoring of Reaction Progress
-
Plate Preparation: Use a silica gel 60 F254 aluminum-backed TLC plate.[11] Draw a light pencil line about 1 cm from the bottom to serve as the origin.
-
Solvent System: A common mobile phase for this separation is a mixture of hexane and ethyl acetate. Start with a 95:5 or 90:10 (v/v) mixture and adjust polarity as needed to achieve an Rf of ~0.3-0.4 for the product spot.
-
Spotting:
-
Lane 1 (Reference): Use a capillary tube to spot a dilute solution of your starting material.
-
Lane 2 (Co-spot): Spot the starting material first. Then, without moving the plate, spot the reaction mixture directly on top of the starting material spot.
-
Lane 3 (Reaction Mixture): Spot only the reaction mixture. To sample from the reaction, take a small aliquot (e.g., with a glass capillary) and dilute it in a suitable solvent (like ethyl acetate) before spotting.
-
-
Development: Place the spotted plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp at 254 nm.[8] The aromatic rings will appear as dark spots. Circle the spots with a pencil.
-
Interpretation: The reaction is complete when the starting material spot in Lane 3 has completely disappeared and a new, dominant product spot is visible. The co-spot lane (Lane 2) should show no separation if the starting material is fully consumed.
Caption: General workflow for reaction monitoring.
Protocol 2: General HPLC Method Development
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Detector: UV-Vis or DAD at 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Method: Start with an isocratic method of 70% Acetonitrile / 30% Water. Adjust the ratio to achieve good separation between the starting material and product peaks within a reasonable runtime (e.g., 10-15 minutes). If byproducts are present, a gradient method (e.g., starting at 50% B and ramping to 95% B) may be necessary.
-
Sample Prep: Quench a small aliquot of the reaction mixture and dilute it significantly with the mobile phase before injection.
Protocol 3: General GC-MS Analysis
-
Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow of ~1.0-1.2 mL/min.
-
Injector: 220 °C, Split mode (20:1).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Detector: Scan range from 40 to 400 m/z. Use Electron Ionization (EI) at 70 eV.
-
Sample Prep: Quench and dilute a reaction aliquot in a volatile solvent like ethyl acetate or dichloromethane.
References
- 1. quora.com [quora.com]
- 2. chemistryconnected.com [chemistryconnected.com]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. tsijournals.com [tsijournals.com]
- 6. GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Office of Justice Programs [ojp.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-苯基溴化甲基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to Fluorene Synthesis: 2-Phenylbenzyl Bromide vs. 2-Chlorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of polycyclic aromatic hydrocarbons, the choice of starting material is paramount to optimizing reaction efficiency, yield, and overall cost-effectiveness. Fluorene and its derivatives are crucial structural motifs in materials science and medicinal chemistry, making their synthetic routes a subject of continuous investigation. This guide provides an in-depth comparison of two common precursors for fluorene synthesis via intramolecular Friedel-Crafts alkylation: 2-phenylbenzyl bromide and 2-chlorobenzyl chloride.
The Underlying Chemistry: Intramolecular Friedel-Crafts Alkylation
The synthesis of fluorene from 2-phenylbenzyl halides proceeds through an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation. The reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid. The generally accepted mechanism involves the following key steps:
-
Formation of the Electrophile: The Lewis acid coordinates with the halogen atom of the benzyl halide, making it a better leaving group. This facilitates the formation of a benzylic carbocation.
-
Intramolecular Electrophilic Attack: The electron-rich phenyl ring attached at the 2-position of the biphenyl system acts as a nucleophile, attacking the newly formed carbocation.
-
Rearomatization: A proton is eliminated from the sp³-hybridized carbon where the attack occurred, restoring the aromaticity of the ring and yielding the final fluorene product.
Caption: General mechanism of fluorene synthesis via intramolecular Friedel-Crafts alkylation.
Precursor Reactivity: A Tale of Two Halides
The primary difference between this compound and 2-chlorobenzyl chloride lies in the nature of the halogen leaving group. In the context of Friedel-Crafts alkylation, the reactivity of alkyl halides is a topic of some debate. One theory suggests that reactivity follows the order RF > RCl > RBr > RI due to the increasing polarity of the carbon-halogen bond, which enhances coordination with the Lewis acid catalyst.[1][2][3] However, a more widely accepted theory, particularly for reactions proceeding through a carbocation intermediate, posits that the reactivity order is RI > RBr > RCl > RF.[1] This trend is attributed to the decreasing strength of the carbon-halogen bond down the group, making the heavier halides better leaving groups.
For the intramolecular Friedel-Crafts synthesis of fluorene, where the formation of a benzylic carbocation is a key step, the bond strength and leaving group ability are the dominant factors. The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making bromide a better leaving group than chloride. Consequently, This compound is expected to be more reactive than 2-phenylbenzyl chloride under similar reaction conditions.
This enhanced reactivity can translate to several practical advantages:
-
Milder Reaction Conditions: The cyclization of this compound may proceed under milder temperatures or with less potent Lewis acids compared to its chloro-analogue.
-
Faster Reaction Times: The increased reactivity of the bromide precursor can lead to shorter reaction times, improving throughput.
-
Potentially Higher Yields: The lower activation energy required for the C-Br bond cleavage can lead to fewer side reactions and potentially higher yields of the desired fluorene product.
Comparative Performance Analysis
| Feature | This compound | 2-Chlorobenzyl Chloride | Rationale |
| Reactivity | Higher | Lower | Bromide is a better leaving group than chloride. |
| Reaction Conditions | Milder (lower temperature, less catalyst) | Harsher (higher temperature, stronger/more catalyst) | The C-Br bond is weaker and more easily cleaved. |
| Reaction Time | Shorter | Longer | Higher reactivity leads to faster conversion. |
| Potential Yield | Potentially Higher | Potentially Lower | Milder conditions can reduce side reactions and decomposition. |
| Cost | Generally Higher | Generally Lower | Brominated reagents are often more expensive than chlorinated ones. |
| Stability | Less Stable | More Stable | The C-Br bond is more susceptible to nucleophilic attack. |
Experimental Protocols
The following are representative protocols for the synthesis of fluorene from a 2-phenylbenzyl halide. Note that the conditions for the chloride precursor may require optimization (e.g., higher temperature, longer reaction time, or a stronger Lewis acid).
Protocol 1: Fluorene Synthesis from this compound
Caption: Experimental workflow for fluorene synthesis from this compound.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)
-
Anhydrous carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂)
-
Ice
-
Hydrochloric acid (HCl), dilute solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous carbon disulfide.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (1.1 eq) in portions, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by pouring the mixture into a beaker of ice-water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford pure fluorene.
Protocol 2: Fluorene Synthesis from 2-Chlorobenzyl Chloride
The protocol is similar to that for the bromide precursor, but with the following anticipated modifications:
-
Catalyst: A stronger Lewis acid or a higher loading of the catalyst may be required.
-
Temperature: The reaction may need to be heated to reflux to achieve a reasonable rate.
-
Reaction Time: The reaction time will likely be longer, potentially 8-24 hours.
It is crucial to monitor the reaction progress by a suitable analytical method, such as TLC or GC-MS, to determine the optimal reaction time and conditions.
Conclusion and Recommendations
The choice between this compound and 2-chlorobenzyl chloride for fluorene synthesis presents a classic trade-off between reactivity and cost.
-
This compound is the more reactive precursor, allowing for milder reaction conditions, shorter reaction times, and potentially higher yields. This makes it an excellent choice for laboratory-scale synthesis where efficiency and ease of reaction are prioritized.
-
2-Chlorobenzyl chloride is a more cost-effective starting material, which is a significant advantage for large-scale industrial production. However, its lower reactivity necessitates more forcing reaction conditions, which may lead to lower yields and the formation of byproducts.
For researchers and drug development professionals, the higher reactivity and potentially cleaner reaction profile of This compound often make it the preferred starting material for the synthesis of fluorene and its derivatives, especially when developing new synthetic routes or preparing high-purity compounds for biological evaluation. However, for process development and large-scale synthesis, the economic advantage of 2-chlorobenzyl chloride warrants a thorough optimization of the reaction conditions to maximize yield and minimize costs.
References
A Senior Application Scientist's Guide to Alternative Reagents for Polyarylfluorene Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of novel materials with tailored properties is a cornerstone of innovation. Polyarylfluorenes have garnered significant attention, particularly as blue-light-emitting materials in organic light-emitting diodes (OLEDs), due to their high photoluminescence quantum efficiency and thermal stability.[1][2] The properties of these polymers are critically influenced by the substituents at the C-9 position of the fluorene monomer, which impact solubility, charge transport, and polymer morphology.
While 2-phenylbenzyl bromide is a precursor for a specific type of bulky aromatic substituent, the field has evolved to embrace a diverse array of synthetic strategies. These alternative methodologies not only provide access to a wider range of polyarylfluorenes with tunable characteristics but also offer improvements in reaction control, molecular weight distribution, and scalability. This guide provides an in-depth comparison of the primary alternative synthetic routes to polyarylfluorenes, focusing on the core polymerization reactions and the requisite monomers, thereby presenting a broader perspective on reagent choices beyond a single alkylating agent.
Pivoting from Monomer Precursors to Polymerization Strategies
The selection of a synthetic route is a critical decision that dictates the range of accessible polymer architectures. Instead of focusing narrowly on alternatives to a single alkylating agent like this compound for monomer synthesis, a more impactful approach is to compare the primary polymerization methodologies. Each method utilizes a distinct set of reactive monomers and catalysts, offering a unique profile of advantages and limitations. The principal modern techniques for polyfluorene synthesis are Suzuki Polycondensation, Yamamoto Polymerization, and Grignard Metathesis (GRIM) Polymerization.
Suzuki Polycondensation: The Workhorse of Polyfluorene Synthesis
The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most versatile and widely employed method for the synthesis of polyfluorenes and their copolymers.[3][4][5] This step-growth polymerization involves the cross-coupling of a dihalo-fluorene monomer with a fluorene-bis(boronic acid) or bis(boronic ester) monomer.
Mechanism and Monomer Synthesis: The catalytic cycle involves the oxidative addition of palladium(0) to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the new carbon-carbon bond. A key advantage is the high functional group tolerance and the relatively mild reaction conditions.[6]
The synthesis of the required 9,9-disubstituted fluorene monomers is straightforward. It typically begins with the alkylation or arylation of fluorene or 2,7-dibromofluorene at the C-9 position. Here, a wide variety of electrophiles can be used in place of this compound, such as alkyl bromides (e.g., n-octyl bromide) or other aryl bromides, to tune the polymer's properties.[1][7] The resulting 2,7-dibromo-9,9-diarylfluorene can then be used directly in Yamamoto polymerization or converted to a diboronic acid or ester for Suzuki coupling.[8][9]
Experimental Workflow: Suzuki Polycondensation
Caption: Workflow for Suzuki Polycondensation of Polyarylfluorenes.
Performance Characteristics of Suzuki Polycondensation
| Parameter | Typical Values | Source |
| Monomers | 2,7-dihalo-9,9-diarylfluorene + 9,9-diarylfluorene-2,7-bis(boronic ester) | [4][8] |
| Catalyst | Pd(PPh3)4, Pd(OAc)2 | [4] |
| Yield | 50-85% | [4] |
| Molecular Weight (Mn) | 4.2 - 69 kDa | [10] |
| Polydispersity Index (PDI) | 1.14 - 2.1 | [10] |
Yamamoto Polymerization: A Direct Approach
Yamamoto polymerization offers a more direct route to polyfluorenes by employing a nickel(0) catalyst to couple dihaloaryl monomers, typically 2,7-dibromo-9,9-diarylfluorenes.[1] This method is an AA-type polymerization, meaning it uses a single type of difunctional monomer.
Mechanism and Monomer Considerations: The reaction is thought to proceed through the formation of an organonickel intermediate, followed by reductive elimination to form the aryl-aryl bond. A significant advantage of Yamamoto coupling is that it only requires a single monomer, simplifying stoichiometry. However, it can sometimes be less tolerant to functional groups compared to Suzuki coupling and may lead to lower molecular weight polymers.[1] The synthesis of the 2,7-dibromo-9,9-diarylfluorene monomer is the same as for the Suzuki route, allowing for a wide choice of substituting reagents.
Experimental Workflow: Yamamoto Polymerization
Caption: Workflow for Yamamoto Polymerization of Polyarylfluorenes.
Performance Characteristics of Yamamoto Polymerization
| Parameter | Typical Values | Source |
| Monomer | 2,7-dihalo-9,9-diarylfluorene | [1][11] |
| Catalyst | Ni(COD)2 | [1] |
| Yield | Generally high | [1] |
| Molecular Weight (Mn) | Often < 10 kDa (can be higher) | [1] |
| Polydispersity Index (PDI) | Variable, often > 2 |
Grignard Metathesis (GRIM) Polymerization: Precision and Control
For applications requiring well-defined polymer architectures, Grignard Metathesis (GRIM) polymerization is an excellent choice. This is a chain-growth polymerization method that allows for control over molecular weight and results in polymers with low polydispersity indices (PDI).[12][13]
Mechanism and Advantages: The process begins with the formation of a fluorenyl Grignard reagent from a 2,7-dibromofluorene derivative. A nickel catalyst then initiates the polymerization, which proceeds in a chain-growth fashion.[14][15] This "living" characteristic allows for the synthesis of block copolymers by sequential monomer addition.[13] The ability to control molecular weight by adjusting the monomer-to-catalyst ratio is a significant advantage for tuning the electronic and physical properties of the resulting materials.[15]
Experimental Workflow: GRIM Polymerization
Caption: Workflow for Grignard Metathesis (GRIM) Polymerization.
Performance Characteristics of GRIM Polymerization
| Parameter | Typical Values | Source |
| Monomer | 2,7-dihalo-9,9-diarylfluorene | [12][13] |
| Initiator/Catalyst | Grignard reagent + Ni(dppp)Cl2 | [14][15] |
| Yield | Variable, depends on conditions | [13] |
| Molecular Weight (Mn) | ~10 kDa (controllable up to 86 kDa) | [12][15] |
| Polydispersity Index (PDI) | < 1.2 - 1.77 | [12][16] |
Detailed Experimental Protocol: Poly(9,9-dioctylfluorene) via Suzuki Polycondensation
This protocol describes a representative synthesis, replacing the bulky aryl groups derived from this compound with common n-octyl chains for improved solubility.
Part 1: Synthesis of 2,7-Dibromo-9,9-dioctylfluorene Monomer
-
Setup: To a 250 mL three-necked flask equipped with a reflux condenser and nitrogen inlet, add 2,7-dibromofluorene (10 g, 31 mmol), tetra-n-butylammonium bromide (TBAB, 0.32 g, 1.0 mmol), and toluene (90 mL).[1]
-
Inert Atmosphere: Purge the solution with nitrogen or argon for 15 minutes to prevent the formation of fluorenone byproducts.[1]
-
Reagent Addition: Add 1-bromooctane (10.7 g, 71 mmol) to the mixture. Then, slowly add a 50% aqueous solution of sodium hydroxide (30 mL).
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 16 hours under a nitrogen atmosphere.
-
Workup: Cool the reaction to room temperature. Separate the organic layer and wash it with water (3 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. Recrystallize the crude product from ethanol to yield 2,7-dibromo-9,9-dioctylfluorene as a white solid. (Reported yield: 83%).[1]
Part 2: Synthesis of Poly(9,9-dioctylfluorene)
-
Monomer Preparation: Synthesize or procure 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester.
-
Setup: In a Schlenk flask under an inert atmosphere, combine 9,9-dioctyl-2,7-dibromofluorene (1.0 equiv), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.01 equiv).[4]
-
Solvent Addition: Add a degassed mixture of toluene and 2M aqueous potassium carbonate solution (3:2 by volume). The monomer concentration in toluene should be approximately 0.25 M.[4]
-
Polymerization: Heat the mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into methanol (500 mL) to precipitate the polymer.
-
Purification: Filter the crude polymer and perform Soxhlet extraction with acetone for 24 hours to remove oligomers and catalyst residues. Then, extract the polymer with chloroform.[4]
-
Final Product: Precipitate the chloroform solution in methanol, filter the fibrous polymer, and dry it under vacuum.
Conclusion: Selecting the Optimal Synthetic Path
The synthesis of polyarylfluorenes is not limited to a single class of monomer precursors. While this compound provides access to specific high-stability polymers, a vast landscape of alternative reagents and, more importantly, alternative polymerization strategies, is available to the modern researcher.
-
Suzuki Polycondensation stands out as the most versatile and robust method, offering high yields and applicability to a wide range of functionalized monomers.
-
Yamamoto Polymerization provides a simpler, one-monomer approach, which can be advantageous for homopolymer synthesis.
-
GRIM Polymerization offers unparalleled control over molecular weight and architecture, making it the method of choice for creating well-defined polymers and block copolymers.[12][15]
By understanding the causality behind each experimental choice—from the selection of the C-9 substituent to the polymerization mechanism—scientists can rationally design and synthesize novel polyarylfluorenes with precisely tailored properties for advanced applications in electronics and beyond.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 20.210.105.67 [20.210.105.67]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis routes of 9,9-Dioctyl-2,7-dibromofluorene [benchchem.com]
- 8. 20.210.105.67 [20.210.105.67]
- 9. ossila.com [ossila.com]
- 10. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Studies of Yamamoto and Suzuki polymerizations of dibromofluorenes. Synthesis and spectroscopy of fluorene macrocycles and copolymers - ProQuest [proquest.com]
- 12. Collection - Chain-Growth Synthesis of Polyfluorenes with Low Polydispersities, Block Copolymers of Fluorene, and End-Capped Polyfluorenes: Toward New Optoelectronic Materials - Macromolecules - Figshare [acs.figshare.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
A Comparative Yield Analysis of Benzylating Agents for Profen Analogues: A Guide for Researchers
In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, profen analogues such as ibuprofen, ketoprofen, and fenoprofen remain cornerstones of medicinal chemistry. The strategic modification of these molecules, often through derivatization of their carboxylic acid moiety, is a key strategy to enhance their pharmacological profiles, improve drug delivery, or develop novel prodrugs. Among these modifications, benzylation—the attachment of a benzyl group—is a frequently employed tactic to create benzyl ester prodrugs. These esters can mask the acidic nature of the parent drug, potentially reducing gastric irritation and improving lipophilicity.
This guide provides an in-depth comparative analysis of common benzylating agents for the synthesis of profen analogues, with a focus on reaction yields and mechanistic considerations. We will delve into the practical aspects of using benzyl halides, the nuances of the Mitsunobu reaction with benzyl alcohol, and the efficiency of phase-transfer catalysis. This analysis is designed to empower researchers in drug development and medicinal chemistry to make informed decisions when selecting a benzylation strategy.
The Benzylating Agents: A Head-to-Head Comparison
The choice of a benzylating agent is a critical parameter that dictates not only the yield and purity of the desired profen benzyl ester but also the overall efficiency and scalability of the synthesis. Here, we compare three widely used methods for the O-benzylation of the carboxylic acid group in profen analogues.
Benzyl Halides: The Workhorses of Benzylation
The reaction of a profen carboxylate salt with a benzyl halide (benzyl chloride or benzyl bromide) is a classic and straightforward approach to benzylation, following the principles of the Williamson ether synthesis applied to ester formation.[1][2][3][4][5]
Reaction Scheme:
Comparative Analysis:
| Benzylating Agent | Leaving Group | Relative Reactivity | Typical Yields | Key Considerations |
| Benzyl Chloride | Chloride (Cl-) | Good | Good to Excellent | Less reactive than benzyl bromide, may require higher temperatures or longer reaction times. More cost-effective for large-scale synthesis. |
| Benzyl Bromide | Bromide (Br-) | Excellent | Excellent | More reactive than benzyl chloride due to bromide being a better leaving group, often leading to higher yields and milder reaction conditions.[6] It is, however, more expensive and a potent lachrymator. |
Expertise & Experience: The higher reactivity of benzyl bromide stems from the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond and the greater stability of the bromide anion as a leaving group.[6] This translates to faster reaction kinetics and often cleaner conversions with fewer side products, which can be a significant advantage in multi-step syntheses where purification can be challenging. For profen analogues, where the carboxylic acid is the primary site of reaction, the use of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like DMF or THF is a common and effective strategy to ensure complete deprotonation of the carboxylic acid, thus maximizing the concentration of the carboxylate nucleophile.[6]
Benzyl Alcohol via the Mitsunobu Reaction: A Mild Alternative
The Mitsunobu reaction offers a powerful and mild alternative for the esterification of carboxylic acids with alcohols, including the benzylation of profens using benzyl alcohol.[7][8][9][10][11] This reaction proceeds under neutral conditions and is renowned for its stereospecificity, causing an inversion of configuration at the alcohol's stereocenter, although this is not relevant for the achiral benzyl alcohol.
Reaction Scheme:
Comparative Analysis:
| Benzylating Agent | Reagents | Typical Yields | Key Considerations |
| Benzyl Alcohol | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Good to Excellent | Mild, neutral conditions are well-suited for sensitive substrates with multiple functional groups. A significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[12][13] The reaction is also more expensive due to the cost of the reagents. |
Expertise & Experience: The Mitsunobu reaction is particularly advantageous when dealing with profen analogues that may contain other functional groups sensitive to the basic conditions of the Williamson-type synthesis. The reaction's mechanism involves the in-situ formation of an alkoxyphosphonium salt, which is then displaced by the carboxylate nucleophile.[7][8][11] The choice between DEAD and DIAD can sometimes influence the reaction yield and ease of purification, with DIAD often being preferred due to the reduced tendency of its hydrazine byproduct to crystallize.
Phase-Transfer Catalysis (PTC): An Efficient and Scalable Approach
Phase-transfer catalysis provides a highly efficient and scalable method for the benzylation of profen analogues.[14][15][16][17] This technique facilitates the reaction between a water-soluble carboxylate salt and an organic-soluble benzylating agent by transporting the carboxylate anion into the organic phase.
Reaction Scheme:
Comparative Analysis:
| Method | Catalyst | Typical Yields | Key Considerations |
| Phase-Transfer Catalysis | Quaternary ammonium salts (e.g., TBAB, Aliquat 336) or crown ethers | Excellent | Utilizes inexpensive inorganic bases (e.g., NaOH, K2CO3) and allows for reactions in biphasic systems, simplifying workup. It is an environmentally friendly approach as it can reduce the need for anhydrous organic solvents.[17] The choice of catalyst and reaction conditions can be critical for achieving high yields and selectivity. |
Expertise & Experience: The power of phase-transfer catalysis lies in its ability to bring reactants together from immiscible phases. The lipophilic cation of the phase-transfer catalyst forms an ion pair with the profen carboxylate anion, which is then soluble in the organic phase where it can react with the benzyl halide. This method is particularly well-suited for industrial applications due to its scalability, cost-effectiveness, and often milder reaction conditions compared to traditional homogeneous reactions.
Mechanistic Insights
A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.
Williamson-type Esterification with Benzyl Halides
This reaction proceeds via a classic SN2 mechanism. The carboxylate anion, acting as a nucleophile, attacks the benzylic carbon of the benzyl halide, displacing the halide leaving group in a single, concerted step.[1][2][4]
Caption: SN2 mechanism of Williamson-type esterification.
The Mitsunobu Reaction
The mechanism of the Mitsunobu reaction is more complex, involving the initial formation of a betaine from the reaction of triphenylphosphine and DEAD. This betaine then protonates the carboxylic acid, and the resulting carboxylate anion displaces the activated alcohol (as an alkoxyphosphonium salt).[7][8][11]
Caption: Simplified mechanism of the Mitsunobu reaction.
Phase-Transfer Catalysis
In PTC, the catalyst (Q⁺X⁻) exchanges its anion with the profen carboxylate anion at the aqueous-organic interface. The newly formed lipophilic ion pair (Q⁺ ⁻OOC-Profen) migrates into the organic phase, where the carboxylate anion is highly reactive and attacks the benzyl halide.[14][15]
Caption: Mechanism of phase-transfer catalyzed O-benzylation.
Experimental Protocols
To provide a practical context, a representative experimental protocol for the benzylation of ibuprofen using benzyl bromide is detailed below. This protocol can be adapted for other profen analogues and benzylating agents with appropriate modifications.
Benzylation of Ibuprofen using Benzyl Bromide
Materials:
-
Ibuprofen (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Benzyl Bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of ibuprofen (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure ibuprofen benzyl ester.
Self-Validation: The successful synthesis of the benzyl ester can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy. In the 1H NMR spectrum, the appearance of a singlet corresponding to the benzylic protons (typically around 5.0-5.2 ppm) and the disappearance of the carboxylic acid proton signal are indicative of product formation.
Conclusion and Recommendations
The choice of a benzylating agent for the synthesis of profen analogues is a multifaceted decision that depends on factors such as substrate sensitivity, cost, scalability, and purification considerations.
-
Benzyl bromide is generally the most reactive and often provides the highest yields, making it an excellent choice for laboratory-scale synthesis where cost is less of a concern.
-
Benzyl chloride is a more cost-effective alternative for large-scale production, although it may require more forcing conditions.
-
The Mitsunobu reaction with benzyl alcohol is the preferred method for substrates that are sensitive to basic conditions, despite the challenges associated with reagent cost and byproduct removal.
-
Phase-transfer catalysis stands out as a highly efficient, scalable, and environmentally friendly option, particularly for industrial applications.
By carefully considering the principles and practicalities outlined in this guide, researchers can select the most appropriate benzylation strategy to advance their drug discovery and development programs.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.kuleuven.be [chem.kuleuven.be]
- 10. youtube.com [youtube.com]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. phasetransfer.com [phasetransfer.com]
- 16. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 17. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to the Spectroscopic Validation of Products from 2-Phenylbenzyl Bromide Reactions
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is paramount. The synthesis of complex organic molecules often yields a mixture of the desired product, unreacted starting materials, and various byproducts. This guide provides an in-depth, experience-driven comparison of spectroscopic methods for the validation of products derived from 2-phenylbenzyl bromide, a versatile building block in organic synthesis. We will move beyond a simple recitation of techniques, instead focusing on the "why" behind the "how"—explaining the causal links between a molecule's structure and its spectroscopic signature.
This guide will focus on a representative nucleophilic substitution reaction of this compound. We will then compare the spectroscopic profile of the resulting product with what might be observed if the same product were synthesized via an alternative route. This comparative approach is crucial for developing a robust understanding of how to use spectroscopic data to not only confirm an identity but also to diagnose the success and cleanliness of a synthetic transformation.
The Primary Route: Nucleophilic Substitution on this compound
A common and illustrative reaction of this compound is its Sₙ2 reaction with a nucleophile, such as the azide ion. This reaction is efficient and yields a product with a highly characteristic spectroscopic handle.
Reaction Scheme:
This compound reacts with sodium azide in a polar aprotic solvent like DMSO to yield 2-(azidomethyl)-1,1'-biphenyl.
Spectroscopic Validation of 2-(azidomethyl)-1,1'-biphenyl
The validation of the product, 2-(azidomethyl)-1,1'-biphenyl, relies on a confluence of data from multiple spectroscopic techniques. Each technique provides a unique piece of the structural puzzle.
For this particular product, IR spectroscopy offers the most definitive and immediate piece of evidence. The azide functional group has a strong, sharp, and highly characteristic absorption band.
-
N₃ Stretch: A very strong and sharp peak is expected around 2100 cm⁻¹ . This absorption is due to the asymmetric stretching of the N=N=N bond. Its presence is a nearly unequivocal confirmation of the successful incorporation of the azide group. For comparison, the IR spectrum of benzyl azide shows this strong absorption at 2090 cm⁻¹[1].
-
Aromatic C-H Stretch: Peaks will be observed above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Multiple absorptions in the 1600-1450 cm⁻¹ region.
The absence of a C-Br stretch (typically 600-500 cm⁻¹) from the starting material and the appearance of the powerful azide stretch are key indicators of a successful reaction.
¹H NMR spectroscopy provides information on the electronic environment and connectivity of protons in the molecule.
-
Benzylic Protons (-CH₂-): The two protons of the methylene group attached to the biphenyl system and the azide will appear as a singlet. Due to the electronegativity of the azide group, this singlet is expected to appear around δ 4.4-4.6 ppm . For benzyl azide, this signal is found at δ 4.35 ppm[1]. The phenyl group at the 2-position will likely cause a slight downfield shift.
-
Aromatic Protons: The nine aromatic protons on the two phenyl rings will appear as a complex series of multiplets in the range of δ 7.2-7.8 ppm . The proximity of the two rings leads to overlapping signals that can be difficult to resolve without advanced 2D NMR techniques.
¹³C NMR provides a map of the carbon framework of the molecule.
-
Benzylic Carbon (-CH₂-): This carbon is expected to have a chemical shift in the range of δ 50-55 ppm . In benzyl azide, this carbon appears at δ 54.8 ppm[1].
-
Aromatic Carbons: A number of signals will be present in the aromatic region (δ 125-145 ppm ). Due to the lack of symmetry, up to 12 distinct aromatic carbon signals may be visible.
Mass spectrometry provides the molecular weight of the compound and clues to its structure through fragmentation patterns.
-
Molecular Ion (M⁺): For C₁₃H₁₁N₃, the expected molecular weight is approximately 209.25 g/mol . The mass spectrum should show a molecular ion peak at m/z = 209 .
-
Key Fragmentation: A characteristic fragmentation pathway for azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. Therefore, a prominent peak at m/z = 181 (M - 28) is expected. This fragment corresponds to the [C₁₃H₁₁]⁺ cation.
An Alternative Synthetic Route and Comparative Validation
To truly understand the power of spectroscopic validation, it is instructive to consider an alternative synthesis of the same target molecule, 2-(azidomethyl)-1,1'-biphenyl. This alternative route begins with 2-methyl-1,1'-biphenyl and proceeds through several steps.
Alternative Route Scheme:
-
Oxidation: 2-methyl-1,1'-biphenyl is oxidized to 1,1'-biphenyl-2-carbaldehyde.
-
Reductive Amination: The aldehyde is converted to 2-(aminomethyl)-1,1'-biphenyl.
-
Diazotization: The resulting primary amine is converted to the azide.
This multi-step synthesis introduces a different set of potential impurities, which will manifest differently in the spectroscopic analysis of the crude product.
The Comparative Spectroscopic Landscape
While the spectra of pure 2-(azidomethyl)-1,1'-biphenyl will be identical regardless of the synthetic route, the analysis of a crude reaction mixture will tell a very different story.
| Spectroscopic Feature | Route 1 (Direct Substitution) | Route 2 (Multi-step) |
| Key Potential Impurity | This compound (starting material) | 1,1'-Biphenyl-2-carbaldehyde (intermediate) |
| ¹H NMR Signature of Impurity | Singlet for -CH₂Br at ~δ 4.5 ppm | Singlet for -CHO at ~δ 10.0 ppm |
| IR Signature of Impurity | C-Br stretch (~600-500 cm⁻¹) | Strong C=O stretch (~1700 cm⁻¹) |
| MS Signature of Impurity (m/z) | Isotopic pattern for Br at 246/248 | Molecular ion at 182 |
This comparison highlights a critical aspect of spectroscopic validation: the ability to detect key impurities that are logically derived from the chosen synthetic pathway. An analyst armed with knowledge of the synthetic route can look for these specific spectroscopic signals to assess the purity and success of the reaction. For instance, in the crude product from Route 2, a small peak at ~1700 cm⁻¹ in the IR spectrum would immediately indicate the presence of unreacted aldehyde.
Visualizing the Validation Workflow
The following diagrams illustrate the synthetic pathways and the central role of spectroscopy in product validation.
Caption: Synthetic pathways to 2-(azidomethyl)-1,1'-biphenyl.
Caption: Decision workflow for spectroscopic validation.
Experimental Protocols
Synthesis of 2-(azidomethyl)-1,1'-biphenyl from this compound
-
Materials: this compound, sodium azide (NaN₃), dimethyl sulfoxide (DMSO), deionized water, diethyl ether, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in DMSO.
-
Add sodium azide (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, cautiously add deionized water to the reaction mixture.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine (2x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
-
General Protocol for Spectroscopic Analysis
-
¹H and ¹³C NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire spectra on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
IR Spectroscopy: Place a small amount of the neat liquid or solid sample on the crystal of an ATR-FTIR spectrometer and acquire the spectrum.
-
Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
Conclusion
The spectroscopic validation of a synthetic product is a multi-faceted process that requires more than just matching a few peaks. As demonstrated with the synthesis of 2-(azidomethyl)-1,1'-biphenyl, a thorough understanding of the reaction mechanism and potential side reactions is crucial for a comprehensive analysis. By comparing the expected spectroscopic signatures of the product with those of likely impurities from different synthetic routes, researchers can gain a high degree of confidence in the structure and purity of their compounds. This analytical rigor is the bedrock of reproducible and reliable chemical science.
References
A Comparative Guide to Catalytic Systems for Suzuki Coupling of 2-Phenylbenzyl Bromide
For researchers, synthetic chemists, and professionals in drug development, the formation of carbon-carbon (C-C) bonds is a foundational pillar of molecular construction. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its remarkable functional group tolerance and mild reaction conditions.[1] This guide provides an in-depth comparison of catalytic systems for a particularly relevant, yet challenging, transformation: the Suzuki coupling of sp³-hybridized electrophiles, specifically 2-phenylbenzyl bromide. The resulting diarylmethane structures are prevalent motifs in pharmaceuticals and biologically active compounds, making the optimization of this reaction a critical endeavor.[2]
This document moves beyond a simple recitation of protocols. It delves into the mechanistic rationale behind catalyst and ligand selection, offers a comparative analysis of palladium- and nickel-based systems supported by experimental data, and provides validated, step-by-step protocols to empower your research and development efforts.
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
The efficacy of any Suzuki coupling hinges on the smooth execution of a three-step catalytic cycle.[3][4] Understanding these steps is paramount to diagnosing issues and rationally selecting a catalytic system.
-
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (this compound) to a low-valent metal center, typically Pd(0) or Ni(0). This is often the rate-limiting step, especially for sp³-hybridized C-Br bonds, and results in a Pd(II) or Ni(II) complex.
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species.[5] This species then transfers its organic group to the metal center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the metal center couple and are expelled, forming the desired C-C bond and regenerating the active M(0) catalyst, which re-enters the cycle.[6]
The primary challenge with benzylic halides is the oxidative addition step, which can be sluggish compared to their sp² counterparts. Furthermore, competing side reactions such as β-hydride elimination (if applicable) and homocoupling can reduce yields. The choice of catalyst, and particularly the ligand, is therefore critical to accelerate the desired oxidative addition and subsequent reductive elimination steps.[7]
Caption: The generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
A Comparative Analysis of Catalytic Systems
The selection of the metal and its coordinating ligand is the most critical decision in designing a successful Suzuki coupling. Below, we compare the dominant palladium-based systems with the increasingly popular nickel-based alternatives.
A. Palladium-Based Systems: The Gold Standard
Palladium catalysts are the most extensively studied and widely used for Suzuki couplings. The key to their success lies in the choice of phosphine ligand, which modulates the catalyst's electronic and steric properties.[8]
-
Buchwald Biaryl Phosphine Ligands: This class of ligands, developed by Stephen Buchwald, has revolutionized cross-coupling chemistry.[9] Ligands such as SPhos , XPhos , and JohnPhos are characterized by their bulk and electron-rich nature.[8][10] This combination serves two purposes: the high electron density on the phosphorus atom increases the electron density at the palladium center, facilitating oxidative addition, while the steric bulk promotes the final reductive elimination step.[6][8] For challenging substrates like this compound, these ligands often provide superior yields under milder conditions, sometimes even at room temperature.[7][10][11]
-
Ferrocenyl Ligands (e.g., dppf): The ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a workhorse in cross-coupling. The resulting catalyst, PdCl₂(dppf), is an air-stable, commercially available complex that demonstrates high activity and stability for the coupling of benzyl halides.[2] Its robustness makes it an excellent starting point for reaction optimization.
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful alternatives to phosphine ligands. They are even stronger σ-donors, forming highly stable and active palladium complexes.[6] Their thermal stability can be an advantage in difficult couplings that require elevated temperatures.
-
Ligand-Free Palladium: Several protocols report successful Suzuki couplings of benzylic halides without an added phosphine ligand, typically using Pd(OAc)₂ or PdCl₂.[12] These systems are economically attractive and simple. However, their efficacy often relies on specific solvent systems (e.g., acetone/water or DMF) and they may exhibit a more limited substrate scope compared to ligated systems.[12]
B. Nickel-Based Systems: An Economical and Potent Alternative
As a more earth-abundant and less expensive metal, nickel has emerged as a powerful catalyst for cross-coupling reactions, particularly for sp³-hybridized electrophiles.[13][14][15]
-
Distinct Reactivity: Nickel catalysts can follow different mechanistic pathways than palladium, sometimes involving single-electron transfer (SET) processes, which can be advantageous for the activation of alkyl halides.[13]
-
Common Catalysts and Ligands: Typical nickel-based systems employ simple nickel(II) salts like NiBr₂ or NiCl₂·glyme as precursors, often paired with bipyridine-based ligands (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine).[13]
-
Scope and Performance: Nickel catalysis has been successfully applied to the Suzuki coupling of secondary benzylic bromides.[16] These systems offer excellent functional group tolerance and provide a cost-effective alternative to palladium, which is a significant consideration for process and scale-up chemistry.[14][17]
Performance Data: A Head-to-Head Comparison
The following table summarizes experimental data from the literature for the Suzuki coupling of benzyl halides with various arylboronic acids, providing a direct comparison of different catalytic systems.
| Catalyst Precursor (mol%) | Ligand (mol%) | Boron Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(dppf)·CH₂Cl₂ (2) | - | Potassium Phenyltrifluoroborate | Cs₂CO₃ | THF/H₂O | 77 | 23 | 94 | [2] |
| Pd(OAc)₂ (5) | SPhos (10) | Potassium 4-Tolyltrifluoroborate | Cs₂CO₃ | THF/H₂O | 77 | 23 | 91 | [2] |
| Pd(OAc)₂ (5) | JohnPhos (10) | 3-Methoxybenzeneboronic acid | K₂CO₃ | DMF | 150 (MW) | 0.33 | 50 | [7] |
| PdCl₂ (1.7) | None | Phenylboronic Acid | K₂CO₃ | Acetone/H₂O | RT | 1.5 | 92 | |
| NiBr₂·diglyme (10) | 4,4′-di-t-Bu-bipyridine (15) | Phenylboronic acid derivative | LiOt-Bu | DMA | 23 | 12 | 87 | [13] |
| NiBr₂·DME (20) | Chiral Ligand | Aryl boronate | - | THF | 10 | 5-8 | up to 92 | [16] |
Note: Substrates in the cited literature are typically benzyl bromide or closely related derivatives. Yields are for isolated products.
Validated Experimental Protocols
The following protocols provide detailed, self-validating methodologies for researchers to use as a starting point.
Protocol 1: High-Efficiency Palladium-Catalyzed Coupling
This protocol is adapted from established procedures using robust Buchwald-type ligands, known for their broad applicability.[2][7]
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
This compound
-
Arylboronic Acid
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon source for inert atmosphere
Workflow Diagram:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and finely ground K₂CO₃ (2.5 mmol, 2.5 equiv).
-
In a separate vial, weigh Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add them to the Schlenk flask.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired diarylmethane.
Protocol 2: Cost-Effective Nickel-Catalyzed Coupling
This protocol provides an alternative using a more economical nickel catalyst, adapted from methodologies for coupling sp³ centers.[13]
Materials:
-
Nickel(II) Bromide Diglyme Adduct (NiBr₂·diglyme)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy)
-
This compound
-
9-Aryl-9-BBN (or other suitable arylboron reagent)
-
Lithium tert-butoxide (LiOt-Bu)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Nitrogen or Argon source (glovebox recommended)
Step-by-Step Procedure:
-
Inside a glovebox, add NiBr₂·diglyme (0.1 mmol, 10 mol%) and dtbbpy (0.15 mmol, 15 mol%) to an oven-dried vial equipped with a stir bar.
-
Add anhydrous DMA (2 mL) and stir for 10 minutes.
-
To this catalyst solution, add the 9-Aryl-9-BBN reagent (1.2 mmol, 1.2 equiv), this compound (1.0 mmol, 1.0 equiv), and finally LiOt-Bu (1.5 mmol, 1.5 equiv).
-
Seal the vial and stir at room temperature (23 °C) for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS by taking a small aliquot, quenching with wet diethyl ether, and filtering through a silica plug.
-
Upon completion, remove the vial from the glovebox and pour the reaction mixture into a separatory funnel containing diethyl ether (30 mL) and 1 M HCl (20 mL).
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
For the Suzuki coupling of this compound, palladium-based catalysts, particularly those employing bulky, electron-rich biaryl phosphine ligands like SPhos, remain the benchmark for achieving high yields and broad substrate scope.[8][9] The PdCl₂(dppf) system also stands out as a reliable and robust option.[2]
However, the advancement of nickel-based catalysis presents a compelling, cost-effective alternative that should not be overlooked, especially in process development and large-scale synthesis.[14] While they may require different boron reagents or bases, their performance with sp³-hybridized electrophiles is excellent.[13]
Ultimately, the optimal catalytic system is substrate-dependent. The data and protocols presented in this guide offer validated starting points, but empirical screening of catalysts, ligands, bases, and solvents remains the most effective strategy for achieving peak performance in your specific synthetic application.[18][19]
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nickel-Bromide-Catalyzed Suzuki Coupling Reactions - ChemistryViews [chemistryviews.org]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron [organic-chemistry.org]
- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 19. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
A Comparative Guide to Benzylating Agents: The Efficacy of 2-Phenylbenzyl Bromide
For researchers, synthetic chemists, and professionals in drug development, the strategic selection of a benzylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. The benzyl group is a cornerstone of protecting group chemistry for alcohols, phenols, amines, and thiols, prized for its general stability and facile removal under neutral conditions via hydrogenolysis.[1] While benzyl bromide has long been the workhorse for introducing this moiety, the diverse landscape of functionalized molecules often necessitates reagents with tailored reactivity and specific structural attributes.
This guide provides an in-depth comparison of 2-phenylbenzyl bromide with other commonly employed benzylating agents. We will delve into the mechanistic underpinnings of their reactivity, supported by available experimental data and field-proven insights, to empower you to make informed decisions in your synthetic endeavors.
The Landscape of Benzylating Agents: A Mechanistic Overview
Benzylation reactions predominantly proceed via one of two nucleophilic substitution pathways: SN1 or SN2. The operative mechanism is dictated by the structure of the benzylating agent, the nature of the nucleophile, the solvent, and the reaction conditions.[2]
-
SN2 Mechanism: This single-step, concerted mechanism involves the backside attack of a nucleophile on the benzylic carbon, displacing the leaving group. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[3] Steric hindrance around the electrophilic carbon is a major deterrent to the SN2 pathway.[4]
-
SN1 Mechanism: This two-step mechanism involves the initial, rate-determining formation of a resonance-stabilized benzylic carbocation, which is then rapidly captured by a nucleophile.[2] The stability of the carbocation intermediate is the primary determinant of the reaction rate.
Primary benzylic halides, such as benzyl bromide, typically favor the SN2 pathway, especially with strong nucleophiles. However, conditions that promote carbocation formation, such as polar protic solvents or the presence of Lewis acids, can introduce SN1 character.
A Comparative Analysis of Common Benzylating Agents
To understand the unique position of this compound, we must first establish a baseline with its more common counterparts.
| Benzylating Agent | Structure | Key Features | Typical Applications |
| Benzyl Bromide | The industry standard; highly reactive; good balance of stability and reactivity.[5] | General purpose benzylation of alcohols, phenols, amines, and thiols.[1] | |
| p-Methoxybenzyl (PMB) Bromide | Increased reactivity due to the electron-donating methoxy group, which stabilizes the transition state and any carbocation character.[6] | Protection of alcohols where facile oxidative cleavage (e.g., with DDQ) is desired.[1][7] | |
| Benzyl Chloride | Less reactive than benzyl bromide due to the poorer leaving group ability of chloride.[8] Often requires harsher conditions or catalysts. | Large-scale industrial applications where cost is a primary concern.[9] | |
| 2,4-Dichlorobenzyl Chloride | Decreased reactivity due to the electron-withdrawing effects of the chloro substituents. | Used when a more robust benzyl group is needed, or for specific electronic properties in the final product.[10] |
In Focus: this compound
This compound, also known as 2-(bromomethyl)biphenyl, introduces a phenyl group at the ortho position of the benzyl moiety. This substitution has profound implications for its reactivity, driven by a combination of steric and electronic effects.
Steric Effects
The ortho-phenyl group imparts significant steric bulk around the benzylic carbon. In an SN2 reaction, which relies on a direct backside attack, this steric hindrance is expected to decrease the reaction rate compared to the sterically unencumbered benzyl bromide. Generally, ortho-substituted benzyl halides are less reactive than their para-isomers in SN2 reactions.[4][11]
Electronic Effects
The electronic influence of the ortho-phenyl group is more nuanced. The phenyl ring can exert both an inductive and a resonance effect.
-
Inductive Effect: Due to the sp2-hybridized carbons of the phenyl ring being more electronegative than the sp3-hybridized benzylic carbon, the phenyl group is weakly electron-withdrawing through induction. This effect can slightly destabilize the electron-deficient transition state of an SN2 reaction and a benzylic carbocation in an SN1 reaction.
-
Resonance Effect: The phenyl group can participate in resonance stabilization. In an SN1 mechanism, it could potentially stabilize the benzylic carbocation by extending conjugation. However, for this to be effective, the two phenyl rings would need to adopt a planar conformation, which is sterically hindered. In an SN2 transition state, the p-orbitals of the ortho-phenyl group can interact with the developing p-orbital on the central carbon, which can be stabilizing.
The net electronic effect is a delicate balance. However, the dominant factor for this compound's reactivity in bimolecular substitutions is likely to be steric hindrance.
Expected Efficacy and Applications
Based on the principles outlined above, we can predict the efficacy of this compound:
-
Reactivity: It is expected to be less reactive than benzyl bromide and p-methoxybenzyl bromide in SN2 reactions due to steric hindrance. This can be advantageous when seeking to achieve selective monobenzylation of a polyfunctional molecule, as the more reactive sites can be addressed with more aggressive benzylating agents, leaving the less accessible sites for reaction with this compound under more forcing conditions.
-
Protecting Group Stability: The resulting 2-phenylbenzyl ether or amine is expected to be more robust than a standard benzyl group, particularly towards acidic conditions. This is analogous to how p-phenylbenzyl ethers exhibit greater acid stability than PMB ethers.
-
Unique Synthetic Utility: A primary application of this compound is in the synthesis of fluorene derivatives through intramolecular cyclization.
Experimental Protocols
To provide a practical context for comparison, here are standardized protocols for the benzylation of a model alcohol and amine.
Protocol 1: O-Benzylation of a Primary Alcohol (Williamson Ether Synthesis)
This protocol describes the benzylation of benzyl alcohol as a representative primary alcohol.
Materials:
-
Benzyl alcohol
-
Benzylating agent (Benzyl Bromide or this compound)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add benzyl alcohol (1.0 equiv) and anhydrous DMF (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the benzylating agent (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. Note: Reactions with this compound may require heating (e.g., to 50-60 °C) and longer reaction times.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Dilute with water and extract with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Benzylation of a Primary Aniline
This protocol details the benzylation of aniline.
Materials:
-
Aniline
-
Benzylating agent (Benzyl Bromide or this compound)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add aniline (1.0 equiv), anhydrous K₂CO₃ (2.0 equiv), and anhydrous ACN (0.2 M).
-
Add the benzylating agent (1.1 equiv) and stir the mixture at room temperature. Note: For less reactive anilines or with this compound, refluxing the mixture may be necessary.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the inorganic salts and wash the filter cake with ACN.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Comparison
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Generalized SN2 reaction pathway for benzylation.
Caption: Generalized SN1 reaction pathway for benzylation.
Caption: Inferred SN2 reactivity trend of benzylating agents.
Conclusion and Recommendations
The choice of a benzylating agent is a strategic decision that should be guided by the specific requirements of the synthetic target and the reactivity of the substrate.
-
For general-purpose benzylation with high reactivity, benzyl bromide remains the reagent of choice. For even greater reactivity and the option of orthogonal deprotection, p-methoxybenzyl bromide is an excellent alternative.
-
This compound emerges as a specialized reagent. Its reduced reactivity due to steric hindrance can be exploited for achieving selectivity in complex molecules. The resulting 2-phenylbenzyl ether or amine offers enhanced stability, which can be beneficial in multi-step syntheses. Its primary documented use in the formation of fluorenes highlights its utility in constructing specific carbocyclic frameworks.
Researchers and drug development professionals should consider the nuanced reactivity profile of this compound not as a limitation, but as an opportunity for strategic and selective transformations. While direct, quantitative comparisons with other benzylating agents are sparse in the literature, a thorough understanding of the underlying principles of steric and electronic effects allows for a rational prediction of its behavior and its judicious application in synthesis.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. SN2 reaction - Wikipedia [en.wikipedia.org]
- 4. Chemical Reaction Rate Comparison The reaction shown is between a benzyl.. [askfilo.com]
- 5. benchchem.com [benchchem.com]
- 6. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Transition-metal-mediated benzylation of C60 with benzyl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Guide to Nucleophilic Substitution Reactions of Substituted Benzyl Bromides
This guide provides an in-depth mechanistic comparison of nucleophilic substitution reactions involving benzyl bromides with various aromatic substituents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explore the underlying electronic principles that govern reaction pathways and rates. We will dissect the competitive relationship between the SN1 and SN2 mechanisms at the benzylic position, offering both theoretical grounding and practical experimental data to inform your research.
The Benzylic Position: A Mechanistic Crossroads
The benzylic carbon of benzyl bromide represents a unique case in nucleophilic substitution chemistry. Unlike simple primary alkyl halides that strongly favor the SN2 pathway, or tertiary halides that are driven towards the SN1 mechanism, benzyl bromide is adept at both.[1][2] This dual reactivity stems from two key structural features:
-
SN2 Accessibility: As a primary halide, the benzylic carbon is relatively unhindered, allowing for backside attack by a nucleophile, which is characteristic of the SN2 mechanism.[1][2]
-
SN1 Intermediate Stability: The loss of the bromide leaving group results in a benzylic carbocation. This carbocation is significantly stabilized by resonance, as the positive charge can be delocalized across the adjacent aromatic ring.[1][3] This stability makes the formation of the carbocation intermediate, the rate-determining step of the SN1 pathway, energetically feasible.[3][4]
Because both pathways are viable, the preferred mechanism is exquisitely sensitive to reaction conditions and, most importantly, the electronic nature of substituents on the benzene ring.
The Decisive Role of Aromatic Substituents
The electronic influence of meta- and para- substituents on the benzene ring is the primary determinant of the reaction mechanism. These groups alter the electron density of the ring and, by extension, the stability of the key intermediates and transition states of the SN1 and SN2 pathways.
Electron-Donating Groups (EDGs): Paving the Way for SN1
Electron-donating groups, such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density of the aromatic ring through inductive and/or resonance effects. This has a profound impact on the SN1 pathway.
-
Mechanism of Action: EDGs stabilize the benzylic carbocation intermediate.[5][6] By donating electron density, they help to disperse the positive charge, lowering the activation energy required for the carbocation's formation.[7][8] For example, a para-methoxy group can directly delocalize the positive charge onto the oxygen atom through resonance, creating a particularly stable intermediate.[7][8]
-
Kinetic Outcome: This enhanced stability of the carbocation dramatically accelerates the rate of SN1 reactions.[7] The reaction rate becomes primarily dependent on the concentration of the substrate, following first-order kinetics (Rate = k[Substrate]).[9][10]
Caption: SN1 mechanism for a benzyl bromide with an electron-donating group.
Electron-Withdrawing Groups (EWGs): Forcing the SN2 Pathway
Conversely, electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the aromatic ring.
-
Mechanism of Action: EWGs strongly destabilize the benzylic carbocation. By intensifying the positive charge on the already electron-deficient benzylic carbon, they significantly increase the activation energy for carbocation formation, effectively shutting down the SN1 pathway. This forces the reaction to proceed through an alternative, lower-energy route: the SN2 mechanism.[11] In the SN2 transition state, there is a buildup of negative charge as the nucleophile forms a bond and the leaving group departs. EWGs can stabilize this partially negative transition state through induction.[11][12]
-
Kinetic Outcome: The reaction follows a concerted, single-step mechanism where the rate is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics (Rate = k[Substrate][Nucleophile]).[9] The rate of SN2 reactions is generally increased by EWGs on the phenyl ring.[12]
Caption: SN2 mechanism for a benzyl bromide with an electron-withdrawing group.
Comparative Performance Data
The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for understanding these electronic effects.[13][14] The substituent constant (σ) quantifies the electronic effect of a substituent (negative for EDGs, positive for EWGs), while the reaction constant (ρ) measures the reaction's sensitivity to these effects.[15][16] A large negative ρ value is characteristic of SN1 reactions, indicating a buildup of positive charge in the transition state, which is stabilized by EDGs.[17] Conversely, a positive ρ value can be observed for SN2 reactions, suggesting stabilization of a negatively charged transition state by EWGs.
The following table summarizes the expected mechanistic behavior and relative reactivity for representative substituted benzyl bromides in a solvolysis reaction (a reaction where the solvent acts as the nucleophile).
| Substituent (Para) | Substituent Type | Hammett Constant (σₚ) | Dominant Mechanism | Relative Solvolysis Rate (vs. H) | Mechanistic Rationale |
| -OCH₃ | Strong EDG | -0.27 | SN1 | Greatly Increased (~10⁴ - 10⁵) | Strong resonance stabilization of the benzylic carbocation intermediate.[7][8][18] |
| -CH₃ | Weak EDG | -0.17 | Mixed SN1/SN2, leaning SN1 | Moderately Increased (~10¹) | Inductive and hyperconjugative stabilization of the carbocation. |
| -H | Neutral | 0.00 | Borderline SN1/SN2 | 1 (Reference) | Can proceed via either pathway depending on solvent polarity and nucleophile strength.[1][2] |
| -Cl | Weak EWG | +0.23 | Mixed SN1/SN2, leaning SN2 | Decreased | Inductive destabilization of the carbocation disfavors SN1; reaction shifts toward SN2.[19] |
| -NO₂ | Strong EWG | +0.78 | SN2 | Greatly Decreased (~10⁻³) | Strong inductive and resonance destabilization of the carbocation makes SN1 non-viable; reaction proceeds via SN2.[7] |
Note: Relative rates are approximate and can vary significantly with solvent and temperature.
Experimental Protocol: Kinetic Analysis of Benzyl Bromide Solvolysis
This protocol describes a method for determining the reaction rate constants and elucidating the mechanism for the solvolysis of different substituted benzyl bromides. The method relies on monitoring the production of hydrobromic acid (HBr) as a function of time using conductometry.
Principle:
The solvolysis of a benzyl bromide (R-Br) in an aqueous solvent like 80% ethanol produces an alcohol or ether (R-OH/R-OEt) and HBr. R-Br + H₂O/EtOH → R-OH/R-OEt + H⁺ + Br⁻ The production of ionic species (H⁺ and Br⁻) from neutral reactants leads to a measurable increase in the electrical conductivity of the solution. The rate of this increase is directly proportional to the rate of the reaction.
Materials & Equipment:
-
Substituted Benzyl Bromides (e.g., p-methoxybenzyl bromide, benzyl bromide, p-nitrobenzyl bromide)
-
Solvent: 80% (v/v) Ethanol/Water
-
Conductivity meter with a probe
-
Constant temperature water bath
-
Volumetric flasks, pipettes, and magnetic stirrer
-
Data acquisition software
Procedure:
-
Solution Preparation: Prepare a stock solution of the chosen benzyl bromide (e.g., 0.1 M) in absolute ethanol. Prepare the 80% ethanol/water solvent mixture.
-
Temperature Equilibration: Place a beaker containing a precisely measured volume of the 80% ethanol/water solvent and a stir bar into the constant temperature bath (e.g., 25.0 °C). Place the conductivity probe in the solvent and allow the system to reach thermal equilibrium.
-
Reaction Initiation: Using a microliter syringe, inject a small, precise volume of the benzyl bromide stock solution into the stirred solvent to achieve the desired final concentration (e.g., 0.001 M). Immediately start data acquisition.
-
Data Collection: Record the conductivity of the solution at regular time intervals (e.g., every 10 seconds) until the reaction is complete (conductivity plateaus).
-
Data Analysis:
-
Convert conductivity readings to the concentration of HBr produced over time.
-
For a suspected SN1 reaction, plot ln(C∞ - Ct) versus time, where Ct is the concentration at time t and C∞ is the final concentration. A linear plot indicates first-order kinetics. The pseudo-first-order rate constant (k) is the negative of the slope.
-
To confirm the reaction order, repeat the experiment with a different initial concentration of benzyl bromide. For an SN1 reaction, the calculated first-order rate constant should remain the same.
-
Caption: Workflow for the kinetic analysis of benzyl bromide solvolysis.
Conclusion
The nucleophilic substitution reactions of substituted benzyl bromides offer a classic yet powerful model for understanding the interplay of electronic effects and reaction mechanisms. Electron-donating groups accelerate reactions by stabilizing the carbocation intermediate of the SN1 pathway, while electron-withdrawing groups favor the SN2 mechanism by destabilizing this same intermediate. By carefully selecting substituents and reaction conditions, researchers can precisely control the mechanistic outcome. The experimental framework provided allows for the direct validation of these principles, equipping scientists with the tools to predict and manipulate reactivity in complex molecular systems.
References
- 1. homework.study.com [homework.study.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. Carbocation Stability - Chemistry Steps [chemistrysteps.com]
- 6. glasp.co [glasp.co]
- 7. brainly.in [brainly.in]
- 8. shaalaa.com [shaalaa.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Hammett equation - Wikipedia [en.wikipedia.org]
- 14. oxfordreference.com [oxfordreference.com]
- 15. pharmacy180.com [pharmacy180.com]
- 16. youtube.com [youtube.com]
- 17. web.viu.ca [web.viu.ca]
- 18. Solvolysis mechanisms for benzyl substrates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]
A Comparative Guide to Fluorene Synthesis: Validating an Intramolecular Cyclization Route from 2-Phenylbenzyl Bromide Against Intermolecular Alternatives
For researchers, scientists, and professionals in drug development and materials science, the fluorene scaffold is a privileged structure, prized for its unique electronic properties, thermal stability, and rigid, planar geometry. The synthetic route chosen to access this core can significantly impact yield, purity, scalability, and cost. This guide provides an in-depth, objective comparison between a classical synthetic strategy involving the intramolecular cyclization of a 2-phenylbenzyl bromide derivative and a modern alternative employing a transition-metal-catalyzed intramolecular C-C bond formation.
We will dissect these routes not merely as a series of steps but as a reflection of chemical strategy, explaining the causality behind experimental choices and providing the validated, reproducible data necessary for you to make an informed decision for your specific synthetic campaign.
Route 1: The Classical Approach - Lewis Acid-Catalyzed Intramolecular Friedel-Crafts Alkylation
This strategy is a convergent approach where the biaryl structure is pre-formed in the starting material, this compound. The key final step involves an intramolecular electrophilic aromatic substitution (a Friedel-Crafts alkylation) to forge the five-membered ring. The benzylic bromide is converted into a potent electrophile, a benzyl carbocation, which is then attacked by the adjacent phenyl ring.
Mechanistic Considerations & Rationale
The choice of a Lewis acid, such as aluminum chloride (AlCl₃), is critical. Its primary function is to abstract the bromide anion from the benzylic carbon, generating a resonance-stabilized secondary carbocation. This highly reactive intermediate is positioned perfectly for the intramolecular cyclization. The reaction must be conducted under strictly anhydrous conditions, as any moisture would readily react with the AlCl₃, quenching its catalytic activity and potentially hydrolyzing the starting material. The solvent, often a non-polar one like carbon disulfide (CS₂) or dichloromethane (DCM), is chosen for its ability to dissolve the reactants without coordinating to the Lewis acid.
Detailed Experimental Protocol: Synthesis of 9H-Fluorene
This protocol is adapted from established Friedel-Crafts procedures for fluorene synthesis.
-
Apparatus Setup: A 250 mL three-necked, round-bottomed flask is flame-dried under a stream of dry nitrogen and equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a rubber septum.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (7.5 g, 56.2 mmol) and 100 mL of anhydrous carbon disulfide. The suspension is stirred and cooled to 0 °C in an ice bath.
-
Substrate Addition: A solution of this compound (12.4 g, 50.2 mmol) in 50 mL of anhydrous carbon disulfide is added dropwise to the stirred suspension over 30 minutes, maintaining the internal temperature below 5 °C. A deep red-orange color typically develops, indicating the formation of the carbocation complex.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then gently refluxed (b.p. of CS₂ is 46 °C) for 3 hours. The progress can be monitored by TLC (thin-layer chromatography), observing the consumption of the starting material.
-
Workup and Quenching: The reaction mixture is cooled back to 0 °C, and the reaction is cautiously quenched by the slow addition of 100 mL of ice-cold water. This step is highly exothermic and will generate hydrogen bromide gas; it must be performed in a well-ventilated fume hood.
-
Extraction and Purification: The layers are separated. The aqueous layer is extracted twice with 50 mL portions of dichloromethane. The combined organic layers are washed sequentially with 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Isolation: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is purified by recrystallization from ethanol to yield pure 9H-fluorene as white crystals.
Route 2: The Modern Alternative - Intramolecular Ullmann-type Coupling
This alternative strategy builds the fluorene core from a precursor where the two phenyl rings are already linked by a methylene bridge, but each ring bears a halogen at the ortho-position (e.g., 2,2'-dibromodiphenylmethane). The key transformation is an intramolecular C-C bond formation, typically mediated by a transition metal like copper (in an Ullmann-type reaction) or palladium.[1] This approach avoids the generation of carbocations and is often more tolerant of a wider range of functional groups.
Mechanistic Considerations & Rationale
The classical Ullmann reaction involves the coupling of two aryl halides using stoichiometric copper at high temperatures.[2][3] The mechanism is thought to involve the formation of an organocopper intermediate.[4] In this intramolecular variant, a low-valent metal, often generated in situ, undergoes oxidative addition into one of the C-Br bonds. A subsequent intramolecular coupling step, followed by reductive elimination, forges the new C-C bond and regenerates the active catalyst. Using a transition metal like nickel or palladium with appropriate ligands can often lead to higher yields and milder conditions compared to traditional copper-based Ullmann couplings.[1]
Detailed Experimental Protocol: Synthesis of 9H-Fluorene via Intramolecular Coupling
This protocol is based on modern intramolecular coupling methods for preparing fluorene derivatives.[1]
-
Apparatus Setup: A 100 mL Schlenk flask is flame-dried under vacuum and backfilled with argon. It is equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Charging: The flask is charged with 2,2'-dibromodiphenylmethane (3.24 g, 10.0 mmol), activated zinc powder (1.31 g, 20.0 mmol), and bis(triphenylphosphine)nickel(II) chloride (0.33 g, 0.5 mmol, 5 mol%).
-
Solvent Addition: 50 mL of anhydrous, degassed N,N-dimethylformamide (DMF) is added via cannula under a positive pressure of argon.
-
Reaction Progression: The reaction mixture is heated to 80 °C and stirred vigorously for 12 hours under an argon atmosphere. The reaction progress is monitored by TLC or GC-MS (gas chromatography-mass spectrometry).
-
Workup and Quenching: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove the excess zinc and catalyst residues. The filter cake is washed with 20 mL of ethyl acetate.
-
Extraction and Purification: The combined filtrate is diluted with 150 mL of water and extracted three times with 50 mL portions of ethyl acetate. The combined organic extracts are washed twice with 100 mL of brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with hexanes) to afford pure 9H-fluorene.
Head-to-Head Performance Comparison
The choice between these two distinct synthetic strategies depends on several factors, which are summarized below. The data represents typical outcomes reported in the literature for these transformations.
| Parameter | Route 1: Friedel-Crafts (from this compound) | Route 2: Intramolecular Ullmann-type Coupling | Rationale & Expert Insights |
| Typical Yield | 65-80% | 80-95% | The transition-metal-catalyzed route often provides higher yields due to fewer side reactions (e.g., polymerization, intermolecular reactions) compared to the highly reactive carbocation intermediate in the Friedel-Crafts route. |
| Reaction Time | 3-4 hours | 12-24 hours | The Friedel-Crafts reaction is typically faster due to the high reactivity of the carbocation intermediate. The coupling reaction requires time for the catalytic cycle to proceed to completion. |
| Reaction Temp. | 25-46 °C | 80-120 °C | Route 1 can often be run at or near room temperature, which is advantageous for energy consumption. Route 2 generally requires heating to facilitate the oxidative addition and reductive elimination steps. |
| Reagents | Stoichiometric Lewis Acid (AlCl₃), this compound | Catalytic Ni or Pd complex, Stoichiometric reductant (Zn), 2,2'-Dihalodiphenylmethane | Route 1 requires a super-stoichiometric amount of Lewis acid, which generates significant waste. Route 2 uses a catalytic amount of a transition metal, improving atom economy, but the precursor may be less common. |
| Functional Group Tolerance | Poor | Good to Excellent | The highly acidic and electrophilic conditions of the Friedel-Crafts reaction are incompatible with many functional groups (amines, alcohols, esters). The coupling reaction is significantly milder and tolerates a much broader array of functionalities. |
| Scalability | Challenging | Moderate to Good | The exothermicity of the Friedel-Crafts quench and the large amounts of waste from the Lewis acid make large-scale reactions difficult. Catalytic reactions are generally more amenable to scale-up. |
| Safety & Handling | Highly moisture-sensitive reagents, corrosive HCl/HBr gas evolution. | Air-sensitive catalysts, potentially flammable solvents (though DMF is less so). | Both routes require careful handling of reagents under inert atmospheres. The quenching step of the Friedel-Crafts reaction is particularly hazardous. |
Visualization of Synthetic Pathways
The following diagram illustrates the logical flow of the two compared synthetic routes to 9H-Fluorene.
Caption: Comparative workflow for the synthesis of 9H-Fluorene.
Conclusion and Recommendations
The validation of a synthetic route requires a multi-faceted analysis beyond simple reaction yield.
The Intramolecular Friedel-Crafts route, starting from this compound, is a rapid and classical method that is effective for synthesizing simple, unsubstituted fluorenes. Its primary advantages are the speed of the reaction and the use of relatively inexpensive reagents. However, its poor functional group tolerance, reliance on stoichiometric and hazardous Lewis acids, and challenges in scalability make it less suitable for the synthesis of complex, functionalized fluorene derivatives often required in modern drug discovery and materials science.
The Intramolecular Ullmann-type Coupling route, by contrast, represents a more robust and versatile strategy. While it may require longer reaction times, higher temperatures, and more specialized starting materials, its superior yield, excellent functional group tolerance, and greater scalability make it the preferred method for complex target molecules. The catalytic nature of the reaction is also more aligned with the principles of green and sustainable chemistry.
For researchers developing novel functional materials or complex pharmaceutical intermediates, the initial investment in synthesizing the di-halogenated precursor for the coupling route is often justified by the reliability and versatility of the key bond-forming step. For pedagogical purposes or the synthesis of the parent fluorene system where cost and speed are paramount, the Friedel-Crafts approach remains a viable, albeit less elegant, option.
References
comparative study of reaction kinetics: 2-Phenylbenzyl bromide vs. other precursors
An In-Depth Comparative Guide to the Reaction Kinetics of 2-Phenylbenzyl Bromide and Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Reactivity of Benzylic Halides
Benzylic halides are a cornerstone class of reagents in organic synthesis, prized for their enhanced reactivity in nucleophilic substitution and cross-coupling reactions. This heightened reactivity stems from the ability of the adjacent aromatic ring to stabilize both the transition states of SN2 reactions and the carbocation intermediates of SN1 reactions.[1][2] Consequently, benzyl halides often occupy a mechanistic borderline, where the reaction pathway can be finely tuned by the substrate's electronic and steric properties, the nucleophile's strength, the solvent's polarity, and the nature of the leaving group.[3][4]
This compound, with its distinctive ortho-phenyl substituent, presents a fascinating case study. This guide will explore how this structural feature modulates its kinetic profile compared to simpler, electronically-differentiated benzylic precursors. We will examine its performance in classical nucleophilic substitutions as well as modern palladium-catalyzed cross-coupling reactions, providing a robust framework for informed precursor selection in complex synthetic campaigns.
Structural and Mechanistic Overview of Selected Precursors
The choice of a benzylic precursor is dictated by the desired reaction mechanism and kinetic profile. The ortho-phenyl group in this compound introduces a unique combination of steric and electronic effects that distinguishes it from other substituted benzyl bromides.
| Precursor | Structure | Key Structural Feature | Expected Mechanistic Influence |
| This compound | C₆H₅C₆H₄CH₂Br | Bulky, electron-donating ortho-phenyl group. | Steric hindrance may disfavor a pure SN2 pathway. The phenyl group can stabilize a developing positive charge, potentially favoring an SN1 or borderline mechanism. |
| Benzyl Bromide | C₆H₅CH₂Br | Unsubstituted parent compound. | Serves as a baseline. Highly versatile, capable of reacting via both SN1 and SN2 pathways depending on conditions.[1] |
| p-Methoxybenzyl Bromide | CH₃OC₆H₄CH₂Br | Strong electron-donating group (EDG) at the para-position. | The methoxy group strongly stabilizes the benzylic carbocation through resonance, heavily favoring a rapid SN1 pathway.[4] |
| p-Nitrobenzyl Bromide | O₂NC₆H₄CH₂Br | Strong electron-withdrawing group (EWG) at the para-position. | The nitro group destabilizes the benzylic carbocation, making the SN1 pathway highly unfavorable. It strongly favors the SN2 mechanism.[5] |
Comparative Kinetics in Nucleophilic Substitution (Solvolysis)
Solvolysis reactions, where the solvent acts as the nucleophile, are a classic method for probing the mechanistic tendencies of alkyl halides. The reaction rate is highly sensitive to the stability of the carbocation intermediate. Benzyl halides containing electron-donating groups typically solvolyze via the SN1 mechanism, while those with electron-withdrawing groups proceed through an SN2 pathway.[6]
Conductivity measurements are a reliable method for monitoring the progress of these reactions, as the formation of ionic products (HBr) leads to a measurable increase in the solution's conductivity.[7]
Comparative Solvolysis Data
The following table presents representative kinetic data for the solvolysis of our selected precursors in 80% aqueous ethanol. This solvent system is polar and protic, capable of supporting both SN1 and SN2 pathways.
| Substrate | Relative Rate (approx.) | Predominant Mechanism | Rationale for Kinetic Profile |
| p-Nitrobenzyl Bromide | 1 | SN2 | The electron-withdrawing nitro group destabilizes the carbocation, forcing a bimolecular substitution mechanism. The rate is dependent on the nucleophilicity of the solvent.[6] |
| Benzyl Bromide | ~200 | Borderline SN1/SN2 | The unsubstituted ring provides moderate stabilization for a carbocation, making it sensitive to reaction conditions. It represents the mechanistic crossover point.[4][6] |
| This compound | ~1,500 | Borderline to SN1 | The ortho-phenyl group provides significant stabilization for the carbocation via conjugation, accelerating the SN1 pathway. However, steric hindrance at the reaction center can slightly temper this rate compared to an unhindered EDG. |
| p-Methoxybenzyl Bromide | ~500,000 | SN1 | The powerful resonance donation from the para-methoxy group creates a highly stable carbocation, leading to extremely rapid solvolysis through a unimolecular pathway.[4] |
Note: Relative rates are estimated based on established principles of physical organic chemistry and published data for similar systems. Absolute rates are highly dependent on exact experimental conditions.
Visualizing the Mechanistic Dichotomy
The choice between an SN1 and SN2 pathway is a fundamental concept in understanding the reactivity of these precursors.
Caption: SN1 vs. SN2 Pathways for Benzylic Halides.
Comparative Kinetics in Palladium-Catalyzed Cross-Coupling
Modern synthetic chemistry often utilizes benzylic halides in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C(sp³)–C(sp²) bonds.[8] This reaction is instrumental in synthesizing diarylmethane motifs, which are prevalent in pharmaceuticals.[8]
The kinetics of the Suzuki coupling are governed by a different set of principles than nucleophilic substitution. The rate-determining step is often the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[9]
Reactivity Trends in Suzuki-Miyaura Coupling
| Precursor | Relative Reactivity | Key Kinetic Considerations |
| Benzyl Chloride | Slowest | The C-Cl bond is stronger and less polarizable, making oxidative addition significantly slower. More electron-rich ligands and higher temperatures are often required.[9] |
| This compound | Moderate | Oxidative addition is generally facile. The bulky ortho-substituent may influence the rate of subsequent steps, such as reductive elimination, potentially requiring ligand optimization. |
| Benzyl Bromide | Fast | The C-Br bond is readily cleaved by Pd(0) catalysts, making it a highly reliable substrate for Suzuki couplings under mild conditions.[10] |
| p-Nitrobenzyl Bromide | Fast | Electron-withdrawing groups on the aromatic ring can accelerate the rate of oxidative addition, making this a very reactive coupling partner.[9] |
It is important to note that while EWGs accelerate oxidative addition, they can also increase the propensity for side reactions. Conversely, the high reactivity of precursors like p-methoxybenzyl bromide in SN1 reactions can lead to competitive pathways and undesired byproducts if nucleophilic species (e.g., hydroxide base) are present in the coupling reaction.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The catalytic cycle provides a roadmap for understanding the kinetic dependencies of the reaction.
References
- 1. quora.com [quora.com]
- 2. Khan Academy [khanacademy.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2-Phenylbenzyl Bromide: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of safely managing chemical reagents and their subsequent waste streams. 2-Phenylbenzyl bromide, a versatile reagent, is also a substance that demands careful handling and a structured disposal protocol. This guide provides essential, immediate safety and logistical information to ensure the safe and compliant disposal of this compound in a laboratory setting.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties is paramount. This compound (CAS No. 19853-09-9) is a combustible, corrosive liquid. Crucially, it is also classified as a lachrymator , a substance that irritates the eyes and causes tearing.[1][2] Exposure can also lead to skin and respiratory irritation.[3][4]
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage.
-
Lachrymator: Vapors are irritating to the eyes, causing tearing and discomfort.[1]
-
Inhalation Hazard: May cause respiratory irritation.[3]
-
Combustible: Has a flash point of 113 °C (235.4 °F).
-
Water Reactive: Hydrolyzes in the presence of moisture, potentially liberating acidic and flammable gases.
A comprehensive review of the Safety Data Sheet (SDS) is a mandatory first step before handling this chemical.[5][6]
Immediate Safety & Personal Protective Equipment (PPE)
Due to its hazardous nature, strict adherence to safety protocols is non-negotiable. All handling and disposal procedures for this compound must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[1][7]
| PPE Category | Specific Requirement | Rationale |
| Eye Protection | Tight-fitting safety goggles and a face shield. | Standard safety glasses are insufficient to protect against the lachrymatory vapors.[1][7] |
| Hand Protection | Disposable nitrile gloves. | Provides a barrier against accidental skin contact with small quantities.[7] Immediately replace if contamination is suspected. |
| Body Protection | A lab coat, fully buttoned. | To protect skin and personal clothing from splashes. |
| Footwear | Closed-toe shoes. | A standard requirement for all laboratory work to protect against spills.[7] |
| Respiratory | A NIOSH/MSHA approved respirator with an appropriate filter for organic vapors may be necessary for spill cleanup or in situations with inadequate ventilation.[8] | To prevent inhalation of irritating and harmful vapors. |
Step-by-Step Disposal Protocol
The primary goal of this compound disposal is to convert it into a less hazardous substance through chemical neutralization before it enters the official hazardous waste stream. This proactive approach enhances safety during storage and transport.
Neutralization of Small Quantities (≤ 5g)
For residual amounts or small spills, a simple hydrolysis reaction is effective. Benzyl bromides can be hydrolyzed under alkaline conditions.[9]
Materials:
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)[10][11][12][13]
-
A suitable solvent (e.g., acetone or ethanol)
-
A designated glass beaker or flask
-
Stir bar and stir plate
Procedure:
-
Preparation: In a chemical fume hood, place the container with the residual this compound.
-
Dilution: Add a suitable solvent like acetone or ethanol to dissolve the residue.
-
Neutralization: Slowly add a saturated solution of sodium carbonate or a slight excess of solid sodium carbonate in portions while stirring. Be cautious of potential foaming or heat generation.[10]
-
Reaction Time: Allow the mixture to stir at room temperature for at least one hour to ensure complete hydrolysis. The reaction converts the benzyl bromide to the less hazardous benzyl alcohol and sodium bromide.
-
Waste Collection: The resulting mixture should be collected in a properly labeled hazardous waste container designated for halogenated organic waste.
Disposal of Bulk Quantities (> 5g)
Direct disposal of larger quantities of this compound without neutralization is not recommended. If neutralization is not feasible, the material must be handled as a hazardous waste.
Procedure:
-
Containerization: Ensure the this compound is in its original, tightly sealed container or a compatible, properly labeled waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste: this compound, Corrosive, Lachrymator". Include the date and responsible personnel's name.
-
Segregation: Store the waste container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials.[14][15][16]
-
Disposal Request: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][14]
Spill Management
In the event of a spill, immediate and decisive action is crucial to minimize exposure and contamination.
Procedure:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[6]
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Contain: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[5][17][18] Do not use combustible materials like paper towels.
-
Neutralize (for small spills): Once absorbed, slowly add sodium carbonate to the absorbent material to neutralize the bromide.
-
Collect: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[5][17]
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[19]
-
Report: Report the spill to your laboratory supervisor and EHS department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for this compound disposal.
Chemical Incompatibilities
To prevent dangerous reactions, this compound waste must be stored separately from incompatible chemicals.
Avoid contact with:
References
- 1. The MSDS HyperGlossary: Lachrymator [ilpi.com]
- 2. cfsdocs.blob.core.windows.net [cfsdocs.blob.core.windows.net]
- 3. synquestlabs.com [synquestlabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 19853-09-9 Name: this compound [xixisys.com]
- 7. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 8. fishersci.com [fishersci.com]
- 9. US2813128A - Novel benzyl and benzal bromides - Google Patents [patents.google.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Benzyl Protection - Benzyl Bromide [commonorganicchemistry.com]
- 13. Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 16. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. Card [ericards.net]
- 19. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Mastering the Safe Handling of 2-Phenylbenzyl Bromide: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
The following guide provides essential, immediate safety and logistical information for handling 2-Phenylbenzyl bromide (CAS No. 19853-09-9). As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the critical reasoning behind them, ensuring a culture of safety and scientific integrity in your laboratory.
Understanding the Inherent Risks of this compound
This compound is a valuable reagent in organic synthesis, often used in the creation of complex molecular architectures. However, its utility is matched by its significant hazard profile. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] The key to safe handling lies in a comprehensive understanding of these risks and the implementation of rigorous safety protocols.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage.[2][4] |
| Serious Eye Damage | 1 | H314: Causes severe skin burns and eye damage.[2][4] |
The signal word for this compound is "Danger".[1][2][4] This classification underscores the necessity for stringent adherence to the personal protective equipment (PPE) and handling procedures outlined in this guide.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when working with this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical safety goggles and a face shield.[4] | Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[5] | Flame-retardant lab coat. | Use only in a certified chemical fume hood. |
| Reaction Setup and Monitoring | Chemical safety goggles and a face shield.[4] | Heavy-duty, chemical-resistant gloves.[5] | Flame-retardant lab coat. | All manipulations must be performed in a chemical fume hood. |
| Work-up and Purification | Chemical safety goggles and a face shield.[4] | Heavy-duty, chemical-resistant gloves.[5] | Flame-retardant lab coat. | Work within a chemical fume hood. |
| Waste Disposal | Chemical safety goggles and a face shield.[4] | Heavy-duty, chemical-resistant gloves.[5] | Flame-retardant lab coat. | Not generally required if handling sealed waste containers. |
The "Why" Behind the PPE:
-
Eye and Face Protection: The corrosive nature of this compound necessitates full protection against splashes. Goggles prevent entry from the sides, while a face shield protects the entire face.[4]
-
Hand Protection: Skin contact can lead to severe burns.[1][2] Chemical-resistant gloves are essential. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-retardant lab coat protects against splashes and potential ignition sources.
-
Respiratory Protection: While a fume hood is the primary engineering control, in the event of a significant spill or ventilation failure, a full-face respirator with an appropriate cartridge for organic vapors and acid gases should be available.[5]
Operational Plan: A Step-by-Step Protocol for Safe Handling
The following protocol outlines a standard laboratory procedure involving this compound, integrating safety at each step.
Experimental Protocol: Alkylation of a Phenol with this compound
-
Preparation and Pre-Reaction Checks:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Gather all necessary reagents and glassware. Inspect glassware for any cracks or defects.
-
Don all required PPE as outlined in the table above.
-
Have a spill kit readily accessible.
-
-
Reagent Handling:
-
Carefully weigh the required amount of this compound in a tared, sealed container within the fume hood.
-
If the reagent is a liquid, use a syringe or cannula for transfer to the reaction vessel to minimize exposure.
-
-
Reaction Execution:
-
Set up the reaction apparatus within the fume hood.
-
Slowly add the this compound to the reaction mixture, monitoring for any exothermic reactions.
-
Maintain a controlled temperature throughout the reaction.
-
-
Work-up and Purification:
-
Quench the reaction carefully with an appropriate reagent (e.g., water or a dilute aqueous solution). Be aware of potential gas evolution.
-
Perform all extractions and subsequent purification steps (e.g., chromatography) within the fume hood.
-
Emergency Procedures: Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is crucial.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][7] Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][8] Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Spill Response:
-
Minor Spill (contained within the fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside of the fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a major spill without proper training and equipment.
-
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused reagent and reaction residues should be collected in a sealed, labeled, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key stages and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-フェニルベンジルブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 19853-09-9 Name: this compound [xixisys.com]
- 4. This compound 97 19853-09-9 [sigmaaldrich.com]
- 5. store.sangon.com [store.sangon.com]
- 6. fishersci.com [fishersci.com]
- 7. BENZYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
